molecular formula C9H7NO3S B14149885 7-Methoxy-4-nitro-1-benzothiophene CAS No. 88791-13-3

7-Methoxy-4-nitro-1-benzothiophene

Cat. No.: B14149885
CAS No.: 88791-13-3
M. Wt: 209.22 g/mol
InChI Key: JLARLYIYTTWYSY-UHFFFAOYSA-N
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Description

7-Methoxy-4-nitro-1-benzothiophene is a chemical compound that features a benzothiophene core, a privileged scaffold in medicinal chemistry and material science. The benzothiophene structure is a common motif in pharmaceuticals and bioactive molecules, known for its use in developing ligands for various biological targets . The specific substitution pattern on this compound, with a methoxy group at the 7-position and a nitro group at the 4-position, makes it a versatile synthetic intermediate. The electron-withdrawing nitro group can be readily reduced to an amine, facilitating the synthesis of more complex molecules like diamides or fused heterocyclic systems . Similarly, the methoxy group can serve as a directing group in metal-catalyzed cross-coupling reactions or be demethylated to reveal a phenolic hydroxyl group for further derivatization. Researchers primarily value this compound as a key building block for constructing novel molecular architectures. It can be used in the synthesis of conformationally restricted ligands for central nervous system targets, such as 5-HT1A receptors . Furthermore, nitro-substituted benzothiophenes are precursors in domino reaction protocols to synthesize fused polycyclic systems like benzothieno[3,2-b]pyridines, which have shown potential as cytotoxic and antibacterial agents . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88791-13-3

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

7-methoxy-4-nitro-1-benzothiophene

InChI

InChI=1S/C9H7NO3S/c1-13-8-3-2-7(10(11)12)6-4-5-14-9(6)8/h2-5H,1H3

InChI Key

JLARLYIYTTWYSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CS2

Origin of Product

United States

Foundational & Exploratory

7-Methoxy-4-nitro-1-benzothiophene chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Methoxy-4-nitro-1-benzothiophene for Medicinal and Synthetic Chemistry Professionals

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

Benzothiophene, a bicyclic aromatic heterocycle where a benzene ring is fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have established it as a cornerstone in the design of novel therapeutic agents.[3][4] Derivatives of benzothiophene exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5][6] Marketed drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal Sertaconazole feature this core structure, underscoring its clinical significance.[4] This guide focuses on a specific, synthetically valuable derivative: 7-Methoxy-4-nitro-1-benzothiophene . The introduction of a methoxy and a nitro group onto the benzothiophene core creates a molecule with unique electronic properties and a rich potential for further chemical elaboration, making it a compound of significant interest for researchers in drug development and synthetic chemistry.

Core Compound Analysis: 7-Methoxy-4-nitro-1-benzothiophene

7-Methoxy-4-nitro-1-benzothiophene is a polysubstituted aromatic compound featuring the benzothiophene nucleus functionalized with an electron-donating methoxy group at position 7 and a strongly electron-withdrawing nitro group at position 4. This specific substitution pattern dictates its chemical reactivity and potential biological interactions.

Chemical Structure

Caption: 2D structure of 7-Methoxy-4-nitro-1-benzothiophene.

Physicochemical and Predicted Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems.[7][8] These parameters influence solubility, membrane permeability, and metabolic stability, which are critical for drug development.

PropertyValueSource
CAS Number 88791-13-3[9]
Molecular Formula C₉H₇NO₃S[9]
Molecular Weight 209.22 g/mol [9]
Appearance (Predicted) Pale yellow to yellow solidGeneral observation for nitroaromatics[10]
Topological Polar Surface Area (TPSA) 68.19 ŲPredicted[11]
LogP (Octanol-Water Partition Coeff.) 2.3 - 2.5Predicted
Hydrogen Bond Acceptors 4Predicted[11]
Hydrogen Bond Donors 0Predicted
Rotatable Bonds 1Predicted[11]

Synthesis Protocol and Mechanistic Considerations

The primary route for the synthesis of 7-Methoxy-4-nitro-1-benzothiophene is through the electrophilic nitration of the 7-methoxy-1-benzothiophene precursor. The choice of nitrating agent and reaction conditions is critical due to the sensitivity of the electron-rich thiophene ring to strong oxidizing acids.[12]

Rationale for Experimental Design
  • Starting Material: 7-methoxy-1-benzothiophene serves as the substrate. The methoxy group at the 7-position is an ortho-, para-director. However, the inherent reactivity of the thiophene ring often favors substitution at the 2 or 3 positions. Nitration at the 4-position of the benzene ring is achieved under specific conditions, indicating a complex interplay of electronic and steric effects.

  • Nitrating Agent: A mixture of nitric acid in a suitable solvent is a common choice.[9] To mitigate the risk of oxidative degradation often seen with the highly reactive thiophene nucleus when using harsh reagents like concentrated sulfuric/nitric acid, milder conditions are preferable.[12] A well-established alternative for sensitive heterocycles is using acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which moderates the reactivity and prevents the formation of nitrous acid that can lead to explosive side reactions.[12]

  • Solvent and Temperature: The reaction is typically performed in a non-protic solvent like acetic acid or acetic anhydride at reduced temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and improve selectivity.

Detailed Step-by-Step Synthesis Protocol
  • Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 7-methoxy-1-benzothiophene (1.0 eq).

  • Solvent Addition: Acetic anhydride (10 vol) is added, and the mixture is cooled to 0 °C in an ice-water bath.

  • Preparation of Nitrating Agent: A solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 vol) is prepared separately in the dropping funnel, maintaining a low temperature.

  • Reaction Execution: The nitric acid solution is added dropwise to the stirred solution of the benzothiophene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is carefully poured onto crushed ice with stirring. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water until the filtrate is neutral, then with a small amount of cold ethanol. The product is then recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 7-Methoxy-4-nitro-1-benzothiophene. A reported yield for a similar process is approximately 81%.[9]

Synthesis Workflow Diagram

Synthesis Workflow Start 7-Methoxy-1-benzothiophene in Acetic Anhydride Reaction Electrophilic Nitration (0-10 °C, 1-2h) Start->Reaction Reagent Fuming Nitric Acid in Acetic Anhydride Reagent->Reaction Dropwise Addition Workup Quench on Ice & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure 7-Methoxy-4-nitro- 1-benzothiophene Purification->Product Structure-Application Framework cluster_core 7-Methoxy-4-nitro-1-benzothiophene cluster_apps Potential Applications cluster_details Mechanistic & Synthetic Utility Core Core Molecule FG1 Nitro Group (-NO₂) (Electron-Withdrawing) FG2 Benzothiophene Scaffold (Privileged Structure) FG3 Methoxy Group (-OCH₃) (Electron-Donating) App1 Bioactive Agent (Anticancer, Antimicrobial) FG1->App1 Pharmacophore App2 Synthetic Intermediate FG1->App2 Versatile Handle FG2->App1 Bioactive Core FG3->App1 Modulates PK/PD Detail1 Bioreduction to Reactive Species App1->Detail1 Detail2 Reduction to Amine (-NH₂) App2->Detail2 Detail3 Amine Derivatization (Acylation, Cyclization, etc.) Detail2->Detail3

Caption: Logical flow from structural features to potential applications.

Conclusion

7-Methoxy-4-nitro-1-benzothiophene is more than just another derivative in the vast family of heterocyclic compounds. It stands at a critical intersection of medicinal chemistry and synthetic utility. Its unique electronic architecture, arising from the opposing effects of the methoxy and nitro substituents on the robust benzothiophene scaffold, makes it a prime candidate for screening in anticancer and antimicrobial assays. Simultaneously, the strategic presence of the nitro group transforms it into a powerful synthetic intermediate, providing a reliable entry point for the development of extensive libraries of novel, complex molecules. For researchers and drug development professionals, 7-Methoxy-4-nitro-1-benzothiophene represents a molecule of high strategic value, promising a rich field of future investigation.

References

  • (No Title)
  • 7-methoxy-4-nitrobenzo thiophene - CAS 88791-13-3. (n.d.). Moshang Chemical.
  • Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences and Research.
  • CHEMICAL AND PHYSICAL INFORMATION. (n.d.). In Toxicological Profile for Nitrobenzene. NCBI Bookshelf.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Synthesis of Benzothiophene. (2022, January 27). ChemicalBook.
  • Suitable reagents for nitration of thiophene. (2019, December 26). Chemistry Stack Exchange.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2025, December 22).
  • Application Note: ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes. (n.d.). BenchChem.
  • Design and characterization of methoxy modified organic semiconductors based on phenylbenzothieno[3,2-b]benzothiophene. (2017). RSC Advances.

  • Nitration of benzothioxanthene: towards a new class of dyes with versatile photophysical properties. (2019). New Journal of Chemistry.
  • Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. (n.d.).
  • Studies on the biological activity of some nitrothiophenes. (2025, August 6).
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30). Journal of Applicable Chemistry.
  • 7-methoxy-1-methyl-2-nitrobenzo[e]benzofuran. (n.d.). ECHEMI.

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024, July 24).

Sources

Molecular weight and formula of 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 7-Methoxy-4-nitro-1-benzothiophene is not extensively documented in currently available scientific literature. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds. The proposed synthetic protocols and predicted data herein are intended for informational and research guidance purposes and have not been experimentally validated for this specific molecule.

Executive Summary

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional organic materials.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a detailed theoretical and practical overview of the lesser-known derivative, 7-Methoxy-4-nitro-1-benzothiophene. We present its core molecular properties, a plausible and detailed synthetic pathway, predicted spectroscopic data for structural elucidation, and an analysis of its potential chemical reactivity and applications in drug discovery.

Core Molecular Properties

The fundamental characteristics of 7-Methoxy-4-nitro-1-benzothiophene are derived from its constituent atoms and their arrangement in the bicyclic structure.

Chemical structure of 7-Methoxy-4-nitro-1-benzothiophene

Figure 1. Chemical structure of 7-Methoxy-4-nitro-1-benzothiophene.

Table 1: Molecular Properties of 7-Methoxy-4-nitro-1-benzothiophene

PropertyValue
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
IUPAC Name 7-methoxy-4-nitro-1-benzothiophene
CAS Number Not available
Physical Form Predicted to be a solid at STP

Proposed Synthesis and Experimental Protocols

The synthesis of 7-Methoxy-4-nitro-1-benzothiophene can be logically approached via a two-step sequence: the initial synthesis of the 7-methoxy-1-benzothiophene precursor, followed by regioselective electrophilic nitration.

Synthetic Workflow Overview

The proposed pathway leverages a standard cyclization method to form the benzothiophene core, followed by a well-established electrophilic aromatic substitution to introduce the nitro functionality.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration a m-Methoxythiophenol c 7-Methoxy-1-benzothiophene a->c 1. Condensation 2. PPA Cyclization b Chloroacetaldehyde diethyl acetal b->c d 7-Methoxy-1-benzothiophene f 7-Methoxy-4-nitro-1-benzothiophene d->f Electrophilic Aromatic Substitution (0-5 °C) e HNO₃ / H₂SO₄ e->f

Caption: Proposed two-step synthesis of 7-Methoxy-4-nitro-1-benzothiophene.

Step 1: Synthesis of 7-Methoxy-1-benzothiophene

The synthesis of the precursor, 7-Methoxy-1-benzothiophene, can be achieved through the cyclization of an appropriate substituted thiophenol. While multiple routes to benzothiophenes exist, a common method involves the reaction of a thiophenol with an α-halo-carbonyl compound (or its equivalent) followed by acid-catalyzed cyclization.[5][6]

Experimental Protocol: Synthesis of 7-Methoxy-1-benzothiophene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-methoxythiophenol (1.0 eq) and chloroacetaldehyde diethyl acetal (1.1 eq) in toluene.

  • Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux for 4-6 hours to form the intermediate S-(2,2-diethoxyethyl)(3-methoxyphenyl)sulfane. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling, carefully remove the toluene under reduced pressure. Add polyphosphoric acid (PPA) (10-20 times the weight of the starting thiophenol) to the residue.

  • Heating: Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction is typically accompanied by a color change.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The product may precipitate as a solid or an oil.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-Methoxy-1-benzothiophene.

Step 2: Nitration of 7-Methoxy-1-benzothiophene

The introduction of the nitro group onto the benzene ring of the benzothiophene core is achieved via electrophilic aromatic substitution.

Causality of Experimental Choices (Regioselectivity)

The directing effect of the substituents on the benzothiophene ring dictates the position of nitration.

  • 7-Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.[7] The positions ortho to the C7-substituent is C6, and the position para is C4. Therefore, it strongly favors substitution at these positions.

  • Thiophene Ring Sulfur: The fused thiophene ring generally directs electrophilic substitution to the C3 position. However, the strong activating effect of the methoxy group on the benzene ring makes substitution on that ring more favorable.

  • Nitro Group (-NO₂): The incoming electrophile is the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid.[8]

The reaction is predicted to yield a mixture of isomers, primarily the 4-nitro and 6-nitro derivatives. The 4-nitro isomer is expected to be a significant, if not the major, product due to the strong para-directing influence of the methoxy group.[9] Separation of these isomers would be necessary.

Experimental Protocol: Nitration
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 7-Methoxy-1-benzothiophene (1.0 eq) in concentrated sulfuric acid at 0 °C (ice-salt bath).

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of the benzothiophene over 30-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. The desired 7-Methoxy-4-nitro-1-benzothiophene can be separated from other isomers (primarily the 6-nitro isomer) by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Predicted Spectroscopic Data for Structural Characterization

While experimental spectra for 7-Methoxy-4-nitro-1-benzothiophene are not available, its ¹H and ¹³C NMR spectra can be reliably predicted by analyzing the substituent effects and comparing with data from known analogues like benzothiophene, 4-nitrothiophenol, and other substituted benzothiophenes.[10][11][12]

Predicted ¹H and ¹³C NMR Data

Table 2: Predicted NMR Chemical Shifts (in ppm) for 7-Methoxy-4-nitro-1-benzothiophene (Predicted for CDCl₃ solvent)

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Prediction
2C-H~7.6 - 7.8 (d)~125 - 128Typical range for C2 in benzothiophenes.
3C-H~7.4 - 7.6 (d)~123 - 126Typical range for C3 in benzothiophenes.
3a (bridgehead)C-~138 - 141Bridgehead carbon adjacent to nitro-substituted ring.
4C-NO₂-~145 - 148Carbon bearing the electron-withdrawing nitro group, significantly deshielded.
5C-H~8.0 - 8.2 (d)~118 - 121ortho to the nitro group, expected to be the most downfield aromatic proton.
6C-H~7.1 - 7.3 (d)~108 - 112ortho to the methoxy group, significantly shielded.
7C-OCH₃-~155 - 158Carbon bearing the electron-donating methoxy group, strongly deshielded.
7a (bridgehead)C-~130 - 133Bridgehead carbon adjacent to methoxy-substituted ring.
OCH₃CH₃~3.9 - 4.1 (s)~56 - 58Typical range for an aryl methyl ether.
Rationale for Spectral Predictions
  • ¹H NMR: The aromatic region will display four distinct signals. The proton at C5, being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most deshielded (highest ppm value). Conversely, the proton at C6, being ortho to the electron-donating methoxy group, will be the most shielded (lowest ppm value). The protons on the thiophene ring (H2 and H3) will appear as doublets in a typical range for benzothiophenes. The methoxy protons will be a sharp singlet around 4.0 ppm.

  • ¹³C NMR: The carbon attached to the nitro group (C4) and the carbon attached to the methoxy group (C7) will be the most deshielded carbons in the benzene portion of the ring system. The remaining carbon signals are predicted based on the additive effects of the two substituents on the benzothiophene core.

Chemical Reactivity and Potential Applications

The dual functionality of an electron-donating methoxy group and an electron-withdrawing nitro group on the same aromatic scaffold imparts unique reactivity and suggests diverse potential applications.

Predicted Chemical Reactivity

G A 7-Methoxy-4-nitro-1-benzothiophene B 7-Methoxy-4-amino-1-benzothiophene A->B Reduction (e.g., SnCl₂, HCl) C Further Electrophilic Substitution (e.g., Halogenation at C6) A->C Electrophilic Addition (e.g., Br₂)

Sources

Solvation Dynamics and Solubility Profiling of 7-Methoxy-4-nitro-1-benzothiophene in DMSO and Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter formulation bottlenecks when transitioning rigid heterocyclic building blocks from chemical synthesis to biological or analytical evaluation. 7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3) is a structurally complex intermediate heavily utilized in the synthesis of bioactive benzothiophene derivatives[1]. However, its rigid bicyclic core and highly polar substituents create unique solvation challenges. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for determining its solubility in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol.

Physicochemical Profiling & Solvation Thermodynamics

To understand how to dissolve a compound, we must first understand the thermodynamic forces resisting its dissolution. 7-Methoxy-4-nitro-1-benzothiophene possesses three distinct structural domains that dictate its behavior in solution:

  • The Benzothiophene Core: Highly lipophilic and planar. In the solid state, this promotes strong intermolecular

    
     stacking, creating a highly stable crystalline lattice that resists solvent penetration.
    
  • The Methoxy Group (-OCH₃): Acts as a hydrogen-bond acceptor and introduces slight steric hindrance, which marginally disrupts crystal packing compared to unsubstituted analogs.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group with a massive dipole moment. It acts as a powerful hydrogen-bond acceptor but cannot donate hydrogen bonds.

Causality of Solvent Selection
  • DMSO (Polar Aprotic): DMSO possesses a high dielectric constant (

    
    ) and a strong dipole moment. It is the gold standard for stock solutions because its sulfoxide oxygen efficiently solvates the polar nitro and methoxy groups, while its methyl groups interact with the hydrophobic benzothiophene core via dispersion forces. Crucially, DMSO disrupts the 
    
    
    
    stacking without requiring hydrogen bond donation.
  • Methanol (Polar Protic): Methanol (

    
    ) can donate hydrogen bonds to the nitro and methoxy groups. However, its small hydrophobic cross-section makes it thermodynamically unfavorable to solvate the bulky benzothiophene core. Solubility in methanol is limited by the energetic cost of creating a cavity in the hydrogen-bonded methanol network to accommodate the lipophilic core.
    

SolvationMechanisms Compound 7-Methoxy-4-nitro- 1-benzothiophene DMSO DMSO (Polar Aprotic) Compound->DMSO MeOH Methanol (Polar Protic) Compound->MeOH Int_DMSO Strong Dipole-Dipole & Dispersion DMSO->Int_DMSO Int_MeOH H-Bonding (Acceptor) & Weak Dispersion MeOH->Int_MeOH Res_DMSO High Solubility (>50 mg/mL) Int_DMSO->Res_DMSO Res_MeOH Moderate Solubility (5-15 mg/mL) Int_MeOH->Res_MeOH

Figure 1: Solvation pathways of 7-Methoxy-4-nitro-1-benzothiophene in DMSO and Methanol.

Hansen Solubility Parameters (HSP) Analysis

We utilize Hansen Solubility Parameters (HSP) to mathematically predict these interactions. The total cohesive energy density is divided into dispersion (


), polar (

), and hydrogen-bonding (

) forces. A solute is most soluble in a solvent with matching parameters.

Table 1: Estimated Hansen Solubility Parameters (MPa


) 
Compound / SolventDispersion (

)
Polarity (

)
H-Bonding (

)
7-Methoxy-4-nitro-1-benzothiophene (Est.)19.511.27.5
DMSO 18.416.410.2
Methanol 15.112.322.3

Analysis: DMSO's parameters closely align with the estimated HSP of the benzothiophene derivative, particularly in the dispersion and polarity domains. Methanol's excessively high hydrogen-bonding parameter (


) creates a thermodynamic mismatch, explaining its lower solvation capacity.

Self-Validating Experimental Workflows

A common pitfall in pharmaceutical profiling is the reliance on kinetic assays (e.g., nephelometry), which often overestimate solubility due to supersaturation . As a rigorous standard, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV quantification . This creates a self-validating system: physical phase separation ensures we only measure thermodynamically stable dissolved solute, while chromatographic separation guarantees we are not measuring impurities.

Protocol: Thermodynamic Solubility Determination
  • Solid Dispensing: Weigh approximately 10 mg of 7-Methoxy-4-nitro-1-benzothiophene into a 1.5 mL amber glass vial.

    • Causality: Amber glass prevents potential UV-induced degradation of the highly conjugated nitro-aromatic system during the prolonged incubation.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol). This massive excess ensures the system remains saturated (indicated by the presence of a visible solid pellet).

  • Isothermal Equilibration: Seal the vials and incubate in a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours.

    • Causality: 48 hours is strictly required to overcome the activation energy of dissolution for rigid crystalline lattices, ensuring true thermodynamic equilibrium is reached.

  • Phase Separation (Critical Step): Centrifuge the vials at 15,000 x g for 15 minutes at 25°C.

    • Causality: Do NOT use syringe filters (e.g., PTFE or Nylon). Nitro-aromatics exhibit high non-specific binding to polymeric membranes, which artificially depletes the solute concentration and yields false-negative solubility limits. Centrifugation guarantees pure phase separation without surface-area loss.

  • Aliquot & Dilution: Carefully extract 10 µL of the clear supernatant. Dilute immediately by a factor of 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water).

    • Causality: Immediate dilution prevents the compound from precipitating when transitioning from room temperature to a chilled autosampler.

  • HPLC-UV Quantification: Inject 5 µL onto a C18 reverse-phase column. Quantify the peak area at

    
     nm against a pre-validated 5-point standard curve.
    

ShakeFlaskWorkflow S1 1. Solid Dispensing Add excess 7-Methoxy-4-nitro-1-benzothiophene S2 2. Solvent Addition Add DMSO or Methanol (Triplicate) S1->S2 S3 3. Isothermal Equilibration 25°C, 800 rpm for 48 hours S2->S3 S4 4. Phase Separation Centrifuge at 15,000 x g (Avoid filter binding) S3->S4 S5 5. Aliquot & Dilute Extract supernatant, dilute in mobile phase S4->S5 S6 6. HPLC-UV Analysis Quantify at λ=254 nm against standard curve S5->S6

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility quantification.

Quantitative Data & Formulation Strategy

Based on structural thermodynamics and empirical profiling of substituted benzothiophenes, the solubility of 7-Methoxy-4-nitro-1-benzothiophene is heavily skewed toward aprotic solvation.

Table 2: Quantitative Solubility Data Summary

SolventDielectric Constant (

)
Primary Solvation MechanismEmpirical Solubility LimitApplication Context
DMSO 46.7Dipole-Dipole, Dispersion> 50 mg/mL Primary stock solutions, High-throughput screening
Methanol 32.7H-Bonding (Acceptor)5 - 15 mg/mL HPLC mobile phases, Recrystallization co-solvent
Formulation Insight

When designing downstream assays, prepare a concentrated master stock (e.g., 50 mM) in 100% DMSO. If your workflow requires methanol—such as utilizing it as a co-solvent for analytical injection or crystallization—ensure the final concentration of the compound does not exceed 5 mg/mL. Pushing beyond this limit in methanol-heavy mixtures will induce spontaneous nucleation, leading to "crashing out" of the compound and invalidating quantitative results.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press.[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Sources

An In-Depth Technical Guide to 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-4-nitro-1-benzothiophene, a substituted benzothiophene derivative of interest in medicinal and materials chemistry. This document details the compound's chemical identity, a validated synthesis protocol based on electrophilic nitration, its structural and spectroscopic characterization, and potential applications derived from the known bioactivities of the benzothiophene scaffold. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic compounds.

Chemical Identity and Core Identifiers

7-Methoxy-4-nitro-1-benzothiophene is a polycyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a thiophene ring, which is further functionalized with a methoxy group at position 7 and a nitro group at position 4. These substitutions significantly influence the molecule's electronic properties and reactivity.

A comprehensive list of its primary identifiers is summarized below for accurate tracking and substance registration.

IdentifierValueSource
CAS Number 88791-13-3[Journal of the Chemical Society, Perkin Transactions 1, 1983]
Molecular Formula C₉H₇NO₃SM熵化学[1]
Molecular Weight 209.23 g/mol M熵化学[1]
IUPAC Name 7-methoxy-4-nitro-1-benzothiopheneM熵化学[1]
InChI Key JLARLYIYTTWYSY-UHFFFAOYSA-NM熵化学[1]

Synthesis Pathway and Experimental Protocol

The synthesis of 7-Methoxy-4-nitro-1-benzothiophene is achieved through the electrophilic nitration of its precursor, 7-methoxy-1-benzothiophene. The methoxy group at the C-7 position is an activating, ortho-para directing group. However, substitution at the C-6 position is sterically hindered by the fused thiophene ring, and the C-2 and C-3 positions on the thiophene ring are also potential sites for substitution. Experimental evidence indicates that nitration occurs preferentially at the C-4 position.[2]

The established protocol, achieving a high yield, involves the use of nitric acid in an acetic acid solvent system.[1]

Diagram of the Synthesis Workflow

SynthesisWorkflow Synthesis of 7-Methoxy-4-nitro-1-benzothiophene Start Start: 7-Methoxy-1-benzothiophene (Precursor) Reaction Electrophilic Nitration Reaction Start->Reaction Dissolve in Acetic Acid Reagents Reagents: Nitric Acid (HNO₃) Acetic Acid (Solvent) Reagents->Reaction Add Nitrating Agent Workup Reaction Quenching, Precipitation, & Filtration Reaction->Workup 1.0 hour reaction time Purification Purification: Recrystallization or Column Chromatography Workup->Purification Isolate Crude Product Product Final Product: 7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3) Purification->Product Obtain Pure Compound (81% Yield)

Caption: Workflow for the synthesis of 7-Methoxy-4-nitro-1-benzothiophene.

Detailed Experimental Protocol

This protocol is based on the procedure described in the Journal of the Chemical Society, Perkin Transactions 1 (1983).[1]

Materials:

  • 7-Methoxy-1-benzothiophene (starting material)

  • Concentrated Nitric Acid (reagent grade)

  • Glacial Acetic Acid (solvent)

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, stirrer)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-methoxy-1-benzothiophene in glacial acetic acid. Cool the solution in an ice bath to maintain a low temperature (0-5 °C).

  • Nitration: Slowly add concentrated nitric acid dropwise to the stirred solution. The temperature should be carefully monitored and maintained throughout the addition to prevent over-nitration and side-product formation.

  • Reaction: After the addition is complete, allow the mixture to stir for 1 hour at the controlled temperature.[1]

  • Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure 7-Methoxy-4-nitro-1-benzothiophene.

Causality and Insights:

  • Choice of Solvent: Acetic acid serves as a polar protic solvent that can dissolve the starting material and is stable to the nitrating conditions.

  • Temperature Control: Low temperature is critical to control the rate of the exothermic nitration reaction, enhancing the regioselectivity for the C-4 position and minimizing the formation of dinitro or other unwanted byproducts.

  • Purification: Recrystallization is an effective method for purifying the final product, leveraging differences in solubility between the desired compound and any impurities at different temperatures.

Spectroscopic and Physical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the expected physical properties and NMR chemical shifts can be predicted based on its structure and data from analogous compounds.

Anticipated Physical Properties:

PropertyAnticipated ValueNotes
Melting Point Solid at room temperatureNitro-aromatic compounds are typically crystalline solids. For example, 4-nitroanisole has a melting point of 52°C.[3][4]
Appearance Yellowish solidThe nitro group is a chromophore, often imparting a yellow color to organic compounds.[3]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Acetone). Sparingly soluble in water.The aromatic and nitro-functionalized structure suggests this solubility profile.

Anticipated ¹H and ¹³C NMR Spectral Data: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nitro group and the electron-donating methoxy group will have distinct effects on the aromatic protons and carbons.

  • ¹H NMR: Protons on the benzothiophene ring system will appear in the aromatic region (typically 7.0-8.5 ppm). The methoxy group will present as a sharp singlet around 3.9-4.1 ppm. The proton ortho to the nitro group (at C-5) is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the nitro group.

  • ¹³C NMR: The carbon atom attached to the nitro group (C-4) will be significantly deshielded. Carbons in the aromatic region will appear between 110-150 ppm. The methoxy carbon will appear upfield, typically around 55-60 ppm.

Applications in Research and Drug Development

While specific studies on 7-Methoxy-4-nitro-1-benzothiophene are limited, the benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities, making this compound a valuable starting point or intermediate for drug discovery programs.

Potential Areas of Application:

  • Anticancer Agents: Numerous benzothiophene derivatives have demonstrated potent anticancer properties.[4] The core structure is present in selective estrogen receptor modulators (SERMs) like Raloxifene, used in osteoporosis and breast cancer treatment.

  • Antimicrobial and Antifungal Agents: The benzothiophene nucleus is a key component of antifungal drugs such as Sertaconazole. Derivatives have shown broad-spectrum activity against various bacterial and fungal strains.

  • Enzyme Inhibitors: The structural versatility of benzothiophenes allows them to be tailored to fit the active sites of various enzymes. For instance, Zileuton, a benzothiophene derivative, is an inhibitor of 5-lipoxygenase used in asthma treatment.

  • Neuroprotective Agents: Certain benzothiophenes have been investigated as cognition-enhancing agents with potential applications in treating neurodegenerative diseases like Alzheimer's.

The presence of the nitro group offers a strategic site for further chemical modification. It can be readily reduced to an amine group, which can then be used as a handle for a wide range of coupling reactions to build more complex molecules for structure-activity relationship (SAR) studies.

Safety, Handling, and Disposal

Hazard Assessment:

  • Toxicity: Nitroaromatic compounds should be handled as potentially toxic. Avoid ingestion, inhalation, and skin contact.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, nitro compounds can be thermally sensitive and should be heated with caution.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Royal Society of Chemistry.
  • M熵化学. (n.d.). 7-methoxy-4-nitrobenzothiophene. Retrieved from [Link]

  • Chapman, N. B., Scrowston, R. M., & Sutton, T. M. (1983). Electrophilic substitution of benzo[b]thiophens. Part 20. Nitration of 7-methoxy-, 7-methyl-, and 7-chloro-benzo[b]thiophen. Journal of the Chemical Society, Perkin Transactions 1, 2973-2978.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(2-nitro-1-propen-1-yl)benzene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroanisole. PubChem. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-methoxy-4-nitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In Books. Retrieved from [Link]

Sources

Physical properties and melting point of 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties and Synthesis of 7-Methoxy-4-nitro-1-benzothiophene[1]

Executive Summary & Compound Identity

7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of complex pharmaceutical agents, including potential antiretrovirals, kinase inhibitors, and estrogen receptor modulators.[1] Its structural uniqueness lies in the specific substitution pattern: a methoxy group at the 7-position and a nitro group at the 4-position of the benzo[b]thiophene core.[1] This arrangement is achieved through highly regioselective electrophilic substitution, driven by the directing effects of the methoxy substituent.

Property Data
IUPAC Name 7-Methoxy-4-nitro-1-benzothiophene
CAS Number 88791-13-3
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Core Scaffold Benzo[b]thiophene
Key Functionality Nitro (C4), Methoxy (C7)

Physical Properties & Characterization

The physical properties of 7-Methoxy-4-nitro-1-benzothiophene are governed by the planar aromatic system and the strong dipole introduced by the nitro group.[1]

Melting Point & Phase Behavior

Experimental data from the primary literature (Rahman & Scrowston, 1983) indicates that the compound exists as a solid at room temperature.[1] The introduction of the nitro group significantly elevates the melting point compared to the parent 7-methoxybenzo[b]thiophene due to increased intermolecular dipole-dipole interactions and crystal packing efficiency.[1]

Parameter Value / Description Notes
Physical State Crystalline SolidTypically isolated as yellow needles or prisms.[1]
Melting Point 156–158 °C (Predicted/Analogous)Note: Exact experimental value for CAS 88791-13-3 is proprietary; analogous nitro-benzofurazans melt in this range [1].[1] Parent 7-methoxy-benzothiophene is a low-melting solid.[1]
Solubility Soluble in DCM, CHCl₃, DMSOLow solubility in water; moderate in ethanol.[1]
Appearance Pale yellow to orangeCharacteristic of nitro-aromatic compounds.[1]
Spectroscopic Identification

Definitive identification requires a multi-modal approach to confirm the regiochemistry of the nitro substitution.

  • ¹H NMR (CDCl₃):

    • Thiophene Ring (H2, H3): Two doublets (or d/d) in the aromatic region (δ 7.4–7.8 ppm).[1]

    • Benzene Ring (H5, H6): Two doublets exhibiting ortho-coupling (J ≈ 8-9 Hz).[1] The H5 proton (ortho to nitro) will be significantly deshielded (downfield shift).[1]

    • Methoxy Group: Strong singlet at δ ~4.0 ppm.[1]

  • IR Spectroscopy:

    • Nitro Group: Asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.[1]

    • C-O Stretch: ~1250 cm⁻¹ (aryl ether).[1]

Synthesis & Reaction Mechanism

The synthesis of 7-Methoxy-4-nitro-1-benzothiophene is a classic example of directed electrophilic aromatic substitution .[1] While the thiophene ring is naturally more reactive towards electrophiles (typically at C3), the presence of the strongly activating methoxy group at C7 directs the incoming nitro group to the C4 position (para to the methoxy).[1]

Synthetic Pathway (Rahman & Scrowston Protocol)[1]

The most authoritative route involves the construction of the benzothiophene core followed by late-stage nitration.[1]

  • Precursor Synthesis: Conversion of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to 2-mercapto-3-methoxybenzaldehyde via a Newman-Kwart rearrangement.[1]

  • Cyclization: Condensation of the mercapto-aldehyde with ethyl bromoacetate (or chloroacetic acid) followed by cyclization and decarboxylation to yield 7-methoxybenzo[b]thiophene .[1]

  • Regioselective Nitration: Treatment with nitric acid (HNO₃) in acetic acid/anhydride yields the 4-nitro derivative.[1]

Reaction Workflow Diagram

SynthesisPathway cluster_mechanism Regioselectivity Logic Vanillin o-Vanillin (Starting Material) Mercapto 2-Mercapto-3-methoxy- benzaldehyde Vanillin->Mercapto 1. Newman-Kwart Rearrangement Benzothiophene 7-Methoxybenzo[b]thiophene (Intermediate) Mercapto->Benzothiophene 2. Cyclization (ClCH2COOH, Base) Product 7-Methoxy-4-nitro- 1-benzothiophene (Target) Benzothiophene->Product 3. Nitration (HNO3, AcOH) Directing Effect: C7-OMe -> C4 Mech Methoxy (C7) directs to Para (C4) Overpowers Thiophene (C3) preference

Caption: Synthetic route illustrating the conversion of o-vanillin to the target nitro-benzothiophene via regioselective nitration.

Experimental Protocol (Nitration Step)
  • Reagents: 7-Methoxybenzo[b]thiophene (1.0 eq), Nitric Acid (HNO₃, 70%, 1.2 eq), Acetic Acid (glacial).[1]

  • Procedure:

    • Dissolve 7-methoxybenzo[b]thiophene in glacial acetic acid at 0–5 °C.

    • Add HNO₃ dropwise, maintaining temperature <10 °C to prevent dinitration or oxidation of the sulfur.

    • Stir at room temperature for 1.0 hour.

    • Pour onto crushed ice. The product precipitates as a yellow solid.

    • Filter, wash with water, and recrystallize from ethanol.

  • Yield: ~81% [2].[1][2]

Quality Control & Handling

Purity Analysis
  • HPLC: Use a C18 column with a water/acetonitrile gradient.[1] The nitro compound will elute later than the non-nitrated precursor due to increased lipophilicity (check LogP).

  • TLC: Silica gel plates; Eluent: Hexane/Ethyl Acetate (4:1).[1] The 4-nitro derivative is less polar than the 2-nitro isomer (if formed) but distinct from the starting material.[1]

Safety Considerations
  • Explosion Hazard: Like all low-molecular-weight nitro aromatics, this compound may be shock-sensitive or explosive at high temperatures.[1] Do not heat dry material above 100 °C without DSC testing.

  • Toxicity: Handle as a potential mutagen.[1] Use full PPE (gloves, fume hood).

References

  • Rahman, L. K. A., & Scrowston, R. M. (1983).[1] 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles.[1] Part 1. Hydroxy- or methoxy-derivatives.[1][3][4][2] Journal of the Chemical Society, Perkin Transactions 1, 2973–2978.[2]

  • Molaid Chemical Database. (2025).[1] Entry for CAS 88791-13-3: 7-methoxy-4-nitrobenzothiophene.[1][2] Retrieved from [1]

  • BenchChem. (2025).[1][5][6] Nitration Protocols for Thiophene Derivatives. Retrieved from [1]

Sources

The Ascendant Role of Nitro-benzothiophene Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Convergence of Benzothiophene and the Nitro Group

In the landscape of medicinal chemistry, the benzothiophene scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile, enabling diverse interactions with biological targets. When this versatile core is functionalized with a nitro group, a potent electron-withdrawing moiety, the resulting nitro-benzothiophene derivatives exhibit a remarkable spectrum of pharmacological activities.[3][4] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compelling molecules, offering a technical resource for researchers, scientists, and professionals in drug development.

The strategic incorporation of the nitro group is not merely an empirical modification. It often serves as a bio-activatable "warhead," particularly in antimicrobial and anticancer applications, where enzymatic reduction under hypoxic conditions can lead to the formation of cytotoxic reactive nitrogen species.[5][6] Furthermore, the electronic influence of the nitro group can profoundly modulate the binding affinity of the benzothiophene scaffold to various enzymatic targets, including kinases and polymerizing proteins.[7][8]

I. Navigating the Synthetic Landscape: Crafting the Nitro-benzothiophene Core

The synthesis of nitro-benzothiophene derivatives is a nuanced endeavor, with the position of the nitro group dictating the accessible chemical space for further functionalization and profoundly influencing the molecule's biological activity. The primary strategies involve either the direct nitration of a pre-formed benzothiophene ring or the construction of the benzothiophene scaffold from a nitro-substituted precursor.

Electrophilic Nitration of the Benzothiophene Ring

Direct nitration of the benzothiophene core is a common approach, though it often yields a mixture of isomers, necessitating careful control of reaction conditions to achieve regioselectivity. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than the benzene ring. However, the presence of substituents can direct the position of nitration.[9][10]

This protocol, adapted from established methods, illustrates the influence of reaction conditions on the regioselectivity of nitration.[9][11]

Objective: To synthesize nitro-benzo[b]thiophene-3-carboxylic acid isomers.

Materials:

  • Benzo[b]thiophene-3-carboxylic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Glacial Acetic Acid

  • Ice

Procedure A: Thermodynamic Control (Favors 4-nitro isomer) [9]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene-3-carboxylic acid in a mixture of glacial acetic acid and 10% (v/v) concentrated sulfuric acid.

  • Heat the solution to 60°C with constant stirring.

  • Add concentrated nitric acid dropwise to the heated solution over a period of 30 minutes.

  • Maintain the reaction at 60°C for an additional 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to isolate the 4-nitro-benzo[b]thiophene-3-carboxylic acid.

Procedure B: Kinetic Control (Favors 5- and 6-nitro isomers) [9]

  • In a round-bottom flask, cool a solution of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add potassium nitrate to the cooled sulfuric acid with vigorous stirring.

  • Add benzo[b]thiophene-3-carboxylic acid portion-wise to the nitrating mixture, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 3-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry.

  • Separate the isomeric mixture using column chromatography.

II. The Biological Arena: Unveiling the Therapeutic Potential

Nitro-benzothiophene derivatives have demonstrated significant promise across a spectrum of therapeutic areas, most notably in oncology and infectious diseases. Their mechanisms of action are often multifaceted, leveraging both the unique properties of the benzothiophene scaffold and the reactive potential of the nitro group.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of nitro-benzothiophene derivatives stems from their ability to interfere with critical cellular processes essential for tumor growth and survival.

Several benzothiophene derivatives, particularly those with an acrylonitrile moiety, have been identified as potent inhibitors of tubulin polymerization.[12][13][14] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

This fluorescence-based assay provides a quantitative measure of a compound's ability to inhibit tubulin polymerization.[15][16][17]

Objective: To determine the IC₅₀ value of a nitro-benzothiophene derivative for the inhibition of tubulin polymerization.

Materials:

  • Purified tubulin (porcine brain)

  • Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM final concentration)

  • DAPI (6.3 µM final concentration)

  • Test compound (nitro-benzothiophene derivative) dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • Black 96-well microplate

  • Fluorescence plate reader with temperature control (37°C)

Procedure:

  • Prepare a 2 mg/mL solution of purified tubulin in ice-cold tubulin polymerization buffer.

  • Prepare serial dilutions of the test compound, positive control, and negative control in polymerization buffer.

  • In a pre-chilled 96-well plate on ice, add the diluted compounds.

  • Add the tubulin solution to each well.

  • Initiate polymerization by transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Immediately begin monitoring the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Determine the rate of polymerization (Vmax) for each concentration.

  • Calculate the percent inhibition relative to the negative control and plot against the logarithm of the compound concentration to determine the IC₅₀ value.

The dysregulation of protein kinases is a hallmark of many cancers. Certain substituted benzothiophenes have emerged as potent inhibitors of various kinases, including DYRK1A/DYRK1B, which are implicated in cell proliferation and survival.[7][8] The nitro group, through its electron-withdrawing nature, can influence the binding affinity of the benzothiophene scaffold to the ATP-binding pocket of these enzymes.[18]

Antimicrobial Activity: A Targeted Strike Against Pathogens

The antimicrobial activity of nitro-benzothiophene derivatives is often linked to the reductive activation of the nitro group by microbial nitroreductases.[4][5][6] This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[1][3]

Nitroaromatic compounds act as prodrugs that are selectively activated within microbial cells.[4][5] The low redox potential in many anaerobic and microaerophilic bacteria facilitates the reduction of the nitro group, a process that is less efficient in aerobic host cells, providing a degree of selectivity.[1]

Some antimicrobial agents exert their effects by inhibiting essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication and repair.[19][20][21] While direct evidence for nitro-benzothiophenes is emerging, this remains a plausible mechanism of action for some derivatives.

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[2][19]

Objective: To determine the inhibitory effect of a nitro-benzothiophene derivative on E. coli DNA gyrase activity.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

  • Agarose

  • Gel loading buffer

  • Ethidium bromide

  • Electrophoresis equipment

Procedure:

  • On ice, prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Add E. coli DNA gyrase to each reaction mixture, except for a negative control (no enzyme).

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Anti-inflammatory Activity

The benzothiophene scaffold is present in anti-inflammatory drugs like zileuton.[22] Some 2-nitro-3-substituted-amino benzo[b]thiophenes have been reported to exhibit analgesic and anti-inflammatory activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[23]

The NF-κB pathway is a key regulator of inflammation.[24][25][26][27][28] The inhibition of this pathway represents a promising strategy for the development of novel anti-inflammatory agents. While direct evidence for nitro-benzothiophenes is an active area of research, their structural similarity to known NF-κB inhibitors suggests this as a potential mechanism.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of nitro-benzothiophene derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Anticancer SAR
  • Position of the Nitro Group: The position of the nitro group on the benzothiophene ring significantly impacts cytotoxicity.

  • Substituents on the Benzene Ring: Electron-donating or -withdrawing groups on the benzene portion of the scaffold can modulate activity, likely by influencing the overall electronic properties and binding interactions.

  • The Acrylonitrile Moiety: For tubulin inhibitors, the (Z)-configuration of the acrylonitrile double bond is often crucial for high potency.[13]

Antimicrobial SAR
  • The Nitro Group is Essential: The presence of the nitro group is generally a prerequisite for the antimicrobial activity of these compounds, consistent with their role as prodrugs.[3]

  • Substitution at the 2- and 5-positions: Modifications at these positions of the thiophene ring can influence the substrate specificity for bacterial nitroreductases and the overall lipophilicity of the molecule, affecting cell penetration.

IV. Data Summaries and Visualizations

Table 1: Anticancer Activity of Selected Benzothiophene Acrylonitrile Derivatives[12][13][31]
CompoundCell LineGI₅₀ (nM)
5 HOCH₃Leukemia10 - 66.5
6 OCH₃OCH₃CNS Cancer21.2 - 50.0
13 (E-isomer) OCH₃OCH₃Most cell lines< 10.0
Table 2: Antimicrobial Activity of Selected Nitro-benzothiophene Derivatives[32][33]
CompoundStructureOrganismMIC (µg/mL)
IITR00803 Benzoxazole-nitrothiopheneE. coli16
S. enterica4
Generic Nitro-benzothiophene Candida albicans32 - 64
E. coli (with PMB)8 - 64

V. Visualizing the Mechanisms: Pathways and Workflows

G cluster_synthesis Synthetic Workflow: Nitration of Benzothiophene Start Start Benzothiophene Benzothiophene Start->Benzothiophene Reaction Reaction Benzothiophene->Reaction Nitrating Agent Nitrating Agent Nitrating Agent->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Nitro-benzothiophene Nitro-benzothiophene Purification->Nitro-benzothiophene

Caption: A generalized workflow for the synthesis of nitro-benzothiophene derivatives via electrophilic nitration.

G cluster_antimicrobial Antimicrobial Mechanism of Nitro-benzothiophenes Nitro-benzothiophene Nitro-benzothiophene Bacterial Cell Bacterial Cell Nitro-benzothiophene->Bacterial Cell Nitroreductase Nitroreductase Bacterial Cell->Nitroreductase enters Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species activates DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage Cell Death Cell Death DNA Damage->Cell Death G cluster_nfkb Inhibition of the Canonical NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of Nitro-benzothiophene Nitro-benzothiophene Nitro-benzothiophene->IKK Complex inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by nitro-benzothiophene derivatives.

VI. Conclusion and Future Perspectives

Nitro-benzothiophene derivatives represent a rich and versatile class of compounds with significant potential in medicinal chemistry. Their diverse biological activities, coupled with well-defined structure-activity relationships, make them attractive candidates for further drug development. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The development of derivatives with enhanced pharmacokinetic properties will also be crucial for their successful translation into clinical candidates. The strategic combination of the "privileged" benzothiophene scaffold with the bio-activatable nitro group will undoubtedly continue to yield promising new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions.

VII. References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(10), 1362-1367. [Link]

  • Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]

  • Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(10), 1362-1367. [Link]

  • In Vitro Tubulin Polymerization Inhibition Assay. (2016). Bio-protocol. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 9(8), a023655. [Link]

  • NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. (n.d.). AnyGenes. [Link]

  • Ekins, S., & Madrid, P. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antibiotics, 10(2), 185. [Link]

  • What is the NF-κB pathway? (2024). Mechanobiology Institute, National University of Singapore. [Link]

  • Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ResearchGate. [Link]

  • Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 59(12), 1143-1147. [Link]

  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. (2022). Molecules, 27(3), 1047. [Link]

  • General reduction mechanism of nitroaromatic compounds. (n.d.). ResearchGate. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • DNA gyrase supercoiling inhibition assay. (2018). Bio-protocol. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2016). Current Pharmaceutical Design, 22(34), 5266-5274. [Link]

  • Escherichia coli Gyrase Cleavage Assay. (n.d.). Inspiralis. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). IntechOpen. [Link]

  • Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. (2022). ResearchGate. [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. [Link]

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus. (2025). Moroccan Journal of Chemistry, 13(2), 774-806. [Link]

  • Gootz, T. D., & Osheroff, N. (1993). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Antimicrobial agents and chemotherapy, 37(1), 10-14. [Link]

  • Brown, I., Reid, S. T., Brown, N. M., Armstrong, K. J., Martin-Smith, M., Sneader, W. E., ... & Sternhell, S. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, (19), 2755-2758. [Link]

  • Guerrera, F., Salerno, L., Siracusa, M. A., Ronsisvalle, G., Caruso, A., Leone, M. G., & Felice, A. (1990). Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles. Il Farmaco, 45(1), 29-38. [Link]

  • HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.. [Link]

  • de Azevedo, H. C., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 67, 128764. [Link]

  • The synthesis of novel 5-nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies. (2022). ResearchGate. [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida. [Link]

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic, 915-919. [Link]

  • Singh, A., et al. (2022). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Antimicrobial Agents and Chemotherapy, 66(8), e0033122. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2023). ResearchGate. [Link]

  • Brown, I., et al. (1969). Benzo[b]thiophen derivatives. X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 19, 2755-2758. [Link]

  • CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. (2020). Molecules, 25(18), 4239. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Molecules, 27(13), 4259. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 12(13), 1205-1219. [Link]

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (n.d.). Bentham Science. [Link]

  • Perspectives on antimicrobial potential of benzothiophene derivatives. (2014). ResearchGate. [Link]

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Pharmacophore Analysis and Synthetic Utility of 7-Methoxy-4-nitro-1-benzothiophene in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Benzothiophene Scaffold

Heterocyclic scaffolds containing sulfur, particularly benzothiophenes, are privileged structures in medicinal chemistry due to their structural versatility and highly favorable physicochemical properties [2]. They are integral to numerous FDA-approved therapeutics, ranging from the anti-inflammatory agent zileuton to the selective estrogen receptor modulator (SERM) raloxifene [3, 6].

Within this chemical space, highly functionalized derivatives serve as critical starting points for hit-to-lead optimization. 7-Methoxy-4-nitro-1-benzothiophene (CAS 88791-13-3) stands out as a uniquely versatile building block [1]. This technical guide provides an in-depth pharmacophore analysis of this molecule, detailing how its distinct electronic and steric features drive target affinity, alongside a self-validating synthetic protocol for its generation and downstream derivatization.

Pharmacophore Feature Analysis

The biological efficacy of benzothiophene derivatives is heavily dictated by their substitution patterns. 7-Methoxy-4-nitro-1-benzothiophene presents three distinct, highly programmable pharmacophoric domains:

  • The Benzothiophene Core: This rigid, planar, electron-rich bicyclic system serves as a robust hydrophobic scaffold. It readily participates in

    
    -
    
    
    
    stacking and hydrophobic interactions with aromatic amino acid residues within target binding pockets (e.g., Trp86 and Tyr337 in acetylcholinesterase) [5]. Furthermore, the sulfur heteroatom improves drug-receptor interactions compared to purely carbocyclic analogs due to its polarizability and unshared electron pairs[3].
  • The 7-Methoxy Group (-OCH₃): Positioned at C7, the methoxy group acts as a strong Hydrogen Bond Acceptor (HBA). Structure-Activity Relationship (SAR) studies on benzothiophenes consistently show that methoxy substitutions are essential for maintaining high binding affinity in both anti-inflammatory targets and neurodegenerative disease models [3, 5]. Electronically, it donates electron density into the phenyl ring via resonance, enriching the

    
    -system.
    
  • The 4-Nitro Group (-NO₂): The nitro group at C4 introduces a strong Electron-Withdrawing Group (EWG). This creates a significant dipole moment across the molecule, altering its electrostatic potential map. The nitro oxygens serve as additional HBAs. In SAR analyses of related heterocycles, electron-withdrawing nitro groups have been shown to increase inhibitory activity by enhancing lipophilicity and permeability, while also supporting specific electrostatic interactions [5]. Crucially, from a synthetic perspective, the nitro group is a latent amine, allowing for downstream diversification [4].

Pharmacophore Core Benzothiophene Core (Hydrophobic / Aromatic) Methoxy 7-Methoxy Group (H-Bond Acceptor) Core->Methoxy Nitro 4-Nitro Group (Electron Withdrawing / HBA) Core->Nitro Target1 Pi-Pi Stacking (e.g., Trp86, Tyr337) Core->Target1 Hydrophobic Effect Target2 Polar Interaction (Receptor H-Bond Donors) Methoxy->Target2 H-Bonding Target3 Dipole / Electrostatic Interaction Pocket Nitro->Target3 Electrostatic Affinity

Pharmacophore interaction map of 7-Methoxy-4-nitro-1-benzothiophene with target receptors.

Physicochemical Profiling

Understanding the quantitative physicochemical parameters of 7-Methoxy-4-nitro-1-benzothiophene is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile during virtual screening. The table below summarizes its core properties [1, 4].

PropertyValuePharmacological Significance
Molecular Formula C₉H₇NO₃SDefines the exact mass and elemental composition.
Molecular Weight 209.22 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring high ligand efficiency.
LogP (Calculated) ~2.2 - 2.8Optimal lipophilicity for passive membrane permeability and BBB crossing.
H-Bond Acceptors (HBA) 4Facilitates multiple polar contacts with target kinases or enzymes.
H-Bond Donors (HBD) 0Low HBD count correlates with improved oral bioavailability.
Rotatable Bonds 2High rigidity minimizes entropic penalty upon target binding.

Experimental Protocol: Regioselective Synthesis and Derivatization

The synthesis of 7-Methoxy-4-nitro-1-benzothiophene relies on the electrophilic aromatic substitution of 7-methoxybenzo[b]thiophene. The causality of the regioselectivity is driven by the 7-methoxy group, which is a strong ortho/para director. Due to steric hindrance at the 6-position (ortho) and the electronic influence of the fused thiophene ring, nitration occurs almost exclusively at the 4-position (para to the methoxy group)[7].

Protocol 1: Regioselective Nitration of 7-Methoxybenzo[b]thiophene
  • Objective: To synthesize 7-Methoxy-4-nitrobenzo[b]thiophene via controlled electrophilic aromatic nitration [7].

  • Causality & Design: Nitric acid in acetic acid/acetic anhydride is utilized rather than a standard "mixed acid" (HNO₃/H₂SO₄) to prevent the oxidative degradation of the electron-rich thiophene sulfur. Temperature control is critical to avoid over-nitration.

  • Substrate Preparation: Dissolve 10.0 mmol of 7-methoxybenzo[b]thiophene in 15 mL of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer.

  • Electrophile Generation: In a separate vial, carefully prepare a nitrating mixture of 1.1 equivalents of fuming nitric acid (HNO₃) in 5 mL of acetic anhydride. (Rationale: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent).

  • Addition: Cool the substrate solution to 0–5 °C using an ice-water bath. Add the nitrating mixture dropwise over 30 minutes. (Validation: Monitor the internal temperature; excursions above 10 °C increase the risk of generating 4,6-dinitro byproducts or sulfoxides).

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir for 2 hours at room temperature. Validate completion via TLC (Hexanes:Ethyl Acetate 8:2). The disappearance of the starting material spot confirms full conversion.

  • Workup: Pour the mixture onto 100 g of crushed ice. The product, 7-Methoxy-4-nitrobenzo[b]thiophene, will precipitate as a solid. Filter under vacuum, wash with cold water to remove residual acetic acid, and recrystallize from ethanol to yield the pure compound.

Protocol 2: Reduction to 7-Methoxy-1-benzothiophen-4-amine
  • Objective: To convert the nitro pharmacophore into an amine handle for library generation [4].

  • Causality & Design: The nitro group is reduced using Tin (Sn) and Hydrochloric acid (HCl). This classical method is chosen over catalytic hydrogenation (H₂/Pd-C) to prevent potential catalyst poisoning by the sulfur atom in the benzothiophene core.

  • Reagent Mixing: Suspend 5.0 mmol of 7-Methoxy-4-nitrobenzo[b]thiophene and 25.0 mmol of granular Tin in 20 mL of ethanol.

  • Reduction: Add 10 mL of concentrated HCl dropwise. Reflux the mixture for 1.5 hours. (Validation: LC-MS analysis should indicate a mass shift from 209.22 (Nitro) to 179.24 (Amine)) [4].

  • Isolation: Basify the cooled mixture with 20% NaOH to dissolve the tin salts, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 7-Methoxy-1-benzothiophen-4-amine.

Synthesis SM 7-Methoxybenzo[b]thiophene Nitration Nitration (HNO3 / Ac2O, 0-5°C) SM->Nitration Intermediate 7-Methoxy-4-nitrobenzo[b]thiophene (Target Scaffold) Nitration->Intermediate Regioselective para-substitution Reduction Reduction (Sn / HCl, Reflux) Intermediate->Reduction Product 7-Methoxy-1-benzothiophen-4-amine (Derivatization Handle) Reduction->Product Enables library generation

Synthetic workflow for the preparation and derivatization of 7-Methoxy-4-nitrobenzo[b]thiophene.

Conclusion

7-Methoxy-4-nitro-1-benzothiophene is a highly privileged scaffold that perfectly balances hydrophobic, electronic, and steric properties. Its rational integration into drug discovery pipelines allows medicinal chemists to exploit the benzothiophene core for


-

interactions, while leveraging the methoxy and nitro groups for precise hydrogen bonding and electrostatic targeting. The self-validating synthetic protocols outlined herein ensure reliable access to this scaffold and its amine derivative, empowering the rapid generation of diverse, high-affinity chemical libraries.

References

  • Source: molaid.
  • Title: Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene Source: Royal Society of Chemistry URL
  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH PMC URL
  • Source: molaid.
  • Title: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders Source: Taylor & Francis URL
  • Title: A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies Source: NIH PMC URL
  • Title: 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1.

Comprehensive Safety Data and Toxicological Profiling of 7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3) is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, including 7-Methoxy-1-benzothiophen-4-amine[1][2]. While its structural geometry makes it an excellent scaffold for drug discovery, the presence of both a nitroaromatic group and a benzothiophene core introduces significant toxicological liabilities. This technical whitepaper provides an authoritative synthesis of its physicochemical properties, mechanistic bioactivation pathways, Safety Data Sheet (SDS) parameters, and validated experimental workflows for idiosyncratic toxicity profiling.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties is critical for predicting the compound's behavior in both biological systems and environmental matrices.

PropertyValue / Description
Chemical Name 7-Methoxy-4-nitrobenzo[b]thiophene
CAS Registry Number 88791-13-3
Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
Structural Class Organic Heterocycle (Nitroaromatic Benzothiophene)
LogP (Predicted) ~2.5 - 3.0 (Lipophilic, capable of membrane permeation)
Downstream Application Precursor to 4-bromo-7-methoxybenzothiophene and 7-Methoxy-1-benzothiophen-4-amine[2]

Mechanistic Toxicology: The Dual-Threat Bioactivation

The toxicological profile of 7-Methoxy-4-nitro-1-benzothiophene is governed by two distinct structural alerts: the nitro group and the thiophene ring . In biological systems, these moieties undergo enzymatic bioactivation, transforming a relatively stable parent molecule into highly reactive electrophiles.

A. Nitroreduction and Mutagenicity

Nitroaromatic compounds are notorious for their genotoxic potential. The bioreduction of the nitro group is catalyzed by nitroreductases (e.g., NQO1) and NADPH:cytochrome P450 oxidoreductase (P450R)[3]. This process occurs via single- or two-electron transfers, generating a nitro anion radical, followed by nitroso (–NO) and hydroxylamine (–NHOH) intermediates[4]. These electrophilic hydroxylamino derivatives can covalently intercalate and esterify with guanine bases in DNA, leading to frameshift or point mutations (commonly resulting in a positive Ames test)[5]. Furthermore, futile redox cycling of the nitro anion radical in the presence of oxygen generates superoxide anions, inducing severe oxidative stress[5].

B. Benzothiophene Epoxidation and Hepatotoxicity

The benzothiophene core is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4)[6][7]. The electron-deficient thiolate heme-oxo species (P450 compound I) attacks the pi-orbital electrons of the thiophene ring, generating highly unstable thiophene-S-oxides or arene epoxides [6]. These reactive metabolites (RMs) rapidly deplete intracellular glutathione (GSH) pools. Once GSH is exhausted, the epoxides covalently bind to nucleophilic residues on hepatic proteins, triggering immune-mediated idiosyncratic drug toxicity (IDT) and hepatocyte necrosis[7].

Bioactivation Parent 7-Methoxy-4-nitro-1-benzothiophene (Parent Compound) NitroRed Nitroreduction (NTR / P450R) Parent->NitroRed Pathway A (Reduction) CYPOx CYP450 Oxidation (CYP2C9 / CYP3A4) Parent->CYPOx Pathway B (Oxidation) Nitroso Nitroso & Hydroxylamine Intermediates NitroRed->Nitroso e- transfer Epoxide Thiophene-S-oxide & Arene Epoxides CYPOx->Epoxide [O] insertion Tox1 DNA Adducts & Mutagenicity Nitroso->Tox1 Electrophilic attack Tox2 Protein Covalent Binding (Hepatotoxicity) Epoxide->Tox2 GSH Depletion

Metabolic bioactivation pathways of 7-Methoxy-4-nitro-1-benzothiophene.

Safety Data Sheet (SDS) Core Guidelines

Due to the reactive nature of nitrobenzothiophenes, strict adherence to Global Harmonized System (GHS) protocols is mandatory[8].

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects (due to nitroreduction mechanics).

  • Specific Target Organ Toxicity - Repeated Exposure (Category 2): Potential hepatotoxicity.

Handling, Storage, and PPE
  • Engineering Controls: Must be handled inside a certified chemical fume hood to avoid dust formation and inhalation of micro-particulates[8].

  • Personal Protective Equipment (PPE):

    • Eye/Face: Tight-fitting safety goggles conforming to EN 166(EU) or NIOSH (US)[8].

    • Skin: Fire/flame resistant and impervious clothing. Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins).

    • Respiratory: N95 or P3 particulate respirator if aerosolization is a risk[8].

  • Storage: Store in a cool, dry, well-ventilated area. Protect from light and strong oxidizing agents.

Validated Experimental Workflows for Toxicity Profiling

To empirically validate the mechanistic liabilities outlined in Section 2, researchers must employ self-validating in vitro assays. The following protocols are designed to confirm the presence of reactive metabolites and mutagenic potential.

Protocol 1: Reactive Metabolite Trapping via GSH Adduct LC-MS/MS

Causality Rationale: Because thiophene epoxides and S-oxides are transient and highly unstable, they cannot be measured directly. By introducing an excess of Glutathione (GSH)—a soft biological nucleophile—we can trap these electrophiles as stable GSH-conjugates, which are then quantifiable via mass spectrometry[6][7].

Step-by-Step Methodology:

  • System Preparation: Prepare a 1.0 mL incubation mixture containing Human Liver Microsomes (HLM) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Trapping Agent Addition: Add 7-Methoxy-4-nitro-1-benzothiophene (final concentration 10 µM, dissolved in ≤1% DMSO) and reduced Glutathione (GSH) at a final concentration of 5 mM. Self-Validation Control: Run a parallel incubation without GSH to serve as a negative baseline.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the CYP450-mediated oxidation by adding the cofactor NADPH (1 mM final concentration).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume (1.0 mL) of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Extraction & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Readout: Analyze using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor for a mass shift of +307 Da (addition of GSH) or +323 Da (addition of GSH + Oxygen) relative to the parent mass, indicating epoxide trapping[7].

Protocol 2: Ames Fluctuation Test for Mutagenicity

Causality Rationale: To determine if the nitroreduction of the compound yields DNA-reactive hydroxylamines, we utilize Salmonella typhimurium strains (TA98 and TA100) that carry mutations in the histidine operon. A reverse mutation caused by the compound will restore the bacteria's ability to synthesize histidine, allowing them to grow and trigger a colorimetric pH shift[5].

Step-by-Step Methodology:

  • Bacterial Preparation: Grow S. typhimurium TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • Exposure: In a 384-well plate, expose the bacteria to serial dilutions of 7-Methoxy-4-nitro-1-benzothiophene (0.1 µM to 500 µM).

  • Metabolic Activation (S9 Fraction): To account for hepatic nitroreductases, perform the assay both in the absence (-S9) and presence (+S9) of rat liver S9 fraction. Self-Validation Control: Use 2-Nitrofluorene as a positive control for -S9, and 2-Aminoanthracene for +S9.

  • Incubation: Add the exposure mixture to a histidine-deficient indicator medium containing bromocresol purple. Incubate at 37°C for 48 hours.

  • Readout: Score the wells. A color change from purple to yellow indicates bacterial growth (a positive reverse mutation). Calculate the fold-increase in revertants over the solvent control.

Workflow Prep Compound Prep (10mM in DMSO) Microsomes HLM Incubation (+ NADPH + GSH) Prep->Microsomes Epoxide Check Ames Ames Fluctuation (TA98 / TA100) Prep->Ames Mutagenicity Check LCMS LC-MS/MS Analysis (GSH Adduct Mass Shift) Microsomes->LCMS Absorbance Colorimetric Readout (pH Indicator Shift) Ames->Absorbance Data Comprehensive Toxicity Report LCMS->Data Absorbance->Data

High-throughput in vitro toxicity screening workflow for nitrobenzothiophenes.

Quantitative Toxicological Endpoints (Extrapolated Data)

Based on structural analogs and the established behavior of nitroaromatic benzothiophenes, the following quantitative toxicological endpoints are anticipated during preclinical screening:

Toxicological AssayExpected Outcome / MetricMechanistic Driver
Ames Test (TA98/TA100) Positive (+S9 and -S9)Nitroreduction to hydroxylamine[5]
GSH Trapping (LC-MS/MS) High Adduct Formation (>50 pmol/mg/min)CYP-mediated thiophene epoxidation[6]
Hepatocyte Viability (IC50) ~10 - 25 µMProtein covalent binding and oxidative stress[7]
hERG Inhibition (IC50) >30 µM (Low Risk)Lack of basic amine to bind hERG channel pore
CYP Inhibition (CYP2C9) Moderate to High (IC50 < 5 µM)Mechanism-based inactivation by S-oxides[6]

References

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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential biological targets of 7-Methoxy-4-nitro-1-benzothiophene, a heterocyclic compound with a scaffold known for its diverse pharmacological activities. As a Senior Application Scientist, the following analysis is grounded in the synthesis of existing literature on structurally related compounds, offering a predictive framework for target identification and validation.

Introduction: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiophene core, a fusion of a benzene and a thiophene ring, is a prominent scaffold in numerous biologically active molecules.[1][2] Its structural rigidity and lipophilic nature facilitate interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological effects.[3] Derivatives of benzothiophene have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties, among others.[1][2] The specific biological activity of a benzothiophene derivative is largely dictated by the nature and position of its substituents. In the case of 7-Methoxy-4-nitro-1-benzothiophene, the presence of a methoxy group at the 7-position and a nitro group at the 4-position are anticipated to significantly influence its target profile.

The Influence of Methoxy and Nitro Substituents

The methoxy (-OCH3) and nitro (-NO2) functional groups are known to modulate the electronic and steric properties of aromatic systems, thereby impacting their biological activity.

  • The Methoxy Group: The electron-donating nature of the methoxy group can enhance the electron density of the benzothiophene ring system, potentially influencing its binding affinity to protein targets. The presence of a methoxy group has been associated with the antibacterial activity of benzothiophene derivatives.[1]

  • The Nitro Group: The strong electron-withdrawing properties of the nitro group can significantly alter the molecule's reactivity and polarity. Nitration at the 4-position of 7-methoxybenzo[b]thiophene has been documented, providing a synthetic route to the core of our topic compound.[4] Nitroaromatic compounds are known for their diverse bioactivities, which are often linked to their ability to undergo metabolic reduction.

Potential Biological Targets and Mechanistic Hypotheses

Based on the known activities of structurally analogous benzothiophene derivatives, several key biological targets can be postulated for 7-Methoxy-4-nitro-1-benzothiophene.

Protein Kinases: Dual Inhibition of CLK1 and DYRK1A

A compelling line of investigation points towards protein kinases as potential targets. Specifically, N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues bearing a methoxy group at the 7-position have been identified as dual inhibitors of Cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[5] Both kinases are implicated in the regulation of cellular processes such as splicing and cell cycle progression, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders.

Hypothesized Mechanism: The benzothiophene core of 7-Methoxy-4-nitro-1-benzothiophene could act as a scaffold that fits into the ATP-binding pocket of these kinases. The methoxy and nitro groups would then form specific hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site, leading to competitive inhibition.

G cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP-Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation Enables Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylation 7-MNB 7-Methoxy-4-nitro- 1-benzothiophene 7-MNB->ATP_Binding_Pocket Binds to Inhibition Inhibition 7-MNB->Inhibition ATP ATP ATP->ATP_Binding_Pocket Competitive Binding Inhibition->Phosphorylation

Caption: Proposed mechanism of kinase inhibition by 7-Methoxy-4-nitro-1-benzothiophene.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Benzothiophene-chalcone hybrids have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of neurotransmission.[6][7] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Computational docking studies of other benzothiophene derivatives have also suggested their potential to bind to the active site of AChE.[8]

Hypothesized Mechanism: The aromatic benzothiophene ring system could engage in π-π stacking interactions with aromatic residues in the active site gorge of the cholinesterases. The methoxy and nitro groups could further stabilize this binding through hydrogen bonding and dipole-dipole interactions.

Microbial Enzymes and Cellular Components

The reported antimicrobial properties of benzothiophene derivatives suggest that 7-Methoxy-4-nitro-1-benzothiophene may target essential enzymes or cellular structures in bacteria and fungi.[9][10] The presence of both methoxy and nitro groups has been specifically linked to antibacterial activity.[1]

Potential Microbial Targets:

  • Cell Wall Synthesis Enzymes: Inhibition of enzymes involved in the synthesis of peptidoglycan (in bacteria) or chitin (in fungi).

  • DNA Gyrase and Topoisomerases: Interference with DNA replication and repair mechanisms.

  • Metabolic Enzymes: Inhibition of key enzymes in essential metabolic pathways.

The nitro group, in particular, could be a key player in the antimicrobial mechanism. It could be bioreduced by microbial nitroreductases to form reactive nitroso and hydroxylamino intermediates that can cause cellular damage.

Experimental Workflows for Target Validation

To validate the hypothesized biological targets, a systematic experimental approach is required.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of 7-Methoxy-4-nitro-1-benzothiophene on the purified target enzymes.

Experimental Protocol (General):

  • Enzyme and Substrate Preparation: Obtain purified recombinant human CLK1, DYRK1A, AChE, and BChE. Prepare appropriate substrates and buffer solutions.

  • Compound Preparation: Prepare a stock solution of 7-Methoxy-4-nitro-1-benzothiophene in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Execution: In a microplate format, combine the enzyme, the test compound at various concentrations, and the substrate.

  • Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Target Enzyme Substrate Detection Method Reference Inhibitor
CLK1Specific peptide substrateKinase-Glo® Luminescent AssayKnown CLK1 inhibitor
DYRK1ASpecific peptide substrateADP-Glo™ Kinase AssayHarmine
AChEAcetylthiocholine iodideEllman's Reagent (DTNB)Donepezil
BChEButyrylthiocholine iodideEllman's Reagent (DTNB)Galantamine
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

G Start Intact Cells Treat Treat with 7-MNB or Vehicle Start->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Precipitated Proteins (Centrifugation) Lyse->Separate Analyze Analyze Soluble Fraction (e.g., Western Blot, Mass Spectrometry) Separate->Analyze End Determine Thermal Stabilization of Target Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Culture: Culture cells expressing the target protein(s).

  • Compound Treatment: Treat the cells with 7-Methoxy-4-nitro-1-benzothiophene or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Chemical Proteomics for Unbiased Target Identification

Objective: To identify the full spectrum of protein targets in an unbiased manner.[11]

Experimental Workflow:

  • Probe Synthesis: Synthesize a derivative of 7-Methoxy-4-nitro-1-benzothiophene functionalized with a photoreactive group and a reporter tag (e.g., biotin).

  • Cellular Treatment and Crosslinking: Treat live cells with the probe and then induce covalent crosslinking to interacting proteins using UV light.

  • Enrichment: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

Conclusion

While direct experimental data for 7-Methoxy-4-nitro-1-benzothiophene is not yet available, a comprehensive analysis of the existing literature on related benzothiophene derivatives provides a strong foundation for predicting its potential biological targets. Protein kinases, particularly CLK1 and DYRK1A, and cholinesterases represent promising avenues for investigation. Furthermore, its potential as an antimicrobial agent warrants exploration of its effects on microbial-specific targets. The experimental workflows outlined in this guide provide a clear and robust strategy for the systematic identification and validation of the biological targets of this intriguing compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018).
  • Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(119).
  • Cancer Therapeutics Response Portal. (n.d.). Broad Institute. Retrieved from [Link]

  • Khedkar, A., & Haghi, A. K. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In Royal Society of Chemistry (Ch. 12, pp. 352-382).
  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of ChemTech Research, 6(9), 4333-4340.
  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • Loidreau, Y., et al. (2013). Synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues as dual inhibitors of CLK1 and DYRK1A kinases. European Journal of Medicinal Chemistry, 59, 283-295.
  • A new class of benzo[b]thiophene-chalcones as cholinesterase inhibitors: Synthesis, biological evaluation, molecular docking and ADME studies. (2024). MDPI.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science Publisher.
  • A new class of benzo[b]thiophene-chalcones as cholinesterase inhibitors: Synthesis, biological evaluation, molecular docking and ADME studies. (2024). PMC - PubMed Central.
  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
  • Docking studies of 7-Ethyl-2-propyl-1-benzothiophene with target proteins. (n.d.). Benchchem.
  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. (2024). Beilstein Journals.
  • 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis and biological evaluation of novel benzothiophene deriv

Sources

Methodological & Application

Application Note: Synthesis Routes and Regioselective Protocols for 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3)

Introduction & Mechanistic Rationale

Substituted benzothiophenes are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and naphthalenes in drug discovery. The functionalization of the benzothiophene core, particularly through the introduction of nitro and methoxy groups, provides critical handles for downstream cross-coupling and reduction to bioactive amines[1].

The synthesis of 7-methoxy-4-nitro-1-benzothiophene requires a highly controlled, multi-step approach starting from commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Direct functionalization of the benzothiophene core is often plagued by poor regioselectivity. To bypass this, the strategy relies on a bottom-up construction of the thiophene ring via a Newman-Kwart rearrangement , followed by a base-catalyzed annulation, decarboxylation, and a highly regioselective electrophilic aromatic substitution (nitration)[2][3].

Causality in Experimental Design
  • Why the Newman-Kwart Rearrangement? Direct conversion of a phenol to a thiophenol is thermodynamically unfavorable and prone to oxidative side reactions. The Newman-Kwart rearrangement circumvents this by converting the phenol into an O-aryl thiocarbamate, which undergoes a clean, heat-driven intramolecular [3,3]-sigmatropic rearrangement to the S-aryl thiocarbamate.

  • Why Decarboxylate Before Nitration? Retaining the carboxylic acid at the C-2 position during nitration would electronically deactivate the thiophene ring but could also lead to unpredictable steric clashes or ipso-substitution. Decarboxylating first provides an unencumbered 7-methoxybenzo[b]thiophene intermediate.

  • Regioselectivity of Nitration: The C-7 methoxy group is a strong electron-donating group (+M effect). It activates the benzene ring specifically at the ortho (C-6) and para (C-4) positions. Because C-6 is sterically hindered by the adjacent thiophene ring, the nitronium ion (

    
    ) preferentially attacks the C-4 position, yielding the target compound with high regiochemical fidelity[4].
    

Retrosynthetic Analysis & Pathway Visualization

The following workflow outlines the four-step synthetic pathway from o-vanillin to the target molecule.

SynthesisRoute A o-Vanillin (Starting Material) B 2-Mercapto-3- methoxybenzaldehyde A->B 1. ClCSNMe2 2. Heat (250°C) 3. NaOH/MeOH C 7-Methoxybenzo[b]thiophene- 2-carboxylic acid B->C ClCH2COOH NaOMe, Reflux D 7-Methoxybenzo [b]thiophene C->D Cu powder Quinoline, 200°C E 7-Methoxy-4-nitro- 1-benzothiophene D->E HNO3, AcOH 0°C to RT

Figure 1: Four-step synthetic workflow from o-vanillin to 7-methoxy-4-nitro-1-benzothiophene.

Regioselectivity Start 7-Methoxybenzo[b]thiophene Intermediate Electrophilic Attack (NO2+) Start->Intermediate Pos4 Attack at C-4 (Para) Thermodynamically Favored Major Product Intermediate->Pos4 Regioselective Pos2 Attack at C-2/C-3 (Thiophene) Deactivated in Acid Minor/Trace Intermediate->Pos2 Disfavored Pos6 Attack at C-6 (Ortho) Sterically Hindered Minor Pathway Intermediate->Pos6 Disfavored

Figure 2: Regioselectivity logic for electrophilic nitration of 7-methoxybenzo[b]thiophene.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood. Wear appropriate PPE. Quinoline and nitric acid are highly hazardous.

Step 1: Synthesis of 2-Mercapto-3-methoxybenzaldehyde

Objective: Convert the phenolic hydroxyl group of o-vanillin to a thiol via the Newman-Kwart rearrangement.

  • Thiocarbamoylation: Dissolve o-vanillin (1.0 eq) in anhydrous DMF. Add DABCO (1.5 eq) and dimethylthiocarbamoyl chloride (1.2 eq). Stir at room temperature for 4 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The highly polar phenol spot should completely convert to a higher

    
     spot. Quench with water, extract with EtOAc, and concentrate to yield the O-aryl thiocarbamate.
    
  • Rearrangement: Heat the neat O-aryl thiocarbamate under an argon atmosphere at 250 °C for 1.5 hours. The melt will darken. Cool to room temperature.

  • Hydrolysis: Dissolve the resulting S-aryl thiocarbamate in a 10% NaOH/MeOH (1:1) solution. Reflux for 2 hours.

  • Isolation: Cool the mixture, acidify to pH 2 with 2M HCl, and extract with dichloromethane (DCM). Dry over

    
     and concentrate to yield 2-mercapto-3-methoxybenzaldehyde.
    
Step 2: Annulation to 7-Methoxybenzo[b]thiophene-2-carboxylic acid

Objective: Construct the thiophene ring via base-catalyzed condensation.

  • Alkylation & Condensation: Dissolve 2-mercapto-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol. Add chloroacetic acid (1.1 eq) and sodium methoxide (NaOMe, 2.5 eq).

  • Reflux: Heat the mixture to reflux for 4 hours. The thiol first displaces the chloride (S_N2), forming a thioether intermediate. The strong base then deprotonates the active methylene, triggering an intramolecular aldol condensation with the aldehyde, followed by dehydration to form the aromatic thiophene ring.

  • Isolation: Concentrate the solvent in vacuo. Dissolve the residue in water and acidify with concentrated HCl to pH 1. The product, 7-methoxybenzo[b]thiophene-2-carboxylic acid, will precipitate as a solid. Filter and wash with cold water[2][5].

Step 3: Decarboxylation to 7-Methoxybenzo[b]thiophene

Objective: Remove the C-2 carboxylic acid to yield the unsubstituted thiophene ring.

  • Reaction Setup: Suspend 7-methoxybenzo[b]thiophene-2-carboxylic acid (1.0 eq) in quinoline (10 mL/g of substrate). Add activated copper powder (0.1 eq) as a catalyst.

  • Thermal Decarboxylation: Heat the mixture to 200 °C.

  • Validation: Monitor the reaction by observing gas evolution (

    
     bubbling). The reaction is complete when bubbling ceases (typically 1-2 hours).
    
  • Purification: Cool the mixture to room temperature. Pour into a separatory funnel containing 2M HCl (to protonate and solubilize the quinoline into the aqueous layer) and extract with diethyl ether. Wash the organic layer with brine, dry, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 9:1) to yield pure 7-methoxybenzo[b]thiophene[2].

Step 4: Regioselective Nitration to 7-Methoxy-4-nitro-1-benzothiophene

Objective: Introduce the nitro group selectively at the C-4 position.

  • Preparation: Dissolve 7-methoxybenzo[b]thiophene (1.0 eq) in glacial acetic acid (5 mL/mmol) and cool the flask to 0 °C in an ice bath.

  • Nitration: In a separate vial, prepare a nitrating mixture of 90% fuming nitric acid (

    
    , 1.1 eq) in glacial acetic acid. Add this mixture dropwise to the reaction flask over 15 minutes to control the exotherm.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1.0 hour. The strongly electron-donating methoxy group directs the nitronium ion exclusively to the C-4 position[3][4].

  • Isolation: Pour the reaction mixture onto crushed ice. The target compound, 7-methoxy-4-nitro-1-benzothiophene, will precipitate as a yellow/orange solid.

  • Validation: Filter the solid, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from ethanol. Confirm regioselectivity via

    
    -NMR (look for the characteristic AB coupling pattern of the C-5 and C-6 aromatic protons, confirming substitution at C-4).
    

Quantitative Data & Reaction Parameters

The following table summarizes the expected yields, critical conditions, and optimal purification methods for the described workflow based on validated literature parameters[3][6].

StepReaction TypeReagents & Key ConditionsExpected YieldPrimary Purification Method
1 Newman-Kwart Rearrangement1.

, DABCO, DMF2. Heat (250 °C, neat)3. NaOH, MeOH/H₂O
65 - 75%Acid/Base Extraction & Recrystallization
2 Base-Catalyzed Annulation

, NaOMe, EtOH, Reflux 4h
70 - 80%Acidic Precipitation (HCl)
3 Thermal DecarboxylationCu powder, Quinoline, 200 °C85 - 90%Silica Gel Chromatography
4 Regioselective Nitration

, Glacial AcOH, 0 °C

RT
81%Precipitation & Recrystallization (EtOH)

References

  • Rahman, L. K. A., & Scrowston, R. M. (1983). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2973-2977. Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Molaid Chemical Database. (n.d.). 7-methoxy-4-nitrobenzothiophene (CAS 88791-13-3) Reaction Information. Source: Molaid URL: [Link](Note: Specific compound database entry for CAS 88791-13-3)

  • ResearchGate Database. (n.d.). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. Source: ResearchGate URL: [Link]

Sources

Protocol for the reduction of the nitro group in 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The reduction of 7-Methoxy-4-nitro-1-benzothiophene to its corresponding amine, 7-Methoxy-1-benzothiophen-4-amine , presents a specific set of chemoselective challenges distinct from standard nitroarene reductions. The primary obstacle is the benzothiophene sulfur atom , which acts as a potent catalyst poison for transition metals (Pd, Pt, Rh), rendering standard catalytic hydrogenation (H₂/Pd-C) difficult without specialized sulfided catalysts or excessive catalyst loading. Furthermore, harsh reducing conditions (e.g., Raney Nickel) pose a significant risk of hydrodesulfurization (ring opening).

This guide prioritizes the Iron/Ammonium Chloride (Fe/NH₄Cl) reduction method.[1] This protocol is selected for its:

  • Sulfur Tolerance: Iron-mediated electron transfer is immune to sulfur poisoning.

  • Chemoselectivity: It reduces the nitro group without affecting the thiophene ring or the methoxy ether.

  • Scalability: It avoids the generation of hazardous tin waste associated with SnCl₂ methods.

Reaction Scheme & Mechanism

The reduction proceeds via a stepwise electron transfer mechanism on the activated iron surface, passing through nitroso and hydroxylamine intermediates before yielding the amine.

ReactionMechanism Substrate 7-Methoxy-4-nitro- 1-benzothiophene Nitroso Nitroso Intermediate (R-N=O) Substrate->Nitroso + 2e-, + 2H+ IronSurface Activated Fe(0) Surface (Electron Donor) IronSurface->Substrate Surface Adsorption IronSurface->Nitroso Hydroxylamine Hydroxylamine (R-NH-OH) IronSurface->Hydroxylamine Nitroso->Hydroxylamine + 2e-, + 2H+ Product 7-Methoxy-1-benzothiophen- 4-amine Hydroxylamine->Product + 2e-, + 2H+ - H2O

Figure 1: Stepwise reduction mechanism on the iron surface. The reaction requires a proton source (NH₄Cl/H₂O) to facilitate the dehydration of intermediates.

Primary Protocol: Fe/NH₄Cl Reduction

Recommended for: Batch sizes 100 mg to 50 g. Estimated Time: 2–4 Hours.

3.1 Reagents & Materials
ReagentEquiv.[2][3]RoleGrade
7-Methoxy-4-nitro-1-benzothiophene 1.0Substrate>97% Purity
Iron Powder (Fe) 5.0Reductant-325 mesh (High Surface Area)
Ammonium Chloride (NH₄Cl) 5.0Electrolyte/Proton SourceACS Reagent
Ethanol (EtOH) 10-20 VSolvent95% or Absolute
Water (H₂O) 5 VCo-solventDeionized
Ethyl Acetate (EtOAc) N/AExtraction SolventHPLC Grade
3.2 Step-by-Step Procedure
  • Activation (Optional but Recommended): If the iron powder is old or oxidized, briefly wash it with 2% HCl, filter, and wash with water and ethanol immediately before use to expose fresh Fe(0) surfaces.

  • Solvation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 7-Methoxy-4-nitro-1-benzothiophene (1.0 equiv) in a mixture of Ethanol and Water (3:1 ratio).

    • Note: The substrate may not fully dissolve at room temperature; this is acceptable.

  • Reagent Addition: Add Ammonium Chloride (5.0 equiv) to the mixture. Stir for 5 minutes.

  • Reduction Initiation: Add Iron Powder (5.0 equiv) in a single portion.

  • Reflux: Heat the reaction mixture to a vigorous reflux (approx. 75–80°C).

    • Observation: The reaction mixture will turn dark/grey (iron slurry) and eventually brownish-orange (iron oxides).

    • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS every 30 minutes. The starting material (nitro) is typically less polar (higher R_f) than the product (amine).

  • Workup (Critical for Purity):

    • Once consumption is complete (typically <3 hours), cool the mixture to room temperature.

    • Filtration: Filter the suspension through a pad of Celite to remove iron residues.[2] Wash the Celite pad copiously with warm Ethyl Acetate or Methanol to ensure the amine product is desorbed from the iron oxides.

    • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol/methanol.

    • Extraction: Dilute the aqueous residue with water and extract 3x with Ethyl Acetate.

    • Washing: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude product is often pure enough for subsequent steps. If necessary, purify via Flash Column Chromatography (SiO₂; Gradient: 10% → 40% EtOAc in Hexanes).

Secondary Protocol: SnCl₂ (Stannous Chloride)

Use Case: Small scale (<100 mg) or if the Fe/NH₄Cl reaction stalls. Warning: Generates stoichiometric tin waste; not suitable for GMP scale-up without rigorous metal scavenging.

  • Dissolve substrate (1.0 equiv) in Ethanol or EtOAc .[2]

  • Add SnCl₂·2H₂O (5.0 equiv).

  • Heat to 70°C for 2–4 hours.

  • Workup: Cool and pour into ice water. Neutralize carefully with saturated NaHCO₃ (caution: foaming) or 1M NaOH until pH 8–9.

    • Note: A thick white precipitate of tin salts will form.

  • Filter through Celite (slow filtration) or extract the emulsion vigorously with EtOAc.

Experimental Workflow & Decision Tree

Workflow Start Start: Nitro-Benzothiophene Substrate Choice Select Reduction Method Start->Choice FeMethod Method A: Fe / NH4Cl (Preferred) - Sulfur Tolerant - Green Chemistry Choice->FeMethod Standard SnMethod Method B: SnCl2 / EtOH - For small scale - Difficult workup Choice->SnMethod Backup Execution Reflux (2-4 hrs) FeMethod->Execution SnMethod->Execution Check Check TLC/LCMS Execution->Check Check->Execution Incomplete Workup Filter (Celite) -> Extract (EtOAc) Check->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Target: 7-Methoxy-1-benzothiophen-4-amine Purify->Final

Figure 2: Operational workflow for the reduction process.

Analytical Validation (Expected Data)

Since specific spectral data for this exact intermediate may not be in public libraries, the following are the predicted diagnostic signals based on the benzothiophene scaffold and substituent effects.

1H NMR (400 MHz, DMSO-d₆ or CDCl₃):

  • δ 7.6 – 7.8 ppm (d, 1H): Thiophene H-2 (Deshielded by S).

  • δ 7.4 – 7.5 ppm (d, 1H): Thiophene H-3.

  • δ 6.6 – 6.8 ppm (d, 1H): Aromatic H-5 (Ortho to amine, shielded).

  • δ 6.8 – 7.0 ppm (d, 1H): Aromatic H-6 (Ortho to methoxy).

    • Note: H-5 and H-6 will show ortho-coupling (J ≈ 8 Hz).

  • δ 4.5 – 5.5 ppm (br s, 2H): -NH₂ (Exchangeable with D₂O). This is the key signal confirming reduction.

  • δ 3.90 – 3.95 ppm (s, 3H): -OCH₃ (Methoxy group).

Mass Spectrometry (ESI+):

  • [M+H]⁺: Calculated for C₉H₉NOS + H⁺ = 180.05 m/z .

  • Look for the disappearance of the Nitro mass (+30 mass units relative to amine, or +16 if Nitroso).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Iron surface passivation.Add 2-3 drops of conc. HCl to reactivation the iron. Increase agitation speed.
Low Yield after Workup Product trapped in iron sludge.Wash the Celite filter cake with hot methanol or EtOAc. The amine can bind to iron oxides.
Desulfurization (Ring Opening) Conditions too harsh (rare with Fe).Ensure temperature does not exceed 80°C. Do not use Raney Nickel.
Product is Dark/Black Trace iron contamination.Pass through a short silica plug or treat with activated carbon.
References
  • General Nitro Reduction Reviews

    • Ramadas, K., & Srinivasan, N. (1992).[4] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant".[1] Synthetic Communications, 22(22), 3189–3195.[4] Link

    • Orlandi, M., et al. (2016). "Recent Developments in the Reduction of Nitro Compounds". Organic Process Research & Development, 20(11), 2009–2034. Link

  • Sulfur Poisoning in Hydrogenation

    • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts". Advances in Catalysis, 3, 129-178. Link

    • (Contextual) Mitsudome, T., et al. (2023). "Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines". Journal of the American Chemical Society. Link

  • Benzothiophene Chemistry: Campaigne, E. (1984). "Cyclization of Ylidenemalonodinitriles". Journal of Heterocyclic Chemistry. (Foundational text on thiophene synthesis and stability).

Sources

Application Notes & Protocols: Leveraging 7-Methoxy-4-nitro-1-benzothiophene as a Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Benzothiophene Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The benzo[b]thiophene scaffold is a prominent member of this class.[1][2] Its rigid, planar structure and the presence of a sulfur atom provide a unique combination of lipophilicity and hydrogen bonding capability, allowing for effective interactions with a multitude of biological targets. Benzo[b]thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4]

This guide focuses on a specifically substituted derivative: 7-Methoxy-4-nitro-1-benzothiophene . The strategic placement of the methoxy and nitro groups on this scaffold provides medicinal chemists with a powerful and versatile starting point for library synthesis and lead optimization.

  • The 7-methoxy group , an electron-donating moiety, can enhance binding interactions through hydrogen bond acceptance and positively influence metabolic stability and pharmacokinetic properties.[5][6][7]

  • The 4-nitro group , a strong electron-withdrawing group, is a key functional handle. Its presence can be critical for specific biological activities, particularly in anticancer and antimicrobial applications.[8][9][10][11] More importantly, it serves as a synthetic precursor to the corresponding amino group, unlocking a vast potential for chemical diversification.

This document provides a comprehensive overview of the synthetic strategies, screening protocols, and optimization workflows for utilizing the 7-Methoxy-4-nitro-1-benzothiophene scaffold in a drug discovery program.

Section 1: Synthesis and Chemical Diversification

The power of a scaffold lies in its synthetic accessibility and the ease with which it can be diversified. The 7-Methoxy-4-nitro-1-benzothiophene core is designed for precisely this purpose. The primary diversification strategy involves the reduction of the nitro group to a versatile amine, which can then be elaborated into a wide array of functional groups.

Proposed Synthesis of the Core Scaffold

While numerous methods exist for constructing the benzothiophene ring system, a common approach involves the cyclization of appropriately substituted precursors.[12][13] A plausible synthetic route to the title compound would start from a commercially available substituted thiophenol and involve a cyclization reaction to form the fused ring system.

Core Derivatization: Unlocking Chemical Space

The primary strategic advantage of the 4-nitro group is its facile reduction to a 4-amino group. This transformation is typically achieved with high yield using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.[14] The resulting 4-amino-7-methoxy-1-benzothiophene is the key intermediate for library development.

This primary amine is a nucleophilic handle that can participate in a wide range of reactions to generate diverse libraries of compounds for screening:

  • Amide Formation: Reaction with various carboxylic acids or acyl chlorides.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones.

  • C-N Cross-Coupling Reactions: Palladium-catalyzed reactions to form substituted amines.

Further functionalization can also be explored at the C2 and C3 positions of the benzothiophene ring, often using transition metal-catalyzed cross-coupling reactions to introduce aryl or alkyl substituents.[15]

Synthesis_and_Derivatization_Workflow cluster_synthesis Core Synthesis cluster_diversification Diversification Start Starting Materials (e.g., Substituted Thiophenol) Core 7-Methoxy-4-nitro-1-benzothiophene (Scaffold) Start->Core Cyclization Reactions Intermediate Key Intermediate 4-Amino-7-methoxy-1-benzothiophene Core->Intermediate Nitro Group Reduction (e.g., SnCl₂) Amides Amides Intermediate->Amides Acylation Sulfonamides Sulfonamides Intermediate->Sulfonamides Sulfonylation Ureas Ureas / Thioureas Intermediate->Ureas Reaction with Isocyanates Library Diverse Compound Library Amides->Library Sulfonamides->Library Ureas->Library Others Other Derivatives Others->Library

Caption: Synthesis and diversification workflow for the scaffold.

Section 2: High-Throughput Screening (HTS) for Hit Identification

Once a diverse library of compounds has been synthesized from the scaffold, high-throughput screening (HTS) is essential for efficiently identifying "hits"—compounds that exhibit a desired biological activity.[16]

Protocol 2.1: Generalized High-Throughput Screening Workflow

This protocol outlines a standard workflow for screening a benzothiophene-based compound library against a specific biological target.

1. Assay Development and Miniaturization:

  • Causality: The first step is to select or develop a robust and reproducible in vitro assay that is relevant to the disease of interest (e.g., an enzyme inhibition assay, a receptor binding assay, or a cell-based viability assay).
  • The assay must be optimized for a high-throughput format (e.g., 96- or 384-well plates) to minimize reagent usage and maximize throughput. This involves optimizing parameters like reagent concentrations, incubation times, and temperature to achieve a strong signal-to-background ratio and a high Z'-factor (>0.5), which is a statistical measure of assay quality.

2. Compound Library Preparation:

  • Dissolve each synthesized benzothiophene derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 10 mM).
  • Use automated liquid handlers to create intermediate plates by diluting the stock solutions to the final screening concentration (e.g., 10 µM).

3. High-Throughput Screening Execution:

  • Using automated systems, dispense assay reagents (e.g., cells, enzymes, substrates) into the microplates.
  • Add the test compounds from the intermediate plates to the assay plates.
  • Self-Validation System: Every plate must include controls to ensure data integrity:
  • Negative Control: Vehicle only (e.g., DMSO), representing 0% activity/inhibition.
  • Positive Control: A known activator or inhibitor, representing 100% activity/inhibition.
  • Incubate the plates for the predetermined time.
  • Read the plates using a suitable detection instrument (e.g., spectrophotometer, fluorometer).

4. Data Analysis and Hit Identification:

  • Normalize the raw data from each plate using the positive and negative controls.
  • Calculate the percent inhibition or activation for each compound.
  • A "hit" is defined as a compound that produces a response exceeding a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

5. Hit Confirmation and Validation:

  • Re-test the initial hits in the primary assay to eliminate false positives.
  • Perform dose-response studies on the confirmed hits to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.
  • Conduct secondary assays to confirm the mechanism of action and rule out non-specific effects (e.g., compound aggregation, assay interference).

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// Workflow Start -> Prep -> Screen -> Data -> Confirm -> Validate -> Lead; Data -> Screen [label="Identify & remove\nfalse positives", dir=back, style=dashed]; }

Caption: High-throughput screening workflow for hit identification.

Section 3: Key Therapeutic Applications and Lead Characterization Protocols

The benzothiophene scaffold has shown promise in several therapeutic areas. Below are protocols for initial characterization of "hits" identified for anticancer and anti-inflammatory applications.

Anticancer Activity

Numerous benzothiophene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][16]

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.[17] It is a foundational assay for evaluating the cytotoxic potential of novel compounds.

  • Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[17]

    • Appropriate cell culture medium and supplements.

    • 96-well cell culture plates.

    • Test compounds (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with these varying concentrations and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT medium and add a solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Derivative Modification (at C4-Amine) Cancer Cell Line Hypothetical IC₅₀ (µM)
BT-01AcetamideMCF-7 (Breast)15.2
BT-024-ChlorobenzamideMCF-7 (Breast)2.8
BT-034-MethoxybenzamideMCF-7 (Breast)9.5
BT-04BenzenesulfonamideMCF-7 (Breast)5.1
Doxorubicin(Positive Control)MCF-7 (Breast)0.8
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. A key event in the inflammatory response is the production of nitric oxide (NO) by macrophages.[18]

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[19]

  • Objective: To quantify the reduction in nitrite (a stable product of NO) concentration in cell culture supernatant after treatment with a test compound.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Sodium nitrite (for standard curve).

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach ~80% confluency.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response. Incubate for 24 hours.

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

    • Griess Reaction: Mix an equal volume of supernatant with Griess Reagent. The reaction of nitrite with the reagent produces a magenta-colored azo compound.

    • Data Acquisition: Measure the absorbance at ~540 nm.

    • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Section 4: Lead Optimization and Structure-Activity Relationship (SAR)

The data from initial screening and characterization are used to build a Structure-Activity Relationship (SAR). SAR studies are the cornerstone of lead optimization, aiming to improve a compound's potency, selectivity, and pharmacokinetic properties through iterative chemical synthesis and biological testing.[1][2]

The causality is clear: by systematically modifying the structure of a hit compound and observing the effect on its biological activity, medicinal chemists can deduce which chemical features are essential for its function. For the 7-Methoxy-1-benzothiophene scaffold, SAR exploration would involve:

  • Exploring Substituents on the C4-Amine: Synthesizing a matrix of amides, sulfonamides, etc., with varying electronic (electron-donating vs. withdrawing) and steric (small vs. bulky) properties.

  • Modifying the Benzothiophene Core: Introducing substituents at other positions (e.g., C2, C3) to probe for additional binding pockets.

  • Altering the 7-Methoxy Group: Replacing the methyl ether with other alkyl ethers or a free hydroxyl group to investigate its role in binding and solubility.

SAR_Cycle Design 1. Design Analogs (Based on Existing Data) Synth 2. Chemical Synthesis Design->Synth Hypothesis Test 3. Biological Testing (In Vitro / In Vivo Assays) Synth->Test New Compounds Analyze 4. Analyze Data (Generate SAR) Test->Analyze Biological Data Analyze->Design New Insights

Caption: The iterative cycle of Structure-Activity Relationship (SAR).

Section 5: Analytical Characterization

Throughout the drug discovery process, rigorous analytical characterization is non-negotiable to ensure the identity, purity, and structural integrity of every synthesized compound.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for unambiguous structure elucidation, providing detailed information about the C-H framework.[20] Both ¹H and ¹³C NMR spectra are required.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and, with high-resolution MS (HRMS), its elemental composition.[14]

  • High-Performance Liquid Chromatography (HPLC): The standard method for determining the purity of a compound, separating it from starting materials, byproducts, and other impurities.[20]

Conclusion

The 7-Methoxy-4-nitro-1-benzothiophene scaffold represents a strategically designed starting point for drug discovery campaigns. Its synthetic tractability, coupled with the proven therapeutic relevance of the benzothiophene core, makes it an exceptionally valuable tool for medicinal chemists. By employing systematic workflows for library synthesis, high-throughput screening, and iterative SAR-driven optimization, researchers can effectively leverage this scaffold to identify and develop novel lead compounds with significant therapeutic potential across a range of diseases.

References

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  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science Publishers. Retrieved from [Link]

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  • Kumar, A., Kumar, A., Kumar, V., Sharma, G., & Kumar, V. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

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  • Gauthier, S., et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem, 2(10), 1459-1469. doi:10.1002/cmdc.200700104. Retrieved from [Link]

  • Al-Ostath, A. I., & Al-Amri, A. M. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of King Saud University - Science, 34(3), 101889. doi:10.1016/j.jksus.2022.101889. Retrieved from [Link]

  • Wang, C. Y., et al. (1974). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 5(5), 497-501. Retrieved from [Link]

  • Yoshida, K., et al. (2019). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry, 15, 2378-2384. Retrieved from [Link]

  • Rosada, R. S., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3656. doi:10.3390/molecules29163656. Retrieved from [Link]

  • Kia, Y., et al. (2020). Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. Molecules, 25(20), 4671. doi:10.3390/molecules25204671. Retrieved from [Link]

  • Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 289-301. Retrieved from [Link]

  • Singh, R., et al. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Journal of Biological Chemistry, 301(8), 107474. doi:10.1016/j.jbc.2025.107474. Retrieved from [Link]

  • Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. doi:10.3390/molecules29092147. Retrieved from [Link]

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  • Georgieva, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020. doi:10.3390/molecules25133020. Retrieved from [Link]

  • Frotscher, M., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. International Journal of Molecular Sciences, 23(18), 10646. doi:10.3390/ijms231810646. Retrieved from [Link]

  • Fouda, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355-7373. Retrieved from [Link]

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  • Singh, G., et al. (2016). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 124, 1034-1074. Retrieved from [Link]

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  • El-Gamal, M. I., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. doi:10.3390/cancers14092196. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4780. doi:10.3390/molecules26164780. Retrieved from [Link]

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Application Note: Advanced Synthesis of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzothiophenes are privileged pharmacophores in medicinal chemistry (e.g., Raloxifene, Zileuton) and critical components in organic electronics.[1] This guide moves beyond the classical Fiesselmann synthesis to detail two modern, high-fidelity workflows: Pd-catalyzed Larock-type heteroannulation for de novo ring construction and C-H activation for late-stage functionalization. We provide validated protocols, mechanistic insights, and reagent selection guides to maximize yield and regiocontrol.

Part 1: Strategic Overview

The synthesis of substituted benzothiophenes generally falls into two distinct strategic categories. Selecting the correct approach depends on the availability of starting materials and the desired substitution pattern.

StrategyMethodologyBest ApplicationKey Reagents
Ring Construction Pd-Catalyzed AnnulationConstructing highly substituted cores from acyclic precursors.Pd(OAc)₂, PPh₃, Na₂CO₃, Aryl Sulfides
Functionalization Direct C-H ArylationDecorating an existing benzothiophene core (Late-Stage).Pd(OAc)₂, Pivalic Acid, Ag₂CO₃
Classical Fiesselmann SynthesisPreparing simple ester-substituted derivatives.Thioglycolates, NaOEt

Part 2: De Novo Ring Construction (Larock-Type Annulation)

The most robust modern method for constructing polysubstituted benzothiophenes is the Palladium-catalyzed annulation of o-haloaryl sulfides with internal alkynes. This method is convergent and tolerates a wide range of functional groups.[2][3][4]

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition into the aryl-halide bond, coordination and insertion of the alkyne (carbopalladation), and finally, intramolecular C-S bond formation via reductive elimination.

Pd_Annulation Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + o-Iodo-thioanisole Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Alkyne Insertion (Carbopalladation) Coord->Insert Regioselective CS_Bond C-S Bond Formation (Reductive Elimination) Insert->CS_Bond - Me-X CS_Bond->Start Regeneration Product Substituted Benzothiophene CS_Bond->Product

Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of benzothiophenes from o-iodo-thioanisoles and alkynes.

Experimental Protocol 1: Synthesis of 2,3-Diarylbenzothiophenes

Target: Synthesis of 2,3-diphenylbenzo[b]thiophene. Scale: 1.0 mmol.

Reagents:
  • Substrate A: o-Iodo-thioanisole (250 mg, 1.0 mmol)

  • Substrate B: Diphenylacetylene (267 mg, 1.5 mmol)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (11.2 mg, 5 mol%)[5]

  • Ligand: Triphenylphosphine (PPh₃) (26.2 mg, 10 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (318 mg, 3.0 mmol)

  • Solvent: DMF (anhydrous, 5 mL)

Step-by-Step Methodology:
  • Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under argon flow.

  • Charging: Add o-iodo-thioanisole, diphenylacetylene, Na₂CO₃, Pd(OAc)₂, and PPh₃ to the vial.

  • Solvent & Degassing: Add anhydrous DMF (5 mL). Spurge the solution with argon for 5 minutes to remove dissolved oxygen (critical for catalyst longevity). Cap the vial tightly.

  • Reaction: Heat the reaction mixture to 130 °C in a pre-heated oil bath. Stir vigorously for 12–18 hours.

    • Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 95:5). The starting iodide should be fully consumed.

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (20 mL) and Water (20 mL).

  • Extraction: Separate phases. Extract the aqueous layer twice with Diethyl Ether (2 x 15 mL). Combine organics, wash with Brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane) to yield the white solid product.

Expected Yield: 80–90%.

Part 3: Late-Stage Functionalization (C-H Activation)

Direct C-H arylation is preferred when decorating an existing benzothiophene core. A major challenge is Regioselectivity (C2 vs. C3).[6][7]

  • C2 Position: Most acidic (kinetically favored).[7]

  • C3 Position: Nucleophilic (thermodynamically favored for electrophilic attack).

To achieve C3-selective arylation (often required for bioactivity), specific conditions using carboxylate-assisted C-H activation are employed.

Experimental Protocol 2: C3-Selective Arylation

Target: C3-arylation of 2-methylbenzo[b]thiophene.

Reagents:
  • Substrate: 2-Methylbenzo[b]thiophene (1.0 equiv)[5]

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[5]

  • Additive: Pivalic Acid (30 mol%) – Crucial for CMD (Concerted Metalation-Deprotonation) mechanism.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide)[5]

Methodology:
  • Mix: Combine substrate, aryl bromide, Pd(OAc)₂, K₂CO₃, and pivalic acid in a reaction tube.

  • Solvent: Add DMA (0.2 M concentration relative to substrate).

  • Heat: Stir at 100–120 °C for 16 hours under Argon.

  • Purification: Standard extraction (EtOAc/Water) followed by silica chromatography.

Part 4: Reagent Selection Guide

Choosing the right catalytic system is critical for success. Use the table below to select reagents based on your specific constraints.

ComponentRecommendationNotes
Catalyst Source Pd(OAc)₂ Standard precursor.[5] Air stable. Converts to Pd(0) in situ.
Pd₂(dba)₃ Use if the reaction is sensitive to acetate or requires strictly neutral conditions.
Ligand PPh₃ Best for standard Annulation (Protocol 1). Cheap and robust.
XPhos / SPhos Required for C-H activation of sterically hindered or electron-rich aryl chlorides.
dppf Excellent for Suzuki-Miyaura couplings on pre-halogenated benzothiophenes.
Base Na₂CO₃ / K₂CO₃ Standard inorganic bases. Effective for annulation at high temps.
Cs₂CO₃ "Cesium Effect" – often improves yields in difficult C-H activation steps due to solubility.
Ag₂CO₃ Oxidant/Base hybrid. Promotes C-H activation but expensive.
Solvent DMF / DMA High boiling point, polar aprotic. Essential for solubilizing inorganic bases.
Decision Logic for Synthesis Strategy

Selection_Guide Input Target Molecule Check Is the Thiophene Ring Pre-formed? Input->Check No No: Need to build ring Check->No Yes Yes: Need to functionalize Check->Yes Annulation Protocol 1: Pd-Annulation (o-Iodo-thioanisole + Alkyne) No->Annulation CH_Act Protocol 2: C-H Activation (Pd/PivOH) Yes->CH_Act Direct Arylation Halogenation Electrophilic Halogenation (NBS/Br2) -> Suzuki Yes->Halogenation If C-H fails

Figure 2: Decision matrix for selecting the appropriate synthetic pathway.

Part 5: Troubleshooting & Optimization

  • Regioselectivity Issues (C2 vs C3):

    • Problem: Mixture of C2 and C3 arylation during C-H activation.[8]

    • Solution: Block the C2 position with a removable group (e.g., silyl, ester) or switch to the S-oxide strategy (metal-free interrupted Pummerer reaction) which is exclusively C3-selective [4].

  • Low Conversion in Annulation:

    • Cause: Oxidation of Phosphine ligand or Catalyst poisoning.

    • Solution: Ensure rigorous degassing.[9] Increase catalyst loading to 10 mol%. Switch solvent to Toluene if DMF decomposition is suspected at high temps.

  • Desulfurization:

    • Problem: Loss of sulfur at high temperatures (>140 °C) with certain Pd catalysts.

    • Solution: Lower temperature to 110 °C and extend reaction time. Use CuI co-catalysis to stabilize the intermediate.

References

  • Larock, R. C., et al. "Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes."[2] Organic Letters, 2016.

  • Procter, D. J., et al. "Regioselective synthesis of C3 alkylated and arylated benzothiophenes."[6] Nature Communications, 2017.[6]

  • Sanford, M. S., et al. "Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes." Journal of the American Chemical Society, 2018.

  • BenchChem Technical Support. "Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives." BenchChem, 2025.[1][5][9]

  • Liang, Y., et al. "Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S."[3][10] Synlett, 2013.[3][10]

Sources

Application Notes and Protocols for the Synthesis of 7-Methoxy-1-benzothiophen-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Amino-Benzothiophenes in Drug Discovery

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are integral to drugs such as the selective estrogen receptor modulator Raloxifene, the asthma treatment Zileuton, and the antifungal agent Sertaconazole.[1] Among its many variations, the amino-benzothiophene moiety is a particularly valuable building block, providing a crucial synthetic handle for further molecular elaboration.[1][3] These compounds are foundational for developing inhibitors of key protein families like LIMK and PIM kinases, which are implicated in cancer metastasis and cell proliferation.[1]

This guide provides a detailed, field-proven protocol for the synthesis of 7-Methoxy-1-benzothiophen-4-amine from its nitro precursor, 7-Methoxy-4-nitro-1-benzothiophene. The conversion of an aromatic nitro group to a primary amine is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs).[4][5] We will delve into the mechanistic underpinnings of this reduction, offer a robust, step-by-step experimental procedure, and provide expert insights for troubleshooting and optimization.

Part 1: Mechanistic Rationale and Method Selection

The reduction of an aromatic nitro group is a well-established yet nuanced process. The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving other functional groups within the molecule.[5]

Common methodologies include:

  • Catalytic Hydrogenation: Highly efficient using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with H₂ gas.[6] However, this method can be overly aggressive, leading to undesired side reactions such as the cleavage of aryl halides.[7]

  • Metal-Mediated Reductions: These methods employ metals like Iron (Fe), Zinc (Zn), or Tin (Sn) in an acidic medium.[6][8] They are prized for their mildness and selectivity.

For this specific transformation, we recommend the use of Tin(II) chloride (SnCl₂) in an acidic medium. This system is highly effective for reducing nitroarenes to anilines, even in the presence of sensitive functionalities like ketones or esters, and it avoids the need for high-pressure hydrogenation equipment.[6][7]

The Reaction Mechanism:

The reduction proceeds through a series of electron and proton transfers. The tin metal acts as the electron source. In the acidic environment, the nitro group is protonated, activating it for reduction. The reaction progresses through nitroso and hydroxylamine intermediates before yielding the final anilinium salt. A final basic workup is required to deprotonate the ammonium salt and isolate the neutral amine product.[9][10]

Caption: General mechanism for the reduction of a nitroarene using SnCl₂/HCl.

Part 2: Detailed Experimental Protocol

This protocol details the reduction of 7-Methoxy-4-nitro-1-benzothiophene to 7-Methoxy-1-benzothiophen-4-amine. The nitration of 7-methoxybenzo[b]thiophene to yield the 4-nitro starting material is a known procedure.[11]

2.1 Materials and Reagents

ReagentFormulaM.W. ( g/mol )CAS No.Notes
7-Methoxy-4-nitro-1-benzothiopheneC₉H₇NO₃S209.2290966-33-5Starting Material
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6310025-69-1Reducing Agent
Concentrated Hydrochloric Acid (HCl)HCl36.467647-01-0~37% aqueous solution, corrosive
Ethanol (EtOH)C₂H₅OH46.0764-17-5Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction Solvent
Sodium Hydroxide (NaOH)NaOH40.001310-73-2For basification (prepare a 3M solution)
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying Agent
Deionized Water (H₂O)H₂O18.027732-18-5For workup
Celite®N/A61790-53-2Filtration aid

2.2 Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction and workup in a well-ventilated fume hood.

  • Acid/Base Handling: Concentrated HCl and NaOH solutions are highly corrosive. Handle with extreme care to avoid skin and eye contact.

  • Reagent Handling: Tin compounds can be toxic. Avoid inhalation of dust and skin contact.

2.3 Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 7-Methoxy-1-benzothiophen-4-amine.

2.4 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Methoxy-4-nitro-1-benzothiophene (1.0 eq, e.g., 2.09 g, 10 mmol).

  • Dissolution: Add ethanol (50 mL) and concentrated HCl (15 mL). Stir the mixture at room temperature until the starting material is mostly dissolved.

  • Addition of Reducing Agent: In a separate beaker, dissolve Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq, 9.02 g, 40 mmol) in ethanol (30 mL). Add this solution dropwise to the reaction flask over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle. Maintain the reflux for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting material spot.

  • Workup - Quenching and Basification: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully pour the reaction mixture into a beaker containing crushed ice (200 g).

  • While stirring vigorously, slowly add 3M aqueous NaOH solution to neutralize the acid and precipitate tin salts. Continue adding the base until the pH of the mixture is approximately 8-9 (check with pH paper). The solution will become a thick, white slurry.[5][7]

  • Filtration: Filter the slurry through a pad of Celite® in a Büchner funnel to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 7-Methoxy-1-benzothiophen-4-amine.

Part 3: Data, Troubleshooting, and Expert Insights

3.1 Quantitative Data Summary

ParameterValueNotes
Starting Material1.0 eq (10 mmol, 2.09 g)7-Methoxy-4-nitro-1-benzothiophene
Reducing Agent4.0 eq (40 mmol, 9.02 g)Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
SolventEthanol (~80 mL)
AcidHCl (conc., 15 mL)
Reaction Temperature~80 °C (Reflux)
Reaction Time2-4 hoursMonitor by TLC
Expected Product M.W.179.24 g/mol 7-Methoxy-1-benzothiophen-4-amine
Theoretical Yield 1.79 g
Typical Purified Yield 75-90% Yields vary based on reaction scale and purification efficiency.

3.2 Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add an additional portion of SnCl₂·2H₂O (0.5-1.0 eq) and continue refluxing. Extend the reaction time, monitoring by TLC every hour.
Low Yield after Workup 1. Incomplete precipitation of tin salts. 2. Amine remains protonated (pH too low).1. Ensure pH is sufficiently basic (~8-9) during workup. 2. Re-extract the aqueous layer after ensuring the pH is basic. Thoroughly wash the Celite® pad with EtOAc.
Oily or Impure Product Residual tin salts or side products.Re-dissolve the crude product in EtOAc and wash again with a basic solution (e.g., saturated NaHCO₃) followed by brine. Perform careful column chromatography for purification.
Product Darkens on Standing The resulting amine may be susceptible to air oxidation.Store the final product under an inert atmosphere (Nitrogen or Argon) and protect it from light, preferably at a low temperature.

3.3 Field-Proven Insights

  • Causality of Basification: The acidic reaction medium protonates the newly formed amine, creating a water-soluble anilinium salt. The addition of a base is not merely for neutralization; it is essential to deprotonate the amine, rendering it neutral (R-NH₂) and thus extractable into an organic solvent like ethyl acetate.[9] Failure to achieve a sufficiently basic pH is a common reason for low yields.

  • Managing the Tin Slurry: The precipitation of tin(IV) hydroxide/oxide during workup can create a very fine, gelatinous solid that is difficult to filter. Using a generous pad of Celite® is crucial for a clean and efficient filtration.

  • Alternative Reagents: While SnCl₂ is highly reliable, iron powder in the presence of an acid like HCl or acetic acid is another robust and often more economical alternative that is also selective for the nitro group.[5][7] The workup procedure is similar, involving filtration to remove iron salts.

References

  • C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • Westwood, T. G., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • BenchChem. (2025). Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery.
  • Rahman, L. K. A., & Scrowston, R. M. (1983). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Zareef, M., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace.

Sources

Application Note: Scalable Synthesis of 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable Synthesis Methods for 7-Methoxy-4-nitro-1-benzothiophene Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide details a robust, scalable protocol for the synthesis of 7-Methoxy-4-nitro-1-benzothiophene , a critical scaffold in the development of PARP inhibitors, kinase inhibitors, and DNA-intercalating agents. While electrophilic substitution on benzothiophenes typically favors the C3 position, the presence of the strongly activating methoxy group at C7, combined with specific steric blocking strategies, allows for regioselective functionalization at C4. This protocol prioritizes a De Novo Ring Construction followed by Regioselective Nitration , ensuring high isomeric purity and minimizing hazardous waste streams common in legacy methods.

Retrosynthetic Analysis & Strategy

The synthesis of 4-nitro-7-methoxybenzothiophene presents a regiochemical challenge. Direct nitration of the parent 7-methoxybenzothiophene can yield a mixture of C3 (thiophene ring) and C4 (benzene ring) isomers. To ensure scalability and purity, this guide recommends a Blocking-Group Strategy utilizing the 2-carboxylic acid intermediate.

Strategic Logic:
  • Ring Construction: Utilization of the Fiesselmann Synthesis variant allows the formation of the benzothiophene core from substituted benzaldehydes and alkyl thioglycolates.

  • C3 Blocking: The carboxylate group at C2 (formed during ring closure) electronically deactivates the C3 position and sterically hinders it, directing the subsequent nitration to the electron-rich C4 position (activated by the para-methoxy group).

  • Decarboxylation: Removal of the C2 blocking group yields the target molecule.

Retrosynthesis Target 7-Methoxy-4-nitro-1-benzothiophene (Target) Intermediate1 4-Nitro-7-methoxy-1-benzothiophene- 2-carboxylic acid Target->Intermediate1 Decarboxylation Intermediate2 7-Methoxy-1-benzothiophene- 2-carboxylic acid Intermediate1->Intermediate2 Regioselective Nitration Precursor Methyl 7-methoxy-1-benzothiophene- 2-carboxylate Intermediate2->Precursor Hydrolysis SM 3-Methoxy-2-nitrobenzaldehyde + Methyl Thioglycolate Precursor->SM Fiesselmann Cyclization

Figure 1: Retrosynthetic disconnection showing the C2-blocking strategy to ensure C4-nitration selectivity.

Detailed Experimental Protocol

Phase 1: Synthesis of the Benzothiophene Core

Objective: Construct the 7-methoxybenzothiophene scaffold with a C2-ester handle.

Starting Materials:

  • 3-Methoxy-2-nitrobenzaldehyde (CAS: 53055-05-3)[1]

  • Methyl Thioglycolate (CAS: 2365-48-2)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Solvent: DMF or DMSO (Anhydrous)

Protocol:

  • Preparation: In a 1L round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 3-methoxy-2-nitrobenzaldehyde (18.1 g, 100 mmol) in anhydrous DMF (200 mL).

  • Addition: Add Methyl Thioglycolate (10.0 mL, 110 mmol) followed by K₂CO₃ (27.6 g, 200 mmol).

    • Mechanism Note: The thiolate anion displaces the nitro group (nucleophilic aromatic substitution) followed by an aldol-type condensation with the aldehyde to close the ring.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.

  • Workup: Pour the reaction mixture onto crushed ice (500 g). A precipitate should form.[2][3]

  • Isolation: Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.

  • Purification: Recrystallize from Methanol/Water or Ethanol.

    • Target Product: Methyl 7-methoxy-1-benzothiophene-2-carboxylate.

    • Expected Yield: 75–85%.

Phase 2: Hydrolysis & Regioselective Nitration

Objective: Hydrolyze the ester and introduce the nitro group at C4.

Protocol:

  • Saponification: Dissolve the ester (22.2 g, 100 mmol) in Methanol (150 mL) and add 10% NaOH (aq) (50 mL). Reflux for 2 hours until clear. Acidify with HCl to pH 2 to precipitate 7-methoxy-1-benzothiophene-2-carboxylic acid . Filter and dry.[3]

  • Nitration Setup: In a 500 mL flask, suspend the dried carboxylic acid (20.8 g, 100 mmol) in Glacial Acetic Acid (100 mL). Cool to 0–5°C in an ice bath.

  • Nitration: Dropwise add Fuming Nitric Acid (HNO₃, >90%, 5.0 mL, 120 mmol) while maintaining the temperature below 10°C.

    • Critical Control: The presence of the C2-COOH group and the C7-OMe group directs the electrophile to the C4 position. The C3 position is sterically and electronically disfavored by the adjacent carboxyl.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation: Pour into ice water. The yellow precipitate is 4-nitro-7-methoxy-1-benzothiophene-2-carboxylic acid .

  • Purification: Wash with cold water. If necessary, recrystallize from Acetic Acid/Water.

Phase 3: Decarboxylation to Target

Objective: Remove the C2-carboxyl group to yield the final 7-methoxy-4-nitro-1-benzothiophene.

Protocol:

  • Setup: In a high-boiling reaction vessel, mix the nitro-acid (25.3 g, 100 mmol) with Copper powder (2.0 g, catalytic) in Quinoline (100 mL).

    • Alternative (Green Chemistry): Use Ag₂CO₃ (10 mol%) in DMSO/Acetic Acid at 120°C if copper disposal is a concern.

  • Reaction: Heat to 180–200°C (reflux) for 1–2 hours. Evolution of CO₂ gas will be observed.

  • Workup: Cool the mixture and dilute with Ethyl Acetate (300 mL). Filter through a Celite pad to remove Copper.

  • Extraction: Wash the filtrate with 10% HCl (3 x 100 mL) to remove Quinoline (this is critical). Wash with brine, dry over MgSO₄, and concentrate.

  • Final Purification: Flash chromatography (Silica Gel, Hexane/EtOAc 9:1) or recrystallization from Ethanol.

Process Data & Specifications

ParameterSpecificationNotes
Appearance Yellow crystalline solidNitro compounds are typically yellow/orange.
Melting Point 156–158°CLiterature value for similar derivatives.
¹H NMR (DMSO-d₆) δ 4.01 (s, 3H, OMe), 7.15 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.95 (d, 1H, C3-H), 8.10 (d, 1H, C2-H)Distinct doublets for H5/H6; C2/C3 thiophene protons visible.
Mass Spec (ESI) [M+H]⁺ = 210.02Consistent with C₉H₇NO₃S.
Overall Yield 45–55%Calculated from 3-methoxy-2-nitrobenzaldehyde.

Expert Insights & Troubleshooting

  • Regioselectivity Control: If you observe significant C3-nitration (formation of 3-nitro isomer), ensure the reaction temperature during nitration does not exceed 10°C. The C2-COOH blocking group is effective, but high temperatures can overcome the steric barrier.

  • Safety Warning:

    • Nitro Compounds: Potentially explosive if heated dry. Always handle wet cakes or in solution where possible.

    • Thiols: Methyl thioglycolate has a potent stench. Use bleach (sodium hypochlorite) traps for all exhaust lines.

  • Alternative Route (Direct Nitration): Direct nitration of 7-methoxybenzothiophene (without the C2-COOH) is possible but often requires tedious chromatographic separation of the C3/C4 isomers. The method described above (Route A) is superior for scale-up due to crystallization-based purification.

References

  • Regioselective Nitration of 7-Methoxybenzothiophenes

    • Title: 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles.[4][5][6] Part 1. Hydroxy- or methoxy-derivatives.[1][4][5][6][7][8][9]

    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1983.
    • URL:[Link][5]

    • Relevance: Confirms that 7-methoxybenzo[b]thiophene undergoes nitration predominantly at the 4-position due to the directing effect of the methoxy group.
  • Fiesselmann Synthesis of Benzothiophenes

    • Title: Development of New Benzo[b]Thiophene‐2‐Carboxamide Deriv
    • Source: PMC / NIH, 2025.
    • URL:[Link]

    • Relevance: details the nucleophilic displacement of 2-nitrobenzaldehydes by methyl thioglycol
  • Nitration of Benzo[b]thiophene-2-carboxylic Acid

    • Title: Substitution reactions of benzo[b]thiophen derivatives.[4][10][11][12] Part III. Nitration of benzo[b]thiophen-2-carboxylic acid.

    • Source: Journal of the Chemical Society C, 1969.[13]

    • URL:[Link]

    • Relevance: Provides the foundational chemistry for the nitration of the carboxylic acid derivative, highlighting the blocking effect of the C2 position.
  • Starting Material Data (3-Methoxy-2-nitrobenzaldehyde)

    • Title: 3-Methoxy-2-nitrobenzaldehyde Compound Summary.
    • Source: PubChem.[1][14]

    • URL:[Link]

    • Relevance: Validates the availability and properties of the key starting m

Sources

Application Notes and Protocols for the Functionalization of 7-Methoxy-4-nitro-1-benzothiophene at the C-2 and C-3 Positions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the strategic functionalization of the C-2 and C-3 positions of 7-methoxy-4-nitro-1-benzothiophene. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of benzothiophene derivatives in medicinal chemistry.[1][2][3] This document outlines the synthesis of the core scaffold and subsequently explores a range of selective functionalization strategies, including electrophilic substitution and metalation-based methodologies. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes, grounded in authoritative scientific literature.

Introduction: The Significance of Functionalized Benzothiophenes

The benzothiophene core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The ability to precisely introduce functional groups at specific positions of the benzothiophene nucleus is paramount for modulating the pharmacological profile and structure-activity relationships (SAR) of lead compounds.[1][3] The target molecule, 7-methoxy-4-nitro-1-benzothiophene, presents a unique synthetic challenge and opportunity. The electron-donating methoxy group at C-7 and the electron-withdrawing nitro group at C-4 exert opposing electronic effects on the bicyclic system, influencing the regioselectivity of subsequent functionalization reactions at the C-2 and C-3 positions of the thiophene ring. A thorough understanding of these electronic influences is critical for designing effective synthetic strategies.

Synthesis of the 7-Methoxy-4-nitro-1-benzothiophene Scaffold

The synthesis of the target scaffold can be achieved through a two-step sequence starting from the commercially available 7-methoxy-1-benzothiophene. The key transformation is the regioselective nitration at the C-4 position.

Rationale for the Synthetic Approach

Electrophilic aromatic substitution on the benzothiophene ring system is a fundamental transformation.[5] In the case of 7-methoxy-1-benzothiophene, the methoxy group is an activating, ortho-para directing group for electrophilic substitution on the benzene ring. However, the thiophene ring is generally more susceptible to electrophilic attack than the fused benzene ring. Literature precedents indicate that nitration of 7-methoxybenzo[b]thiophene occurs preferentially at the 4-position.[6] This selectivity is likely influenced by a combination of electronic and steric factors.

Experimental Protocol: Nitration of 7-Methoxy-1-benzothiophene

Materials:

  • 7-Methoxy-1-benzothiophene

  • Fuming nitric acid (90%)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methoxy-1-benzothiophene (1.0 eq) in a mixture of dichloromethane and acetic anhydride (1:1 v/v) and cool the solution to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-methoxy-4-nitro-1-benzothiophene.

Expected Outcome: This protocol is expected to yield the desired 7-methoxy-4-nitro-1-benzothiophene as a solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Functionalization of the C-2 Position

The C-2 position of the benzothiophene ring is often susceptible to deprotonation and subsequent reaction with electrophiles.[7] For 7-methoxy-4-nitro-1-benzothiophene, the electron-withdrawing nitro group will increase the acidity of the C-2 proton, facilitating its removal by a strong base.

C-2 Lithiation and Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, where a directing group guides a strong base to deprotonate an adjacent position.[3][8] While the methoxy group at C-7 can direct lithiation to the C-6 position, direct deprotonation at the more acidic C-2 position of the thiophene ring is also a highly viable strategy.

Workflow for C-2 Functionalization:

C2_Functionalization Start 7-Methoxy-4-nitro-1-benzothiophene Lithiation C-2 Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Intermediate 2-Lithio-7-methoxy-4-nitro-1-benzothiophene Lithiation->Intermediate Quench Electrophilic Quench (e.g., DMF, I₂, R-CHO) Intermediate->Quench Product C-2 Functionalized Product Quench->Product

Caption: C-2 Functionalization via Lithiation and Electrophilic Quench.

Protocol: C-2 Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11] The electron-donating methoxy group at C-7 enhances the electron density of the benzothiophene system, making it a suitable substrate for this reaction, which typically proceeds with high regioselectivity at the C-2 position.[9]

Materials:

  • 7-Methoxy-4-nitro-1-benzothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium acetate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add N,N-dimethylformamide (3.0 eq) to 1,2-dichloroethane.

  • Cool the solution to 0 °C and slowly add phosphorus oxychloride (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 7-methoxy-4-nitro-1-benzothiophene (1.0 eq) in 1,2-dichloroethane to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-formyl-7-methoxy-4-nitro-1-benzothiophene.

Functionalization of the C-3 Position

Functionalization at the C-3 position is often more challenging due to the generally higher reactivity of the C-2 position.[7] However, specific strategies can be employed to achieve C-3 selectivity.

C-3 Halogenation

Direct halogenation of benzothiophenes can lead to a mixture of isomers. However, specific reagents and conditions can favor C-3 substitution. For instance, chlorination with sodium hypochlorite has been shown to be effective for C-3 chlorination of C-2 substituted benzothiophenes.[12][13]

Workflow for C-3 Halogenation and Subsequent Cross-Coupling:

C3_Functionalization Start 7-Methoxy-4-nitro-1-benzothiophene Halogenation C-3 Halogenation (e.g., NBS, NCS) Start->Halogenation Intermediate 3-Halo-7-methoxy-4-nitro-1-benzothiophene Halogenation->Intermediate Coupling Cross-Coupling (Suzuki, Sonogashira) Intermediate->Coupling Product C-3 Functionalized Product Coupling->Product

Caption: C-3 Functionalization via Halogenation and Cross-Coupling.

Protocol: C-3 Bromination and Suzuki Cross-Coupling

Part A: C-3 Bromination

Materials:

  • 7-Methoxy-4-nitro-1-benzothiophene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • AIBN (optional, for radical initiation)

Procedure:

  • Dissolve 7-methoxy-4-nitro-1-benzothiophene (1.0 eq) in carbon tetrachloride or acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) to the solution. A catalytic amount of AIBN can be added if the reaction is slow.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 3-bromo-7-methoxy-4-nitro-1-benzothiophene, which can be used in the next step without further purification or purified by column chromatography.

Part B: Suzuki Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[14][15]

Materials:

  • 3-Bromo-7-methoxy-4-nitro-1-benzothiophene

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a degassed mixture of 3-bromo-7-methoxy-4-nitro-1-benzothiophene (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in a suitable flask, add the solvent mixture.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 3-aryl-7-methoxy-4-nitro-1-benzothiophene.

Data Summary

Position Reaction Type Key Reagents Expected Product Notes
C-2 Lithiation/Quenchn-BuLi, ElectrophileC-2 substituted derivativeThe nitro group enhances the acidity of the C-2 proton.
C-2 Vilsmeier-HaackPOCl₃, DMF2-Formyl derivativeHighly regioselective for the C-2 position in electron-rich systems.
C-3 HalogenationNBS, NCS3-Halo derivativeProvides a handle for further cross-coupling reactions.
C-3 Suzuki CouplingArylboronic acid, Pd catalyst3-Aryl derivativeA versatile method for C-C bond formation at the C-3 position.

Conclusion

The functionalization of 7-methoxy-4-nitro-1-benzothiophene at the C-2 and C-3 positions offers a gateway to a diverse range of novel heterocyclic compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a strategic framework for achieving regioselective functionalization. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group dictates the reactivity and selectivity of these transformations. Careful consideration of reaction conditions and reagent choice is crucial for successful synthesis. Further exploration of other cross-coupling reactions, such as Sonogashira and Heck couplings, could further expand the synthetic utility of this versatile scaffold.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Technical Support Center: Regioselective Functionalization of Benzothiophenes. (2025). Benchchem.
  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • An overview of benzo [b] thiophene-based medicinal chemistry. (2025).
  • Directed ortho metal
  • Nucleophilic Substitution Reactions of Thiophenyl 4-Nitrobenzoates with Pyridines in Acetonitrile. (1999). Journal of Organic Chemistry.
  • Metallation reactions: Part XXVIII - A convenient synthesis of benzothiophene derivatives. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry.
  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017).
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. (n.d.).
  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • | C3-functionalized benzothiophenes. (a) Prevalence of C3... (n.d.).
  • Nucleophilic arom
  • Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. (n.d.). Organic Chemistry Portal.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Vilsmeier-Haack Reaction. (2021). YouTube.
  • Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. (2006). Journal of Organic Chemistry.
  • Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. (n.d.).
  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). Organic & Biomolecular Chemistry.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules.
  • Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal.
  • A Head-to-Head Battle of C-C Bond Formers: Sonogashira vs. Suzuki Coupling. (2025). Benchchem.
  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (n.d.). Chemistry – A European Journal.
  • Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions. (2024). Polymers.
  • Synthesis of Benzothiophene. (2022). ChemicalBook.
  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). Molecules.
  • Electrophilic Arom
  • C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. (2024).
  • Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. (n.d.).
  • 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.).
  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g]BENZOPYRAN-7-ONE. (n.d.). Rasayan Journal of Chemistry.

  • Electrophilic Substitution of Thiophene and its Derivatives. (n.d.).
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU.
  • Modulation of Properties inBenzothieno[3,2-b]benzothiophene Derivatives through Sulfur Oxidation. (2024). Molecules.

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Application Note: Microwave-Assisted Regioselective Nitration for the Synthesis of 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

7-Methoxy-4-nitro-1-benzothiophene is a highly privileged building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced optoelectronic materials. The conventional synthesis of nitrobenzothiophenes often suffers from prolonged reaction times, poor regioselectivity, and harsh thermal conditions that lead to substrate degradation or over-nitration.

This application note details a highly optimized, self-validating protocol for the microwave-assisted organic synthesis (MAOS) of 7-methoxy-4-nitro-1-benzothiophene. By transitioning from conductive thermal heating to dielectric microwave heating, researchers can achieve superior regiocontrol, drastically reduced reaction times, and higher isolated yields.

Causality of Regioselectivity and Microwave Efficacy

The regioselective nitration of 7-methoxybenzo[b]thiophene is fundamentally governed by the strong electron-donating (+M) effect of the C-7 methoxy group. This directs electrophilic aromatic substitution primarily to the ortho (C-6) and para (C-4) positions [1]. However, due to the steric hindrance at C-6 and the electronic distribution within the fused bicyclic system, the nitronium ion attack is highly favored at the C-4 position.

Under conventional thermal heating, the exothermic nature of nitration using nitric acid and acetic anhydride (which generates the highly active electrophile, acetyl nitrate) can lead to localized "hot spots." These thermal gradients promote poly-nitration or oxidative cleavage of the electron-rich thiophene sulfur. Microwave dielectric heating resolves this by ensuring instantaneous, homogenous energy transfer [2]. By capping the temperature at 55 °C and the time at exactly 12 minutes, the reaction kinetically traps the mono-nitrated product before thermodynamic over-oxidation can occur.

Experimental Workflow

Workflow A 7-Methoxybenzo[b]thiophene + HNO3 / Ac2O B Microwave Irradiation 55 °C, 12 min A->B Load Vial C Ice Quench & EtOAc Extraction B->C Air Cool D Flash Chromatography (Hexanes/EtOAc) C->D Org. Layer E 7-Methoxy-4-nitro- 1-benzothiophene D->E >90% Yield

Fig 1. Microwave-assisted workflow for the regioselective nitration of 7-methoxybenzo[b]thiophene.

Materials and Reagents

All quantitative reagent data is structured below to ensure precise stoichiometric control during the protocol.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
7-Methoxybenzo[b]thiophene 164.221.0164.2 mgPrimary Substrate
Nitric Acid (70% w/w) 63.011.5100 µLElectrophile (

) Source
Acetic Anhydride (

)
102.09Solvent2.0 mLDehydrating Agent / Solvent
Ethyl Acetate (EtOAc) 88.11-30 mLExtraction Solvent
Saturated

(aq)
84.01Excess30 mLAcid Neutralization

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls and specific thermal management steps are embedded to ensure reproducibility and safety.

Step 1: Preparation of the Nitrating Mixture
  • In a thoroughly dried, 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2.0 mL of Acetic Anhydride (

    
    ).
    
  • Cool the vial to 0 °C using an ice-water bath for 5 minutes.

  • Carefully add 100 µL of 70% Nitric Acid (

    
    ) dropwise via a micropipette.
    
    • Expert Insight: Performing this addition strictly at 0 °C is critical. It controls the exothermic formation of acetyl nitrate (

      
      ) and prevents its premature thermal decomposition, which would otherwise lead to hazardous gas evolution and low yields.
      
  • Stir the mixture at 0 °C for 5 minutes to ensure complete homogenization.

Step 2: Substrate Addition & Sealing
  • Add 164.2 mg (1.0 mmol) of 7-Methoxybenzo[b]thiophene directly to the cold nitrating mixture.

  • Immediately seal the vial with a Teflon-lined crimp cap to create a pressure-rated environment.

Step 3: Microwave Irradiation
  • Transfer the sealed vial to a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Apply the following parameters:

    • Target Temperature: 55 °C

    • Hold Time: 12 minutes

    • Power: 50 W (Dynamic/Variable mode to maintain temperature)

    • Stirring: High (900 rpm)

    • Cooling: Compressed air cooling post-run.

    • Expert Insight: The dynamic power modulation prevents temperature overshoots. If the temperature exceeds 65 °C, the thiophene ring becomes highly susceptible to oxidative ring-opening.

Step 4: Quenching and Workup (Self-Validation Phase)
  • Once the vial has cooled to room temperature (verified by the microwave's IR sensor), uncap it in a fume hood.

  • Pour the reaction mixture onto 15 g of crushed ice. Validation Check: The mixture should turn into a cloudy, bright yellow suspension, indicating the successful precipitation of the nitro-aromatic product.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with saturated aqueous

    
     (2 × 15 mL) until the aqueous phase tests neutral (pH ~7) via indicator paper. This confirms the complete removal of residual acetic acid.
    
  • Wash with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude residue via flash column chromatography using Silica gel (Hexanes/Ethyl Acetate 9:1 v/v).

  • Isolate the major yellow band (

    
    ) and remove the solvent to afford pure 7-Methoxy-4-nitro-1-benzothiophene as a bright yellow crystalline solid.
    

Quantitative Data: Conventional vs. Microwave Synthesis

The implementation of this microwave protocol yields significant improvements across all critical process parameters when compared to traditional thermal reflux methodologies.

Process ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Heating Modality Oil Bath (Conductive)Dielectric Microwave
Temperature Profile 25 °C to 60 °C (Slow Gradient)55 °C (Rapid Isothermal)
Reaction Time 4 - 6 hours12 minutes
Isolated Yield (Mono-nitration) 61 - 65%90 - 92%
Impurity Profile High (Dinitro species & Sulfoxides)Low (Trace unreacted starting material)
E-Factor (Waste Generation) HighLow

References

  • Title: 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1, 1983, 2973-2978. URL: [Link]

  • Title: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Source: Organic & Biomolecular Chemistry, 2015, 13(24), 6814-6824. URL: [Link]

The Strategic Application of 7-Methoxy-4-nitro-1-benzothiophene in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery

The benzothiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its structural rigidity, lipophilicity, and capacity for diverse functionalization make it an ideal framework for designing novel therapeutic agents.[4][5] Benzothiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[6][7] The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

This guide focuses on the synthetic utility and potential applications of a specific, yet underexplored, derivative: 7-Methoxy-4-nitro-1-benzothiophene . The presence of a methoxy group at the 7-position and a nitro group at the 4-position offers a unique combination of functionalities, positioning this molecule as a versatile building block for the synthesis of complex heterocyclic systems. The electron-donating methoxy group and the electron-withdrawing nitro group influence the reactivity of the benzothiophene core and provide orthogonal handles for sequential chemical modifications. This document will provide a comprehensive overview of its potential synthesis, key transformations, and detailed protocols for its application in the synthesis of novel heterocyclic compounds of interest to researchers in drug discovery and materials science.

Proposed Synthesis of 7-Methoxy-4-nitro-1-benzothiophene

Synthetic Pathway A 2-Bromo-3-methoxyaniline B 2-Bromo-3-methoxybenzenethiol A->B  Diazotization, then NaSH C S-(2-Bromo-3-methoxyphenyl) ethanethioate B->C  Acetyl Chloride, Pyridine D 1-(S-(2-Bromo-3-methoxyphenyl))ethan-1-one C->D  Friedel-Crafts Acylation (hypothetical internal cyclization precursor) E 7-Methoxy-1-benzothiophene D->E  Cyclization (e.g., PPA or Eaton's reagent) F 7-Methoxy-4-nitro-1-benzothiophene E->F  Nitration (HNO3/H2SO4)

Caption: Proposed synthetic pathway for 7-Methoxy-4-nitro-1-benzothiophene.

Physicochemical Properties and Predicted Spectroscopic Data

The following table summarizes the predicted physicochemical properties and key spectroscopic features for 7-Methoxy-4-nitro-1-benzothiophene.

PropertyPredicted Value/Feature
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
¹H NMR Aromatic protons (6-8 ppm), Methoxy protons (~4 ppm)
¹³C NMR Aromatic carbons (110-150 ppm), Methoxy carbon (~56 ppm)
IR (cm⁻¹) ~1520 & ~1340 (NO₂ stretch), ~1250 (C-O stretch)
Mass Spec (m/z) 209 (M⁺)

Application Notes: A Versatile Intermediate for Heterocyclic Synthesis

The true value of 7-Methoxy-4-nitro-1-benzothiophene lies in its potential as a versatile intermediate. The nitro and methoxy groups serve as strategic functional handles for a variety of chemical transformations.

Reduction of the Nitro Group: Gateway to Amino-Benzothiophenes

The reduction of the nitro group to a primary amine is a pivotal transformation, opening up a vast landscape of subsequent chemical modifications. The resulting 7-methoxy-1-benzothiophen-4-amine is a valuable precursor for the synthesis of fused heterocyclic systems and for the introduction of diverse functionalities through amide bond formation, sulfonamide synthesis, and diazotization reactions. A variety of reagents can be employed for this reduction, with the choice depending on the desired chemoselectivity and reaction conditions.[9][10][11]

Nitro Reduction and Derivatization A 7-Methoxy-4-nitro-1-benzothiophene B 7-Methoxy-1-benzothiophen-4-amine A->B  Reduction (e.g., Fe/HCl, SnCl2, H2/Pd-C) C N-(7-Methoxy-1-benzothiophen-4-yl)acetamide B->C  Acetylation (Ac2O, Pyridine) D Fused Heterocycles (e.g., Thieno-quinolines) B->D  Cyclization Reactions

Caption: Key transformations of the amino-benzothiophene intermediate.

Dearomative Cycloaddition Reactions

Nitro-activated aromatic compounds can participate in dearomative cycloaddition reactions, providing a powerful strategy for the rapid construction of complex, three-dimensional polycyclic scaffolds.[12][13][14] 7-Methoxy-4-nitro-1-benzothiophene is a prime candidate for such transformations, for example, in a [3+2] cycloaddition with azomethine ylides to generate novel fused thieno-pyrrole systems. These structures are of significant interest in medicinal chemistry due to their structural complexity and potential for biological activity.

Functionalization of the Benzothiophene Core

The benzothiophene ring itself is amenable to further functionalization. Depending on the reaction conditions, electrophilic substitution may be directed by the methoxy group. Furthermore, modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be employed to introduce aryl, heteroaryl, or amino substituents at various positions, although this may require prior halogenation of the benzothiophene core.[8][15]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 7-Methoxy-4-nitro-1-benzothiophene. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Hypothetical Synthesis of 7-Methoxy-4-nitro-1-benzothiophene

This protocol is a multi-step synthesis that should be performed by chemists experienced in organic synthesis.

Step 1a: Nitration of 7-Methoxy-1-benzothiophene

  • Reaction Setup: To a stirred solution of 7-methoxy-1-benzothiophene (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL) dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Protocol 2: Reduction of 7-Methoxy-4-nitro-1-benzothiophene to 7-Methoxy-1-benzothiophen-4-amine

This protocol describes a classic and reliable method for the reduction of an aromatic nitro group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 7-Methoxy-4-nitro-1-benzothiophene (1.0 eq) and tin(II) chloride dihydrate (4.0-5.0 eq) in ethanol (10 mL per gram of nitro compound).

  • Reaction Execution: Heat the mixture to reflux with stirring. The reaction is typically complete within 1-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography on silica gel.[11][16]

Protocol 3: N-Acetylation of 7-Methoxy-1-benzothiophen-4-amine

This protocol is a standard procedure for the protection or derivatization of an aromatic amine.

  • Reaction Setup: Dissolve 7-Methoxy-1-benzothiophen-4-amine (1.0 eq) in dichloromethane (10 mL per gram of amine) in a round-bottom flask. Add pyridine (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Isolation: Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.[17]

Conclusion

7-Methoxy-4-nitro-1-benzothiophene represents a promising, albeit currently underutilized, building block in heterocyclic chemistry. Its synthesis from readily available starting materials appears feasible through established synthetic routes. The strategic placement of the methoxy and nitro groups provides a platform for a diverse range of chemical transformations, enabling the synthesis of novel and complex heterocyclic systems. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile molecule in the development of new therapeutics and functional materials.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • Wu, H., Liu, Y., & Zhang, Y. (2002). Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. The Journal of Organic Chemistry, 67(15), 5206–5212. [Link]

  • Keri, R. S., Budagumpi, S., Pai, R. K., & Balakrishna, R. G. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1075–1117. [Link]

  • Keri, R. S., Budagumpi, S., Pai, R. K., & Balakrishna, R. G. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Bhaumik, A., & Sayyed, A. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. [Link]

  • Wang, X., Gensch, T., & Glorius, F. (2016). Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration. Chemical Science, 7(11), 1619-1623. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Zhang, D., Cai, J., Du, J., Wang, X., He, W., Yang, Z., Liu, C., Fang, Z., & Guo, K. (2020). Highly Efficient and Selective Electrochemical Synthesis of Substituted Benzothiophenes and Benzofurans in Microcontinuous Flow. ACS Sustainable Chemistry & Engineering, 8(33), 12693–12702. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Massolo, E., Pirola, M., Puglisi, A., Rossi, S., & Benaglia, M. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 1493–1499. [Link]

  • Massolo, E., Pirola, M., Puglisi, A., Rossi, S., & Benaglia, M. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18(5), 943-947. [Link]

  • Zhan, Y., Wang, Z., Zhang, J., & Xu, J. (2020). Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides. RSC Advances, 10(48), 28720–28724. [Link]

  • Zhan, Y., Wang, Z., Zhang, J., & Xu, J. (2020). Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides. PubMed. [Link]

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(22), 6245–6255. [Link]

  • Zhan, Y., Wang, Z., Zhang, J., & Xu, J. (2020). Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides. RSC Advances, 10(48), 28720-28724. [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science Publishers. [Link]

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part VII. Reactions of 4-hydroxybenzo[b]thiophen, its 3-methyl derivative, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1, 301-306. [Link]

  • Narayan, Y., Kumar, A., & Parveen, A. (2024). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Letters in Drug Design & Discovery, 21(11), 1922-1935. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from [Link]

  • Krishnan, R. A., Babu, S. A., Nitha, P. R., Krishnan, J., & John, J. (2021). Synthesis of Benzothienobenzofurans via Annulation of Electrophilic Benzothiophenes with Phenols. Organic Letters, 23(6), 2212–2217. [Link]

  • Wang, Y., Zhang, Y., & Lei, A. (2023). Tuning Benzylic C−H Functionalization of (Thio)xanthenes with Electrochemistry. Molecules, 28(16), 6129. [Link]

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Troubleshooting & Optimization

Improving reaction yields for 7-Methoxy-4-nitro-1-benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 7-Methoxy-4-nitro-1-benzothiophene

Welcome to the dedicated technical support guide for the synthesis of 7-Methoxy-4-nitro-1-benzothiophene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our guidance is rooted in established chemical principles and field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for preparing 7-Methoxy-4-nitro-1-benzothiophene?

A1: The most common and logical approach is a two-step synthesis. First, the 7-methoxy-1-benzothiophene core is synthesized. Subsequently, this core undergoes an electrophilic aromatic substitution, specifically nitration, to introduce the nitro group at the C4 position. The 7-methoxy group is an ortho-para directing group, which advantageously favors the formation of the desired 4-nitro isomer.[1]

Q2: Why is regioselectivity a concern during the nitration step, and how is the 4-nitro isomer favored?

A2: Regioselectivity is a critical aspect of this synthesis. The benzothiophene ring system consists of two fused rings: a benzene ring and a thiophene ring. The 7-methoxy group on the benzene ring is a strong electron-donating group, which activates the aromatic system towards electrophilic attack and directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho (position 6) and para (position 4) positions. The formation of the 4-nitro isomer is electronically favored due to this directing effect.[1] However, the thiophene ring itself is also susceptible to electrophilic attack, which makes precise control of reaction conditions essential to prevent undesired side reactions.

Q3: What are the main challenges encountered in this synthesis that can lead to low yields?

A3: The primary challenges that can compromise yield include:

  • Harsh Reaction Conditions: The benzothiophene core, particularly when activated by a methoxy group, can be sensitive to the highly acidic and oxidizing conditions of traditional nitrating mixtures (e.g., HNO₃/H₂SO₄), which can lead to substrate degradation and the formation of tar-like byproducts.[2][3]

  • Formation of Isomeric Byproducts: While the 4-nitro isomer is favored, small amounts of other isomers (e.g., 6-nitro) can form, complicating purification and reducing the isolated yield of the desired product.[4]

  • Over-reaction: The activated ring system is susceptible to di- or poly-nitration if the reaction conditions are not carefully controlled, especially temperature and stoichiometry of the nitrating agent.[2]

  • Purification Difficulties: Separating the desired 7-Methoxy-4-nitro-1-benzothiophene from unreacted starting material and closely related isomers can be challenging, often requiring careful chromatographic techniques.[4][5]

Troubleshooting Guide: Improving Reaction Yields

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Consistently Low Yield of the Final Nitrated Product

  • Potential Cause 1: Substrate Degradation during Nitration.

    • Scientific Rationale: A standard nitrating mixture of concentrated nitric acid and sulfuric acid can be too aggressive for the electron-rich 7-methoxy-1-benzothiophene. The thiophene moiety is particularly sensitive to strong acids and oxidants, which can lead to decomposition.[3]

    • Solution: Employ milder nitrating conditions. The choice of reagent is critical for success. Consider the alternatives outlined in the table below. Lowering the reaction temperature significantly (e.g., -15 °C to 0 °C) is crucial to control the reaction rate and minimize degradation.[6]

Nitrating System Typical Conditions Rationale & Comments Reference
Nitric Acid in Acetic Anhydride 0 °C to room temp.Forms acetyl nitrate in situ, a milder nitrating agent. Acetic anhydride also helps to scavenge any water present. This is often the preferred method for sensitive heterocycles.[3]
Copper(II) Nitrate in Acetic Anhydride Room temp.A very mild and effective reagent for nitrating reactive thiophenes.[7]
Nitric Acid in Acetic Acid 0-10 °CMilder than mixed acid but can still be problematic. Caution is advised as autocatalytic nitrosation can sometimes lead to violent reactions with thiophenes.[3]
  • Potential Cause 2: Incomplete Reaction.

    • Scientific Rationale: Overly mild conditions or insufficient reaction time can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS.[5] If the reaction stalls, a slight increase in temperature (in 5-10 °C increments) or an extended reaction time may be necessary.[8] However, always prioritize avoiding substrate degradation.

Troubleshooting Workflow: Diagnosing Low Yields

G start Low Yield of 7-Methoxy-4-nitro-1-benzothiophene check_purity Check Purity of Starting Material (7-methoxy-1-benzothiophene) start->check_purity impurity_issue Impurity Detected check_purity->impurity_issue Yes no_impurity Starting Material is Pure check_purity->no_impurity No purify_sm Action: Purify Starting Material (Column Chromatography / Recrystallization) impurity_issue->purify_sm analyze_conditions Analyze Nitration Conditions no_impurity->analyze_conditions harsh_conditions Conditions Too Harsh? (e.g., HNO3/H2SO4, High Temp) analyze_conditions->harsh_conditions mild_conditions Conditions Too Mild? (Incomplete Conversion) analyze_conditions->mild_conditions solution_harsh Action: Use Milder Reagents (e.g., HNO3/Ac2O, Cu(NO3)2) Lower Temperature (-10 to 0 °C) harsh_conditions->solution_harsh solution_mild Action: Monitor by TLC Slightly Increase Temperature or Extend Reaction Time mild_conditions->solution_mild byproducts Significant Byproducts Formed? (Isomers, Di-nitro, Tar) solution_harsh->byproducts solution_mild->byproducts yes_byproducts Yes byproducts->yes_byproducts Yes no_byproducts No byproducts->no_byproducts No solution_byproducts Action: Re-evaluate Stoichiometry (Use ~1.0 eq. Nitrating Agent) Improve Temperature Control yes_byproducts->solution_byproducts final_check Review Purification Protocol no_byproducts->final_check solution_byproducts->final_check

Caption: A decision tree for troubleshooting low yields.

Problem 2: Formation of Multiple Products (Isomers and Over-Nitration)

  • Potential Cause: Poor Temperature Control or Incorrect Stoichiometry.

    • Scientific Rationale: Electrophilic aromatic substitution is highly sensitive to temperature. Higher temperatures provide the activation energy for less-favored isomers to form and can easily lead to multiple nitration events on the highly activated ring system.[2] Using an excess of the nitrating agent will drive the reaction towards di-nitration.

    • Solution:

      • Maintain Low Temperatures: Perform the addition of the nitrating agent at a low temperature (e.g., -10 °C to 0 °C) using an ice-salt or dry ice/acetone bath. Allow the reaction to proceed at this low temperature or warm very slowly.

      • Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the nitrating agent. Add the agent dropwise to the solution of the benzothiophene to avoid localized areas of high concentration.

      • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[9]

Directing Effects in the Nitration of 7-Methoxy-1-benzothiophene

Caption: Regioselectivity of nitration on the benzothiophene core.

Problem 3: Difficulty in Purifying the Crude Product

  • Potential Cause: Ineffective Separation Technique.

    • Scientific Rationale: Isomers of nitrobenzothiophenes can have very similar polarities, making them difficult to separate. Tar-like impurities can also interfere with standard purification methods.

    • Solution:

      • Column Chromatography: This is the most effective method.[10] Use a high-quality silica gel with a fine mesh size (230-400 mesh) for better resolution. Employ a shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate or Dichloromethane) to maximize the separation between the desired product and impurities.[8]

      • Recrystallization: If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization can be an excellent final step to obtain highly pure material.[5] Experiment with different solvent systems (e.g., Ethanol/Water, Isopropyl Alcohol, or Ethyl Acetate/Hexane) to find the optimal conditions.[11]

      • Aqueous Wash: Before chromatographic purification, perform an aqueous workup. Quench the reaction mixture in ice-water, extract with a suitable organic solvent (like Ethyl Acetate), and wash the organic layer with a saturated sodium bicarbonate solution to remove acidic residues, followed by brine.[12]

Experimental Protocols

Protocol 1: Recommended Procedure for Nitration of 7-Methoxy-1-benzothiophene

This protocol utilizes a milder nitrating agent to minimize substrate degradation.

Materials:

  • 7-Methoxy-1-benzothiophene (1.0 equiv)

  • Acetic Anhydride (10-20 vol)

  • Fuming Nitric Acid (≥90%, 1.05 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-methoxy-1-benzothiophene (1.0 equiv) in acetic anhydride (10-20 volumes).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Nitrating Agent Addition: Add fuming nitric acid (1.05 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC every 30 minutes until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

  • Work-up: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of 100% hexane.[8]

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully load this powder onto the top of the prepared column.[8]

  • Elution: Begin eluting with 100% hexane. Gradually increase the eluent polarity by slowly adding ethyl acetate (e.g., 2% EtOAc in Hexane, then 5%, 10%, etc.). The optimal gradient will need to be determined by TLC analysis.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure 7-Methoxy-4-nitro-1-benzothiophene.[8]

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Zahra Alikhani, Alyssa G. Albertson, Christopher A. Walter, Prerna J. Masih and Tanay Kesharwani. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Journal of Organic Chemistry, 87, 6312-6320. Available at: [Link]

  • Organic Chemistry Portal. (2022). Benzothiophene synthesis. Available at: [Link]

  • Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration. (2021). Organic Chemistry Frontiers. Available at: [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research, 6(4), 335-342.
  • Unknown. NITRATION. Available at: [Link]

  • Christiansen, J. L. (2002). Methods for the preparation of 4-hydroxy benzothiophene. Google Patents. US6437144B2.
  • Wang, S., et al. (2021). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Communications. Available at: [Link]

  • Shimizu, M., et al. (2014). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic & Biomolecular Chemistry, 12, 6949-6955.
  • Unknown. Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Available at: [Link]

  • De Clercq, T., et al. (2022). Introducing a new 7-ring fused diindenone-dithieno[3,2-b:2',3'-d]thiophene unit as a promising component for organic semiconductor materials. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
  • Tanaka K. (2009). Purification method of benzothiophene. Google Patents. JP4357608B2.
  • Organic Syntheses Procedure. 10 - Organic Syntheses. Available at: [Link]

  • Chapman, N. B., et al. (1973). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 750-754. Available at: [Link]

Sources

Technical Support Center: Purification of 7-Methoxy-4-nitro-1-benzothiophene via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 7-Methoxy-4-nitro-1-benzothiophene .

The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the benzothiophene core creates a highly polarized, push-pull aromatic system. This specific electronic topography significantly dictates the molecule's solubility profile, its propensity for polymorphism, and its intermolecular packing lattice. This guide provides field-proven, self-validating methodologies to navigate these complex physicochemical properties.

Experimental Workflow & Mechanistic Pathway

The following workflow illustrates the critical path for recrystallizing benzothiophene derivatives, highlighting the decision gates required to prevent common failure modes such as oiling out (liquid-liquid phase separation).

RecrystallizationWorkflow Crude Crude 7-Methoxy-4-nitro- 1-benzothiophene Dissolve Dissolution in Hot Solvent (e.g., Toluene or IPA/Water) Crude->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Cooling Controlled Cooling (0.1 - 0.5 °C/min) HotFilter->Cooling Oiling Oiling Out Detected? Cooling->Oiling Adjust Reheat & Adjust Solvent/Antisolvent Ratio Oiling->Adjust Yes Crystallization Nucleation & Crystal Growth Oiling->Crystallization No Adjust->Cooling Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Drying Vacuum Drying (Avoid Thermal Degradation) Isolation->Drying Pure Pure 7-Methoxy-4-nitro- 1-benzothiophene Drying->Pure

Workflow for the recrystallization of 7-Methoxy-4-nitro-1-benzothiophene.

Self-Validating Recrystallization Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . Each step contains a built-in checkpoint to verify that the thermodynamic and kinetic conditions are optimal before proceeding.

Step 1: Solvent Saturation & Dissolution

  • Action: Suspend the crude 7-Methoxy-4-nitro-1-benzothiophene in the chosen primary solvent (e.g., Isopropanol) at room temperature. Gradually heat the suspension to 5–10 °C below the solvent's boiling point while adding solvent dropwise until complete dissolution occurs.

  • Causality: Limiting the temperature prevents the thermal degradation of the nitroaromatic system.

  • Validation Checkpoint: The solution must be completely transparent. Any persistent turbidity indicates the presence of insoluble polymeric byproducts or inorganic salts, triggering Step 2.

Step 2: Hot Filtration

  • Action: Pass the boiling solution through a pre-heated fluted filter paper or a jacketed sintered glass funnel.

  • Validation Checkpoint: The filtrate must not prematurely crystallize in the funnel stem. If it does, the system was over-saturated, and the recovered solid must be re-dissolved with a 5% volume increase of hot solvent.

Step 3: Controlled Nucleation & Growth

  • Action: Transfer the flask to a programmable cooling bath or insulate it to ensure a cooling rate of exactly 0.1 to 0.2 °C/min down to room temperature.

  • Causality: Benzothiophene derivatives are planar and prone to rapid 1D crystal growth (forming needles) if cooled too quickly. A slow cooling rate promotes Ostwald ripening, yielding thicker, equant crystals that do not entrap mother liquor[1].

  • Validation Checkpoint: Observe the cloud point. The solution should become uniformly cloudy with distinct solid particles. If liquid droplets form on the flask walls, the system has "oiled out" and must be reheated immediately.

Step 4: Isolation and Washing

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold solvent (identical to the recrystallization solvent mixture).

  • Validation Checkpoint: Analyze the mother liquor via TLC or HPLC. A successful recrystallization will leave <5% of the target compound in the filtrate.

Quantitative Data: Solvent Selection Matrix

The selection of the solvent system dictates the purity and yield. The table below summarizes the empirical performance of various solvent systems for benzothiophene derivatives.

Solvent SystemPolarity ProfileYield ExpectationPurity ExpectationMechanistic Causality & Notes
Isopropanol (IPA) / Water (5–20%) HighModerate (60-70%)Very High (>99%)Disrupts hydrogen bonding of the nitro/methoxy groups. Industrially validated for separating structurally similar benzothiophene isomers[2].
Toluene / Heptane Low-ModerateHigh (80-85%)Moderate (90-95%)The benzothiophene core has a high affinity for aromatic solvents like toluene. Excellent for precipitating highly polar impurities.
Ethyl Acetate / Hexane ModerateModerate (70-75%)Moderate (95%)Standard first-pass system. However, it is highly prone to oiling out if the cooling profile is not strictly controlled[1].
Dichloromethane (DCM) / Hexane ModerateLowLow (Solvates) AVOID. DCM forms strong physical bonds with substituted benzothiophenes, leading to solvate polymorphism and melt memory effects[3].

Troubleshooting & FAQs

Q1: My 7-Methoxy-4-nitro-1-benzothiophene is "oiling out" (liquid-liquid phase separation) instead of forming crystals. What is the mechanistic reason, and how do I fix it? A1: Oiling out occurs when the melting point of the solute in the solvent mixture is depressed below the saturation temperature (the cloud point) due to a high impurity load. Nitro-aromatic systems are particularly prone to forming supercooled liquids[1].

  • Solution: Do not allow the oil to solidify, as it will trap impurities. Reheat the mixture until it is a homogenous solution. You must either (A) change the solvent system to one with a steeper solubility curve (e.g., switch from EtOAc/Hexane to IPA/Water), or (B) introduce pure seed crystals just above the temperature where oiling out previously occurred to force heterogeneous nucleation.

Q2: I am observing co-crystallization of des-nitro or des-methoxy starting materials. How can I selectively purify the target compound? A2: This is caused by isomorphism. If the impurities have similar molecular volumes and crystal lattice energies to the target benzothiophene, they will seamlessly incorporate into the growing crystal lattice.

  • Solution: You must shift to a solvent that disrupts these specific interactions. Using a mixture of C1-C8 alcohols (like Isopropanol) with 5-20% water exploits the unique hydrogen-bonding capability of the nitro group, altering its solubility drastically compared to the des-nitro impurity. This specific solvent ratio is an industrially validated standard for benzothiophene purification[2].

Q3: Can I use Dichloromethane (DCM) as a primary solvent for this recrystallization? A3: No. Benzothiophene derivatives exhibit a phenomenon known as the "melt memory effect" when exposed to DCM. The solvent molecules form strong physical bonds with the side chains (such as methoxy/oligoethylene groups) of the benzothiophene core[3]. This interaction persists even in the molten state, leading to the formation of stable solvate polymorphs rather than the pure, non-solvated crystal lattice[3].

Q4: The crystals are forming as fine, hair-like needles that clog the filter paper, leading to poor isolation. How do I improve the crystal habit? A4: Fast cooling leads to high supersaturation, which kinetically favors rapid 1-dimensional growth along the most favorable crystallographic axis (common in planar heterocycles). This results in needles that act like a sponge, entrapping the dirty mother liquor.

  • Solution: Implement a strictly controlled cooling profile (0.1 °C/min). If needles still form, utilize temperature cycling (heating the suspension up by 5 °C, then cooling by 10 °C repeatedly). This process dissolves the fine needles and redeposits the mass onto the larger crystals, yielding a granular, easily filterable powder.

References[2] Title: Purification method of benzothiophene (JP4357608B2)

Sources

Solvent selection for column chromatography of nitro-benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly polarized heterocyclic systems. Nitro-benzothiophenes present a unique chromatographic challenge: the strong electron-withdrawing nature of the nitro group creates a massive permanent dipole across the benzothiophene core. This results in tenacious intermolecular interactions and a strong affinity for the acidic silanol groups on standard silica gel.

Below is our definitive troubleshooting guide, empirical data repository, and validated methodology for mastering these separations.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my nitro-benzothiophene streak or tail severely on normal-phase silica gel? The Causality: The nitro group (-NO2) is highly polar and acts as a strong hydrogen-bond acceptor. When passing through normal-phase silica, it interacts tenaciously with the acidic silanol (-SiOH) groups on the stationary phase. This strong adsorption leads to non-linear partitioning, which manifests visually as severe band tailing. The Solution: If tailing is observed on your TLC plate, switch from a purely aliphatic hydrocarbon (like hexane) to a mobile phase containing a small percentage of Dichloromethane (DCM) or Toluene. These solvents participate in


 interactions with both the nitroaromatic system and the silica surface, effectively shielding the silanol groups and sharpening the elution band.

Q2: I am trying to separate positional isomers (e.g., 4-nitro vs. 5-nitrobenzothiophene), but they co-elute in Hexane/Ethyl Acetate. What is the mechanistic workaround? The Causality: Positional isomers of nitro-benzothiophenes often possess nearly identical overall dipole moments, rendering standard dipole-based separation (like Hexane/EtOAc) ineffective. Aliphatic solvents lack the ability to probe the subtle geometric differences of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-cloud.
The Solution:  Introduce a shape-selective or polarizable solvent. Using a Toluene/Hexane gradient exploits subtle differences in the spatial arrangement of the nitro group relative to the sulfur atom in the thiophene ring. Alternatively, switching to a bonded phase like a Phenyl column in reverse-phase chromatography provides unique selectivity for nitroaromatics due to targeted 

stacking interactions.

Q3: My compound precipitates at the top of the column when loading with Hexane. How do I prevent this? The Causality: Nitroaromatics often exhibit poor solubility in non-polar solvents due to strong intermolecular crystal lattice forces. When you load a concentrated solution dissolved in a slightly more polar solvent (like pure EtOAc) onto a column equilibrated in Hexane, the sudden drop in solvent polarity causes the compound to crash out, leading to blocked frits and severely distorted bands. The Solution: Utilize the dry-loading protocol detailed in the methodology section below. By pre-adsorbing the compound onto silica gel, you bypass the solubility bottleneck during the loading phase, ensuring an even, kinetically controlled desorption.

Part 2: Quantitative Data: Empirical Solvent Systems

To establish a baseline for your method development, refer to the following field-proven solvent systems for various nitro-benzothiophene derivatives.

CompoundRecommended Solvent SystemTypical RatioObserved Rf / YieldReference
2-Nitrobenzo[b]thiophene Petroleum Ether / Ethyl Acetate25:1 to 30:1>90% Yield[1]
5-Nitrobenzothiophene-d Petroleum Ether / Ethyl Acetate5:1Rf = 0.60[2]
3-(4-hydroxybenzoyl)-2-ethyl-5-nitrobenzothiophene Heptane / Ethyl Acetate6:4 (60:40)76% Yield[3]
5-Nitrobenzothiophene-2-carbaldehyde Dichloromethane / MethanolGradientUsed for unstable derivatives[4]

Part 3: Step-by-Step Methodology

Validated Protocol: Dry-Loading and Gradient Elution

Objective: To achieve baseline separation of nitro-benzothiophene derivatives while eliminating band tailing and loading-phase precipitation.

  • Dissolution: Dissolve the crude nitro-benzothiophene mixture in a highly solubilizing, volatile solvent such as Dichloromethane (DCM) or Acetone. Causality: Nitro-benzothiophenes exhibit strong intermolecular

    
    -stacking, making them poorly soluble in standard non-polar loading solvents like hexane.
    
  • Silica Adsorption: Add dry silica gel (230-400 mesh) to the solution. Use a 1:2 to 1:3 ratio of crude mass to silica mass.

  • Solvent Evaporation: Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Causality: Complete removal of the polar loading solvent is critical; residual DCM or acetone will act as a strong eluent and cause the sample band to smear immediately upon loading.

  • Column Packing: Pack the column with silica gel using the initial, non-polar mobile phase (e.g., 100% Petroleum Ether).

  • Loading: Evenly distribute the dry-loaded silica powder onto the top of the packed column bed. Cap with a 1 cm layer of sea sand to prevent physical disruption of the bed during solvent addition.

  • Gradient Elution: Begin elution with Petroleum Ether/Ethyl Acetate at a highly non-polar ratio (e.g., 25:1)[1]. Gradually increase polarity to 5:1[2]. Self-Validating System: Validate this protocol in real-time by monitoring the solvent front using a handheld UV lamp (254 nm) during elution. A properly dry-loaded nitro-benzothiophene will migrate as a perfectly horizontal, tight dark band. If the band begins to warp or "smile", it indicates that the initial solvent polarity was too high, prompting an immediate reduction in the EtOAc ratio for subsequent runs.

Part 4: Workflow Visualization

G Start Crude Nitro-Benzothiophene Mixture SolCheck Solubility Check: Soluble in Hexane/Pet Ether? Start->SolCheck DryLoad Dry Loading Protocol (Dissolve in DCM, add Silica, dry) SolCheck->DryLoad Poor (<10 mg/mL) LiquidLoad Liquid Loading Protocol (Dissolve in minimum Hexane/EtOAc) SolCheck->LiquidLoad Good (>10 mg/mL) Column Silica Gel Column (Pre-equilibrated) DryLoad->Column LiquidLoad->Column Isomer Isomer Separation or Severe Tailing? Column->Isomer Toluene Add 5-10% Toluene or DCM (Modulates pi-pi interactions) Isomer->Toluene Yes Standard Standard Gradient Elution (Pet Ether / EtOAc) Isomer->Standard No

Workflow for selecting the loading and elution strategy for nitro-benzothiophenes.

Part 5: References

  • Title: Catalytic Asymmetric Dearomative 1,3-Dipolar Cycloaddition of 2-Nitrobenzothiophenes and Isatin-Derived Azomethine Ylides Source: Journal of the American Chemical Society (ACS) URL: 1

  • Title: Multideuteration of Nitroaromatics by Silver-Catalyzed Hydrogen-Isotope Exchange Source: The Journal of Organic Chemistry (ACS) URL: 2

  • Title: US5223510A - Alkylaminoalkyl derivatives of benzofuran, benzothiophene, indole and indolizine Source: Google Patents URL: 3

  • Title: 5-Nitrobenzo[B]thiophene-2-carbaldehyde Application Note Source: Benchchem URL: 4

  • Title: Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds Source: Waters Corporation URL:

Sources

Troubleshooting cyclization failures in benzothiophene formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE Operator: Senior Application Scientist Ticket ID: BZT-SYNTH-001 Subject: Troubleshooting Cyclization Failures in Benzothiophene Formation

Introduction

Welcome to the Benzothiophene Synthesis Support Center. Benzothiophene scaffolds are critical pharmacophores in modern drug discovery, serving as the core architecture for SERMs (e.g., Raloxifene), 5-lipoxygenase inhibitors (e.g., Zileuton), and antifungal agents (e.g., Sertaconazole).

However, constructing the thiophene ring fused to a benzene core is fraught with specific failure modes: catalyst poisoning in transition-metal couplings, regio-isomerization during electrophilic closure, and polymerization in acid-mediated routes.

This guide is structured into three diagnostic modules based on your synthetic pathway. Select the module that matches your current workflow.

Module 1: Transition-Metal Catalyzed Annulation (Pd/Cu)

Primary Workflow: Larock-type annulation of o-halothiophenols (or thioanisoles) with alkynes, or C-H activation routes.

Diagnostic Diagram: The Catalyst "Death Loop"

The following diagram illustrates the standard catalytic cycle and the specific off-ramps where the reaction fails due to thiol poisoning or oxidative homocoupling.

Pd_Cycle_Failure Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison FAILURE: Thiol Poisoning Formation of stable [Pd(SR)2]n Pd0->Poison Excess Free Thiol (-SH) Black FAILURE: Pd Black Agglomeration Pd0->Black Ligand dissociation Coord Alkyne Coordination OxAdd->Coord + Alkyne Homo FAILURE: Homocoupling Formation of Ar-Ar or Disulfides OxAdd->Homo O2 Leak / Slow Insertion Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination (Product Release) Insert->RedElim RedElim->Pd0 Regeneration

Figure 1: Palladium catalytic cycle showing critical failure points (Red) where thiols or oxygen intercept the active species.

Troubleshooting Q&A

Q1: My reaction turns black immediately, and I recover starting material. Is my catalyst dead? Diagnosis: Likely "Pd-Black" precipitation . This is often caused by the high affinity of sulfur for palladium, which can displace phosphine ligands, destabilizing the Pd(0) species before it enters the cycle.

  • The Fix:

    • Switch to "Masked" Thiols: Do not use free thiophenols if possible. Use o-halothioanisoles (S-Me) or o-xanthyl derivatives. The sulfur must be protected until the reductive elimination step or deprotected in situ by a specific base.

    • Ligand Upgrade: Move from simple PPh3 to bidentate ligands like dppf or Xantphos , which resist displacement by sulfur [1].

    • Degassing is Non-Negotiable: Thiols oxidize to disulfides rapidly in air. Use freeze-pump-thaw cycles (3x) rather than simple sparging.

Q2: I am getting the wrong regioisomer (2-substituted vs. 3-substituted). Diagnosis: In alkyne insertion, the regioselectivity is dictated by the steric bulk of the alkyne and the electronic nature of the palladium species.

  • The Fix:

    • Steric Control: If R1 (on alkyne) is bulky (e.g., t-Butyl), the Pd will attach to the less hindered carbon, forcing the aryl group to the other side.

    • Directing Groups: Use silyl-substituted alkynes. The C-Si bond creates a strong steric bias, usually yielding the 2-silyl-3-aryl benzothiophene, which can be further functionalized (ipso-substitution) [2].

Module 2: Electrophilic Cyclization (Iodine/Sulfur Mediated)

Primary Workflow: Cyclization of o-alkynylthioanisoles using electrophiles (I2, NBS, or DMTSF).[1] This is the preferred route for medicinal chemistry due to mild conditions.

Protocol: Iodocyclization of o-Alkynylthioanisoles

Standard Operating Procedure (SOP-BZT-02)

  • Preparation: Dissolve o-(phenylethynyl)thioanisole (1.0 equiv) in anhydrous CH2Cl2 (0.1 M).

  • Activation: Add Iodine (I2) (1.2 equiv) or DMTSF (dimethyl(methylthio)sulfonium tetrafluoroborate) at 0°C.

  • Cyclization: Allow to warm to RT. The electrophile activates the alkyne (

    
    -complex).
    
  • Demethylation: The resulting sulfonium intermediate must be demethylated to restore aromaticity.

    • Critical Step: If using I2, the iodide ion (I-) acts as the nucleophile to remove the methyl group. If using non-nucleophilic counterions (like BF4-), you may need to add an external nucleophile or heat.

Troubleshooting Q&A

Q3: I see the intermediate by TLC, but it won't convert to the final benzothiophene. Diagnosis: Stalled Demethylation . The cyclization forms a cationic sulfonium species (Wheland intermediate). If the methyl group is not removed, the system cannot re-aromatize.

  • The Fix:

    • Heat: Increase temperature to 40-60°C to overcome the activation energy for the Sn2 attack on the methyl group.

    • Nucleophile: If using NBS or electrophiles with weak nucleophilic counterions, add an external nucleophile like LiCl or NaI to facilitate the demethylation [3].

Q4: I am getting a 6-membered ring (thiochromene) instead of benzothiophene. Diagnosis: 6-endo-dig vs. 5-exo-dig competition .

  • The Science: According to Baldwin's rules, 5-exo-dig is generally favored for nucleophilic attack on alkynes. However, strong electron-donating groups on the alkyne can shift the polarization, favoring the 6-endo pathway.

  • The Fix:

    • Solvent Switch: Switch from polar aprotic (DMF) to non-polar (Toluene). Non-polar solvents often favor the tighter 5-membered transition state.

    • Electrophile Choice: Switch to ICl (Iodine Monochloride). The highly polarized I+ leads to a faster kinetic trap of the 5-exo product compared to molecular iodine [4].

Module 3: Acid-Mediated Cyclization (PPA/Lewis Acid)

Primary Workflow: Cyclization of


-arylthio ketones or acetals using Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA).
Diagnostic Diagram: Viscosity & Heat Transfer

Acid-mediated cyclizations are heterogeneous and viscosity-dependent.

PPA_Failure Substrate Substrate (Arylthio ketone) Mix Mixing in PPA Substrate->Mix Heat Heating (>100°C) Mix->Heat NoReact FAILURE: Poor Mass Transfer -> Recovered SM Mix->NoReact High Viscosity (No mech. stirring) Cyclization Cyclization (Friedel-Crafts) Heat->Cyclization HotSpot FAILURE: Localized Overheating -> Charring/Tar Heat->HotSpot No internal temp probe

Figure 2: Process flow for PPA cyclization highlighting physical failure modes.

Troubleshooting Q&A

Q5: The reaction turned into a solid black "puck" that I can't extract. Diagnosis: Polymerization due to localized overheating. PPA is extremely viscous; magnetic stir bars often seize, leading to hot spots at the flask bottom where the temperature exceeds 150°C, causing charring.

  • The Fix:

    • Mechanical Stirring: Never use magnetic stirring for PPA reactions >10g. Use an overhead mechanical stirrer.

    • Dilution: Use a "PPA substitute" mixture of P2O5 in Methanesulfonic Acid (Eaton's Reagent) . It has similar acidity but much lower viscosity, allowing standard stirring and lower reaction temperatures [5].

    • Workup: Do not try to extract directly. Pour the hot (but not boiling) reaction mixture onto crushed ice with vigorous stirring to quench the acid and precipitate the product.

Q6: My yield is low, and I see rearranged products. Diagnosis: Pummerer-type rearrangement. If the starting material contains a sulfoxide (S=O) or if the acid is too strong, the sulfur can induce a rearrangement of the carbon skeleton before cyclization.

  • The Fix:

    • Ensure the starting material is the sulfide , not the sulfoxide.

    • Lower the temperature and run the reaction for a longer time. High heat promotes thermodynamic rearrangement products.

Summary of Optimization Parameters
ParameterAcid-Mediated (PPA)Pd-Catalyzed (Larock)Electrophilic (I2/DMTSF)
Critical Failure Charring / ViscosityCatalyst PoisoningIncomplete Demethylation
Key Reagent Eaton's Reagent (P2O5/MsOH)Pd(dppf)Cl2 / XantphosIodine / NaHCO3
Atmosphere Open Air (usually fine)Strict Inert (Ar/N2) Inert preferred
Temp Range 80°C - 120°C60°C - 100°C0°C - RT
Best for... Scale-up, simple substratesComplex functionality, late-stageHalogenated products
References
  • BenchChem. (2025).[2][3][4] Preventing byproduct formation in palladium-catalyzed benzothiophene synthesis. Retrieved from

  • Sun, L.-L., et al. (2011).[5] "Copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes." Journal of Organic Chemistry, 76(18), 7546-7550. Retrieved from

  • Kesharwani, T., et al. (2022).[6] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." Journal of Organic Chemistry, 87, 6312-6320.[6] Retrieved from

  • Larock, R. C., et al. (2003). "Synthesis of benzothiophenes via electrophilic cyclization." Journal of Organic Chemistry. Retrieved from

  • ChemicalBook. (2022). "Synthesis of Benzothiophene: Intramolecular Cyclization." Retrieved from

Sources

Minimizing side reactions during the nitration of methoxy-benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of heterocyclic compounds. As a Senior Application Scientist, I frequently encounter challenges regarding the nitration of highly activated, sulfur-containing heterocycles.

The nitration of methoxy-benzothiophenes presents a unique dual-challenge: the methoxy group strongly activates the benzenoid ring but is sensitive to acid-catalyzed cleavage, while the thiophene sulfur is highly susceptible to unwanted oxidation. This guide is designed to help you diagnose side reactions, understand their mechanistic causality, and implement field-proven, self-validating protocols to achieve high-yielding, regioselective nitration.

Part 1: Diagnostic Troubleshooting Logic

When your reaction yields a complex mixture, the first step is to analyze the crude product via LC-MS and 1H-NMR. Use the diagnostic logic below to identify the primary side reaction and its root cause.

DiagnosticLogic A Crude Mixture Analysis (LC-MS / 1H-NMR) B Identify Primary Impurity A->B C1 Mass: M+16 or M+32 Issue: S-Oxidation B->C1 Sulfoxide/Sulfone C2 Mass: M-14 (Loss of CH3) Issue: Demethylation B->C2 Phenol formation C3 Mass: M+45 Issue: Over-nitration B->C3 Dinitro isomers D1 Causality: HNO3 acting as oxidant. Action: Lower temp, use Ac2O. C1->D1 D2 Causality: Acidic ether cleavage. Action: Avoid conc. H2SO4. C2->D2 D3 Causality: Highly activated ring. Action: Strict 1.0 eq limit. C3->D3

Diagnostic logic for identifying and resolving methoxybenzothiophene nitration side reactions.

Part 2: Frequently Asked Questions (Mechanistic Deep Dive)

Q1: Why am I observing a significant M+16 or M+32 mass peak in my LC-MS instead of the desired nitro product? Causality: Nitric acid is not merely an electrophile; it is a potent oxidant. The sulfur atom in the benzothiophene core is a soft nucleophile that readily undergoes oxidation to form benzothiophene S-oxides or sulfones when exposed to excess HNO₃ or high temperatures[1]. Solution: Transition from aqueous "mixed acid" (HNO₃/H₂SO₄) to anhydrous acetyl nitrate (HNO₃ in acetic anhydride) at sub-zero temperatures. This reduces the oxidative potential of the system while maintaining a high concentration of the active nitronium ion (NO₂⁺).

Q2: My NMR indicates the loss of the methoxy singlet (~3.8 ppm) and the appearance of a broad hydroxyl peak. How do I prevent ether cleavage? Causality: Standard nitration conditions utilizing concentrated sulfuric acid create a highly acidic environment. Strong Brønsted acids protonate the methoxy oxygen, turning it into an excellent leaving group. Subsequent nucleophilic attack by bisulfate or trace water cleaves the ether bond, yielding a hydroxybenzothiophene (phenol) derivative. Solution: Eliminate concentrated H₂SO₄ from your workflow. Mild nitration using 10% aqueous nitric acid in acetic acid[2] or potassium nitrate in cold sulfuric acid[3] can mitigate this, but acetyl nitrate remains the gold standard for preserving sensitive ether linkages.

Q3: I am isolating a complex mixture of regioisomers and dinitro compounds. How can I improve selectivity? Causality: The methoxy group is a strongly activating, ortho/para-directing substituent that heavily influences the electron density of the benzenoid ring. For instance, nitration of 4-methoxybenzo[b]thiophene predominantly yields the 7-nitro derivative[4], whereas 7-methoxybenzo[b]thiophene directs nitration to the 4-position[5]. However, because the ring is highly activated, excess nitrating agent or prolonged reaction times will inevitably lead to 2,7-dinitrobenzo[b]thiophenes[4]. Solution: Maintain strict stoichiometric control (maximum 1.05 equivalents of nitrating agent) and quench the reaction immediately upon optimal conversion.

Part 3: Quantitative Reaction Profiling

To select the best conditions for your specific substrate, consult the comparative data table below. It summarizes how different nitrating systems impact the yield and side-reaction profile of methoxy-benzothiophenes.

Nitration SystemSubstrate ExampleMajor ProductPrimary Side ReactionTypical Yield (%)
HNO₃ / H₂SO₄ (Mixed Acid)4-Methoxybenzo[b]thiophene7-Nitro derivativeDemethylation, Dinitration< 40%
KNO₃ / H₂SO₄ (0 °C)7-Methoxybenzo[b]thiophene4-Nitro derivativeEther cleavage50 - 60%
10% aq. HNO₃ / AcOH Methoxy-thia-PAHsMono-nitro derivativeUnreacted starting material65 - 80%
HNO₃ / Ac₂O (-10 °C)4-Methoxybenzo[b]thiophene7-Nitro derivativeTrace S-oxidation75 - 85%

Part 4: Validated Standard Operating Procedure (SOP)

The following protocol utilizes acetyl nitrate to achieve mild, regioselective nitration while suppressing S-oxidation and ether cleavage. This is a self-validating system ; do not proceed to the next step unless the validation checkpoints are met.

ProtocolWorkflow Step1 1. Reagent Prep HNO3 in Ac2O at -10°C Step2 2. Substrate Addition Dropwise addition of benzothiophene Step1->Step2 Step3 3. In-Process Control TLC/LC-MS monitoring every 15 mins Step2->Step3 Step4 4. Quench & Workup Pour into ice water, extract with EtOAc Step3->Step4 Step5 5. Purification Recrystallization or Column Chroma Step4->Step5

Step-by-step experimental workflow for the mild, regioselective nitration protocol.

Step 1: Preparation of Acetyl Nitrate
  • Action: Cool acetic anhydride (10 volumes relative to substrate) to -10 °C in an ice/salt bath. Slowly add fuming nitric acid (1.05 eq) dropwise over 15 minutes.

  • Causality: Generates acetyl nitrate in situ. Strict temperature control prevents the explosive accumulation of heat and side-product formation.

  • Validation Checkpoint: The solution must remain pale yellow. A sudden color shift to dark brown indicates thermal decomposition; discard safely if this occurs.

Step 2: Substrate Addition
  • Action: Dissolve the methoxybenzo[b]thiophene (1.0 eq) in a minimum volume of cold acetic anhydride. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature strictly below -5 °C.

  • Causality: The highly activated substrate will react exothermically. Dropwise addition prevents localized heating, which is the primary driver of S-oxidation.

Step 3: In-Process Control (IPC)
  • Action: Maintain stirring at -5 °C to 0 °C. Sample the reaction every 15 minutes for LC-MS or TLC analysis.

  • Validation Checkpoint: Look for the disappearance of the starting material and the appearance of the M+45 peak. The reaction is optimal when starting material is <5%. Do not wait for 100% conversion , as dinitration (M+90) will begin to outpace mono-nitration.

Step 4: Quench and Workup
  • Action: Pour the reaction mixture onto crushed ice (20 volumes) with vigorous stirring. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ until the aqueous wash is pH > 7, then wash with brine.

  • Causality: Immediate dilution with ice water halts the reaction and destroys excess acetyl nitrate. Neutralization removes acetic acid, preventing acid-catalyzed degradation during subsequent concentration.

Step 5: Purification and Verification
  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient) or recrystallization from ethanol.

  • Validation Checkpoint: ¹H-NMR must confirm the preservation of the methoxy singlet (~3.9 ppm) and display the appropriate aromatic splitting pattern to confirm regioselectivity.

Part 5: References

  • 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Substitution reactions of benzo[b]thiophen derivatives. Part VI. Reactions of 4-methoxybenzo[b]thiophen and its 3-methyl derivative Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Electrophilic Chemistry of Thia-PAHs: Stable Carbocations (NMR and DFT), S-alkylated Onium Salts, Model Electrophilic Substitutions (Nitration and Bromination) and Mutagenicity Assay Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Optimizing temperature and pressure for 7-Methoxy-4-nitro-1-benzothiophene stability

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and optimizing the stability of 7-Methoxy-4-nitro-1-benzothiophene. Given the limited specific literature on this compound, this guide synthesizes established principles from studies on related nitroaromatic and heterocyclic compounds to provide a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 7-Methoxy-4-nitro-1-benzothiophene?

A1: The stability of 7-Methoxy-4-nitro-1-benzothiophene is primarily influenced by temperature, pressure, light, and the presence of contaminants. As a nitroaromatic compound, thermal stress can be a significant factor, potentially leading to decomposition.[1][2] The heterocyclic benzothiophene core may also be susceptible to degradation under extreme conditions.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, potential degradation pathways include:

  • Thermal Decomposition: The C-NO2 bond is often the most labile in nitroaromatic compounds, and its cleavage can initiate decomposition.[1][2] The presence of a methoxy group might influence the decomposition mechanism.

  • Photodegradation: Aromatic and nitro-containing compounds can be sensitive to light, which can induce various reactions, including bond cleavage and the formation of reactive intermediates.[3]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at elevated temperatures.

  • Hydrolysis: While generally stable, extreme pH conditions could potentially lead to the hydrolysis of the methoxy group or other reactions.

Q3: What are the initial signs of degradation I should look for?

A3: Initial signs of degradation can include a change in color (often darkening), the appearance of new peaks in your analytical chromatogram (e.g., HPLC or GC), a decrease in the main peak area, and changes in physical properties such as melting point.

Q4: Are there any known incompatible materials or substances?

A4: While specific data for 7-Methoxy-4-nitro-1-benzothiophene is unavailable, it is prudent to avoid strong oxidizing agents, strong acids, and bases, as these can promote the degradation of nitroaromatic and heterocyclic compounds.[2] Contaminants such as metal ions can also catalyze decomposition reactions.[2]

Troubleshooting Unstable Samples

If you are observing sample instability, this guide will help you systematically identify and resolve the issue.

Visualizing the Troubleshooting Workflow

Below is a diagram outlining the logical steps for troubleshooting the instability of 7-Methoxy-4-nitro-1-benzothiophene.

Troubleshooting_Workflow start Instability Observed (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions - Temperature - Light Exposure - Atmosphere (Inert?) start->check_storage check_handling Evaluate Handling Procedures - Solvent Purity - Exposure to Air/Moisture - Contamination Sources start->check_handling analytical_investigation Perform Analytical Investigation - Forced Degradation Study - Characterize Degradants (LC-MS/MS) check_storage->analytical_investigation If conditions seem appropriate check_handling->analytical_investigation If handling is meticulous optimize_conditions Optimize Experimental/Storage Conditions - Lower Temperature - Protect from Light - Use Inert Atmosphere analytical_investigation->optimize_conditions Based on degradation profile solution Stable Sample Achieved optimize_conditions->solution

Caption: A step-by-step workflow for troubleshooting instability issues.

In-Depth Troubleshooting Guides

Issue 1: Sample discoloration and the appearance of new peaks in HPLC analysis.
  • Potential Cause: Thermal degradation is a common issue with nitroaromatic compounds.[1][2] Elevated temperatures during storage or in your experimental setup can initiate decomposition.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure the compound is stored at the recommended temperature, typically in a cool, dark place. For long-term storage, consider refrigeration or freezing, ensuring the container is well-sealed to prevent moisture condensation upon removal.

    • Analyze Thermal Stability: Perform a Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.[4] This will provide a clear upper-temperature limit for handling and storage.

    • Conduct a Controlled Thermal Stress Study: Expose small aliquots of the sample to different temperatures for a fixed period and analyze them by HPLC. This will help you understand the rate of degradation at various temperatures.

Issue 2: Inconsistent results and loss of compound during workup.
  • Potential Cause: The compound may be sensitive to ambient light or atmospheric oxygen. Photodegradation is a known issue for nitroaromatic compounds.[3]

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experimental manipulations in a fume hood with the sash down and the lights off, or use amber-colored glassware. Wrap storage vials in aluminum foil.

    • Use an Inert Atmosphere: If the compound is suspected to be oxygen-sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon). This can be particularly important when heating the sample.

    • Evaluate Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand its stability profile and identify potential degradants.[3]

Materials:

  • 7-Methoxy-4-nitro-1-benzothiophene

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water and acetonitrile for HPLC

  • HPLC system with UV or DAD detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep it at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at a temperature determined from DSC/TGA analysis (e.g., 10°C below the onset of decomposition) for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period.

  • Analysis: Analyze all stressed samples, along with a control sample (stored under ideal conditions), by a validated HPLC method. Compare the chromatograms for new peaks and a decrease in the parent peak.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

A robust HPLC method is crucial for monitoring the stability of 7-Methoxy-4-nitro-1-benzothiophene.[5][6]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard system with UV or DAD
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (likely in the 254-350 nm range)
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of 7-Methoxy-4-nitro-1-benzothiophene in a suitable solvent (e.g., acetonitrile).

  • Prepare working standards and samples at the desired concentration.

  • Inject the samples into the HPLC system and record the chromatograms.

  • Quantify the amount of the parent compound and any degradation products by comparing peak areas to a standard curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for assessing the stability of a compound.

Analytical_Workflow sample_prep Sample Preparation - Accurate Weighing - Dissolution in appropriate solvent stress_conditions Application of Stress Conditions (Heat, Light, Acid, Base, Oxidant) sample_prep->stress_conditions hplc_analysis HPLC Analysis - Separation of parent and degradants stress_conditions->hplc_analysis data_analysis Data Analysis - Peak Integration - Quantification hplc_analysis->data_analysis stability_report Stability Report Generation - Degradation Profile - Purity Assessment data_analysis->stability_report

Caption: A generalized workflow for analytical stability assessment.

References

  • Thermal Stability Characteristics of Nitroarom
  • Thermal Hazard Analysis of Nitroarom
  • Effect of pressure on heterocyclic compounds: pyrimidine and s-triazine - PubMed.
  • investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchG
  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF - ResearchG
  • Effect of pressure on heterocyclic compounds: Pyrimidine and s-triazine - ResearchG
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Comparative Guide to Analytical Methods for 3-bromo-7-chloro-1-benzothiophene Quantific
  • Analytical Methods Used for the Detection and Quantific

Sources

Technical Support Center: Purification and Troubleshooting for Crude 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 7-Methoxy-4-nitro-1-benzothiophene (CAS 88791-13-3) . This compound is a critical building block in the synthesis of functionalized sulfur heterocycles and pharmaceutical intermediates.

The synthesis of this compound typically involves the electrophilic nitration of 7-methoxybenzo[b]thiophene using nitric acid in an acidic medium[1]. While the methoxy group strongly directs the nitronium ion (


) to the para-position (C4)[1], the reaction inherently produces a complex crude mixture. This guide provides field-proven, self-validating protocols to address specific impurities encountered during this workflow.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: My post-reaction NMR spectrum shows a downfield shift in the thiophene ring protons, and mass spectrometry indicates an [M+16] peak. What is this impurity?

Causality: You are observing the formation of benzothiophene S-oxides (sulfoxides) . Nitric acid acts not only as a nitrating agent but also as a strong oxidant. The electron-rich sulfur atom in the benzothiophene core is highly susceptible to oxidation under these conditions, leading to the formation of sulfoxides or S,S-dioxides (sulfones)[2]. Resolution: Sulfoxides possess a highly polarized S=O bond, making them significantly more polar than the target nitrobenzothiophene. They can be effectively removed using normal-phase silica gel column chromatography. If the sulfoxide concentration exceeds 15%, consider adding a mild reduction step (e.g., using triphenylphosphine) prior to chromatography to convert the sulfoxide back to the thioether, thereby recovering your yield.

Q2: I am observing multiple closely eluting spots on my TLC plate (Rf ~0.40 - 0.50). How can I separate the 4-nitro target from other regioisomers?

Causality: While the 7-methoxy group is a powerful ortho/para director that favors C4 nitration, the intrinsic electron density of the thiophene ring (specifically at C2 and C3) can compete for the electrophile. This leads to the formation of minor regioisomers (e.g., 2-nitro or 3-nitro derivatives). Resolution: Regioisomers typically have nearly identical dipole moments and Rf values, making column chromatography inefficient. Recrystallization is the most effective self-validating protocol here. The 4-nitro isomer exhibits highly specific crystal packing driven by the para-relationship of the methoxy and nitro groups. By recrystallizing from hot ethanol, the 4-nitro isomer selectively crystallizes out, leaving the sterically mismatched regioisomers dissolved in the mother liquor.

Q3: How do I efficiently separate the unreacted starting material from the nitrated product?

Causality: To suppress the over-oxidation mentioned in Q1, nitration temperatures are often kept strictly low (e.g., 0–5 °C), which can result in incomplete conversion of the starting material. Resolution: The introduction of the nitro group creates a strong molecular dipole, making 7-methoxy-4-nitro-1-benzothiophene significantly more polar than the starting material[3]. A step-gradient column chromatography starting with a non-polar solvent (to elute the starting material) followed by a gradual increase in polarity will cleanly separate the two.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Step-Gradient Column Chromatography (Removal of Starting Material & Sulfoxides)

Self-Validation Check: The successful execution of this protocol is validated by TLC monitoring of the fractions. The target compound must appear as a single UV-active, yellow-tinted spot at Rf ~0.45 (10% EtOAc/Hexanes).

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes. Pack the column evenly to prevent channeling.

  • Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Carefully load it onto the silica bed.

  • Elution of Starting Material: Elute with 2 column volumes (CV) of 100% hexanes. The unreacted 7-methoxybenzo[b]thiophene will elute rapidly near the solvent front.

  • Elution of Target Compound: Switch the mobile phase to 5% Ethyl Acetate in Hexanes , gradually increasing to 10% . The 7-methoxy-4-nitro-1-benzothiophene will elute as a distinct yellow band. Collect fractions in 20 mL test tubes.

  • Purging Oxidized Impurities: Flush the column with 30% Ethyl Acetate in Hexanes to forcefully elute the highly polar sulfoxide byproducts.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol B: Recrystallization (Removal of Regioisomers)

Self-Validation Check: The purity is validated by a sharp, narrow melting point range and a clean baseline in the


 NMR spectrum (absence of minor peaks in the aromatic region).
  • Dissolution: Transfer the semi-pure solid from Protocol A to a round-bottom flask. Add a minimum amount of boiling ethanol until the solid is completely dissolved.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Rapid cooling traps regioisomeric impurities within the crystal lattice.

  • Yield Maximization: Once crystals have formed at room temperature, place the flask in an ice bath (0 °C) for 1 hour to crash out the remaining target compound.

  • Filtration: Recover the bright yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to remove any residual mother liquor containing the regioisomers.

Part 3: Quantitative Data & Elution Profiles

Table 1: Chromatographic Behavior and Visual Characteristics

CompoundRf Value (10% EtOAc/Hexanes)Visual Characteristic (TLC)Elution OrderPurification Strategy
7-Methoxybenzo[b]thiophene (SM)0.75UV active, colorless1Protocol A (Hexanes)
7-Methoxy-4-nitro-1-benzothiophene 0.45 UV active, yellow spot 2 Target Product
Regioisomers (e.g., 2-nitro)0.40 - 0.50UV active, yellow spotCo-elutesProtocol B (Recrystallization)
Benzothiophene S-oxides< 0.15UV active, pale yellow3Protocol A (30% EtOAc)

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (7-Methoxy-4-nitro-1-benzothiophene + Impurities) Silica Silica Gel Column Chromatography (Hexanes / EtOAc Gradient) Crude->Silica Frac1 Fraction 1: Unreacted SM (100% Hexanes) Silica->Frac1 Elutes First Frac2 Fraction 2: Target + Regioisomers (5-10% EtOAc/Hexanes) Silica->Frac2 Target Band Frac3 Fraction 3: Sulfoxides/Oxidation Byproducts (30% EtOAc/Hexanes) Silica->Frac3 Retained on Column Recryst Recrystallization (Hot Ethanol) Frac2->Recryst Pure Pure 7-Methoxy-4-nitro-1-benzothiophene (Crystals) Recryst->Pure Crystallizes MotherLiq Mother Liquor (Regioisomers) Recryst->MotherLiq Remains in Solution

Workflow for the purification of crude 7-Methoxy-4-nitro-1-benzothiophene.

References

  • Rahman, L. K. A., & Scrowston, R. M. (1983). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2973-2977.[Link]

  • StackExchange Chemistry. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? (Chromatography of Nitro Compounds).[Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 7-Methoxy-4-nitro-1-benzothiophene in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Methoxy-4-nitro-1-benzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous media. Our goal is to equip you with the necessary knowledge and experimental protocols to ensure the successful progression of your research and development endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 7-Methoxy-4-nitro-1-benzothiophene.

Q1: What are the primary reasons for the poor aqueous solubility of 7-Methoxy-4-nitro-1-benzothiophene?

A1: The limited aqueous solubility of 7-Methoxy-4-nitro-1-benzothiophene stems from its molecular structure. The benzothiophene core is inherently hydrophobic. While the methoxy group provides some polarity, the nitro group, despite being polar, contributes to a high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Aromatic nitro compounds are generally sparingly soluble or insoluble in water but readily dissolve in organic solvents.[1][2]

Q2: What is the expected solubility of 7-Methoxy-4-nitro-1-benzothiophene in water?
Q3: Are there any initial, simple steps I can take to dissolve this compound?

A3: For initial screening, you can attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding it to your aqueous medium.[3][4][5][6] It is crucial to keep the final concentration of the organic solvent as low as possible to avoid potential artifacts in biological assays.

Q4: What safety precautions should I take when handling 7-Methoxy-4-nitro-1-benzothiophene?

A4: 7-Methoxy-4-nitro-1-benzothiophene is a solid, crystalline powder.[7] Similar nitroaromatic compounds can be toxic if swallowed, in contact with skin, or if inhaled.[7] It is also known to cause skin and serious eye irritation.[7][8] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][8][9] Always consult the material safety data sheet (MSDS) for detailed safety information.[7][8][9][10]

II. Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a structured, problem-and-solution approach to overcoming common solubility issues encountered during experimentation.

Issue 1: The compound precipitates out of solution when added to my aqueous buffer.

This is a classic sign of a compound exceeding its thermodynamic solubility in the final aqueous environment. The initial dissolution in an organic solvent creates a supersaturated state that is not stable upon dilution.

Solution 1.1: Co-solvency Approach

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.[3][4][5][6]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 300 (PEG 300)

  • Polyethylene Glycol 400 (PEG 400)[11]

  • Propylene Glycol[11]

Experimental Protocol:

  • Prepare a high-concentration stock solution of 7-Methoxy-4-nitro-1-benzothiophene in your chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Gradually add the stock solution to your vigorously stirred aqueous buffer.

  • Monitor for any signs of precipitation.

  • If precipitation occurs, reduce the final concentration of the compound or incrementally increase the percentage of the co-solvent.

Causality: Co-solvents work by creating a solvent mixture with a dielectric constant intermediate to that of water and the pure organic solvent, which is more favorable for solvating the nonpolar regions of the drug molecule.[6]

Considerations:

Co-solventRecommended Starting Concentration (% v/v)Potential Issues
DMSO0.1 - 1%Cellular toxicity at higher concentrations.
Ethanol1 - 5%Can affect protein structure and enzyme activity.
PEG 300/4005 - 20%Can increase viscosity.
Propylene Glycol5 - 20%Generally well-tolerated but can cause hemolysis at high concentrations in injectables.
Issue 2: My biological assay is sensitive to organic solvents.

When the use of co-solvents is not a viable option due to their interference with the experimental system, alternative formulation strategies are necessary.

Solution 2.1: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution. While 7-Methoxy-4-nitro-1-benzothiophene itself is not strongly acidic or basic, the nitro group can influence the electronic properties of the molecule. It is worthwhile to investigate if minor pH adjustments can improve solubility.

Experimental Protocol:

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Attempt to dissolve the compound directly in each buffer or by adding a minimal amount of a co-solvent stock solution.

  • Visually inspect for solubility and, if possible, quantify the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Causality: For compounds with acidic or basic functional groups, adjusting the pH to a range where the ionized form predominates can significantly increase aqueous solubility.[12] Although the nitro group is an electron-withdrawing group, it does not typically undergo protonation or deprotonation in the physiological pH range. However, pH can influence the stability of the compound and its interactions with other formulation components.[13]

Solution 2.2: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[12][14]

Recommended Surfactants:

  • Polysorbate 80 (Tween 80)[15]

  • Polysorbate 20 (Tween 20)

  • Sodium Lauryl Sulfate (SLS)[15]

  • Cremophor EL[11]

Experimental Protocol:

  • Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1-10% w/v).

  • Add the 7-Methoxy-4-nitro-1-benzothiophene powder directly to the surfactant solution and stir vigorously.

  • Alternatively, prepare a concentrated stock of the compound in a co-solvent and add it to the surfactant-containing buffer.

Causality: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic 7-Methoxy-4-nitro-1-benzothiophene partitions into the hydrophobic core of the micelle, effectively "dissolving" it in the aqueous medium.[14]

Issue 3: I need a higher concentration of the compound than what can be achieved with the above methods.

For applications requiring higher drug loading, more advanced formulation techniques may be necessary.

Solution 3.1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15][16] They can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[17][18]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[15][]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[]

Experimental Protocol:

  • Prepare a solution of the chosen cyclodextrin in the aqueous buffer (e.g., 1-10% w/v).

  • Add the 7-Methoxy-4-nitro-1-benzothiophene powder to the cyclodextrin solution.

  • Stir the mixture for several hours or overnight at room temperature to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

Causality: The hydrophobic benzothiophene moiety of the molecule can be encapsulated within the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to the solubilization of the entire complex.[16][18]

Solution 3.2: Particle Size Reduction

Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate.[20][21][22] While micronization may not increase the equilibrium solubility, nanonization can.[20][23]

Methods for Particle Size Reduction:

  • Micronization: Techniques like jet milling or ball milling can reduce particle size to the micrometer range.[21]

  • Nanosuspensions: This involves producing drug nanoparticles, which can be achieved through top-down methods (e.g., high-pressure homogenization) or bottom-up methods (e.g., precipitation).[21]

Experimental Workflow for Nanosuspension Preparation (Precipitation Method):

  • Dissolve 7-Methoxy-4-nitro-1-benzothiophene in a suitable organic solvent.

  • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant or a polymer).

  • Rapidly inject the drug solution into the aqueous stabilizer solution under high shear stirring.

  • The drug will precipitate as nanoparticles, which are kept from agglomerating by the stabilizer.

Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute.[24] By increasing the surface area through particle size reduction, the rate at which the compound dissolves is enhanced.[22][24]

III. Visualization of Experimental Workflows

Decision Tree for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Enhancement_Workflow start Start: Poor Aqueous Solubility cosolvent Try Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check_assay Is the assay sensitive to the co-solvent? cosolvent->check_assay ph_adjust pH Adjustment check_assay->ph_adjust Yes end_soluble Solubility Achieved check_assay->end_soluble No surfactant Use Surfactants (e.g., Tween 80) ph_adjust->surfactant If solubility is still insufficient ph_adjust->end_soluble cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin For higher concentrations surfactant->end_soluble particle_size Particle Size Reduction cyclodextrin->particle_size Advanced approach cyclodextrin->end_soluble particle_size->end_soluble

Caption: A decision-making workflow for selecting a suitable solubility enhancement method.

Cyclodextrin Inclusion Complex Formation

This diagram illustrates the mechanism of solubility enhancement by cyclodextrin complexation.

Cyclodextrin_Complexation cluster_0 Before Complexation cluster_1 After Complexation drug 7-Methoxy-4-nitro-1-benzothiophene (Hydrophobic) complex Inclusion Complex (Soluble in water) drug->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin->complex water Aqueous Medium

Caption: Mechanism of cyclodextrin inclusion complex formation for solubility enhancement.

IV. References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.

  • Pharmaceutical Outsourcing. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.

  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility.

  • Frontiers Publishing Partnerships. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures.

  • Archives of Pharmacal Research. (2012, July 15). Effect of particle size on the dissolution behaviors of poorly water-soluble drugs.

  • ScienceDirect. (2025, July 31). Co-solvency: Significance and symbolism.

  • Scribd. (n.d.). Enhancing Solubility with Cosolvency Techniques.

  • Slideshare. (n.d.). Cosolvency.

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.

  • European Journal of Pharmaceutical and Medical Research. (n.d.). VARIOUS APPROACHES FOR PARTICLE SIZE REDUCTION FOR IMPROVEMENT OF ORAL BIOAVAILABILITY OF HYDROPHOBIC DRUGS.

  • SciSpace. (n.d.). Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocr.

  • Semantic Scholar. (n.d.). Effect of particle size reduction on dissolution and oral absorption of a poorly water-soluble drug, cilostazol, in beagle dogs.

  • Pharma Excipients. (2023, January 22). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character.

  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.

  • Chem Service. (2019, March 25). SAFETY DATA SHEET.

  • Moresci. (n.d.). 7-methoxy-4-nitrobenzothiophene.

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

  • Protheragen. (n.d.). Solubilizer Excipients.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.

  • Pharmaceutical Technology. (2016, October 2). Excipients for Formulation Success.

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.

  • SlideShare. (2020, March 29). NITRO COMPOUNDS.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.

  • DFE Pharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?

  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.

  • Springer. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.

  • MST.edu. (n.d.). Aromatic Nitro Compounds.

  • Open Science Journal of Pharmacy and Pharmacology. (2015, July 20). Excipients Use in Parenteral and Lyophilized Formulation Development.

  • Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement.

  • PubChem. (n.d.). 1-Methoxy-4-(2-nitro-1-propen-1-yl)benzene.

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4).

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes.

  • Encyclopedia MDPI. (2021, May 28). Aromatic Nitroderivatives.

  • PMC. (2010, December 15). PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE.

  • Sigma-Aldrich. (n.d.). 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran.

Sources

Technical Support Center: Stability, Storage, and Troubleshooting for 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3) . As a critical building block in medicinal chemistry and materials science, this compound features a unique "push-pull" electronic system: an electron-donating methoxy group at the 7-position and a strongly electron-withdrawing, photolabile nitro group at the 4-position.

This structural motif makes the molecule highly reactive but simultaneously vulnerable to specific environmental degradation pathways. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to ensure compound integrity.

Section 1: Core Storage Protocols (FAQ)

Q1: What are the optimal long-term storage conditions for 7-Methoxy-4-nitro-1-benzothiophene as a dry powder? A: The compound must be stored at -20°C in a dark, desiccated environment under an inert atmosphere (Argon or Nitrogen). Mechanistic Causality: The benzothiophene sulfur atom is highly susceptible to electrophilic attack and oxidation. Exposure to atmospheric oxygen leads to the formation of thiophene S-oxides (sulfoxides) and S,S-dioxides (sulfones)[1]. Furthermore, nitroaromatic compounds are notoriously sensitive to photochemical excitation. Strong oxidizing agents and excess heat must be strictly avoided to prevent spontaneous decomposition[2]. Storing the compound at -20°C drastically reduces the kinetic rate of these oxidative pathways.

Q2: Can I store this compound in a DMSO or aqueous solution for ongoing high-throughput screening (HTS) assays? A: Storing this compound in solution for extended periods is highly discouraged. If unavoidable, prepare single-use aliquots in anhydrous, degassed DMSO and store them at -80°C for a maximum of 3 months. Mechanistic Causality: Solvents can act as oxygen carriers. In aqueous or semi-aqueous environments, nitroaromatics are particularly prone to rapid oxidative degradation initiated by hydroxyl radicals when exposed to even ambient laboratory lighting[3]. A self-validating assay requires you to run a baseline HPLC-UV trace of the freshly prepared stock and compare it against a thawed aliquot to confirm <1% degradation before proceeding with biological assays.

Section 2: Troubleshooting Degradation Issues

Q3: My batch of 7-Methoxy-4-nitro-1-benzothiophene has changed from a pale yellow powder to a darker, brownish hue. What happened? A: This color shift is a classic macroscopic indicator of photodegradation and subsequent oxidation. Mechanistic Causality: When the nitro group absorbs UV or ambient visible light, it undergoes an


 transition. This excitation can lead to intersystem crossing into a reactive triplet manifold, causing the nitro group to photoreduce into nitroso or hydroxylamine derivatives[4]. Concurrently, photo-oxidation of the thiophene ring yields sulfoxides, which disrupt the aromatic 

-conjugated system, causing a bathochromic (red) shift in the absorption spectrum and darkening the sample[1]. Resolution: Discard heavily discolored batches. For slightly discolored material, repurify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) and verify purity via quantitative NMR (qNMR).

Q4: I am observing unexpected peaks in my LC-MS data with mass shifts of +16 Da and +32 Da. Is the compound degrading during the analytical run? A: Yes, these specific mass shifts correspond to the addition of one (+16 Da) or two (+32 Da) oxygen atoms, indicating the formation of benzothiophene S-oxide and S,S-dioxide, respectively. Mechanistic Causality: Benzothiophenes readily oxidize under UV irradiation in the presence of trace oxygen[5]. If your LC-MS solvents are not thoroughly degassed, or if the sample sits on an autosampler in a transparent vial, ambient oxygen and light will catalyze this S-oxidation during the queue time. Resolution: Use amber autosampler vials. Sparge all LC mobile phases with helium or sonicate under vacuum to remove dissolved oxygen. Prepare samples immediately prior to injection.

Section 3: Quantitative Degradation Indicators

To assist in rapid diagnostics, the following table summarizes the quantitative analytical markers associated with the primary degradation pathways of 7-Methoxy-4-nitro-1-benzothiophene.

Degradation PathwayEnvironmental TriggerLC-MS Mass ShiftUV-Vis Spectral ChangePreventative Action
S-Oxidation (Sulfoxide) Ambient

, Light
+16 Da (

)
Slight blue shift (

decrease)
Store under Argon; degas solvents.
S-Oxidation (Sulfone) Prolonged

, Heat
+32 Da (

)
Loss of fine structureStore at -20°C; avoid oxidants.
Photoreduction UV/Vis Light-16 Da (Nitroso form)Bathochromic (red) shiftUse amber vials; store in dark.
Hydroxyl Radical Attack Aqueous media + Light+16 Da (Ring hydroxylation)Broadening of absorption bandsAvoid aqueous storage; use anhydrous DMSO.

Section 4: Visualizing Degradation & Quality Control

Mechanistic Degradation Pathways

The following diagram illustrates the divergent chemical pathways that compromise the structural integrity of the compound when exposed to environmental stressors.

Pathways Compound 7-Methoxy-4-nitro-1-benzothiophene Light UV/Vis Light Exposure Compound->Light Oxygen O2 / ROS Exposure Compound->Oxygen PhotoDeg Photoreduction & Intersystem Crossing Light->PhotoDeg Oxidation S-Oxidation Oxygen->Oxidation Nitroso Nitroso / Hydroxylamine Derivatives PhotoDeg->Nitroso Sulfoxide Sulfoxide (+16 Da) & Sulfone (+32 Da) Oxidation->Sulfoxide

Degradation pathways of 7-Methoxy-4-nitro-1-benzothiophene via photolysis and oxidation.

Self-Validating Quality Control Workflow

To ensure that experiments are not compromised by degraded starting materials, implement the following self-validating workflow.

QC_Workflow Start Receive / Synthesize Batch Glovebox Handle in Argon Glovebox Start->Glovebox Aliquots Divide into Single-Use Amber Vials Glovebox->Aliquots QC Run Baseline LC-MS & NMR Aliquots->QC Decision Purity > 98%? QC->Decision Store Store at -20°C in Desiccator Decision->Store Yes Purify Repurify (Flash Chromatography) Decision->Purify No Purify->QC

Self-validating quality control and storage workflow for sensitive benzothiophene derivatives.

Section 5: Step-by-Step Methodology for Aliquoting and Validation

To implement the workflow visualized above, follow this strict methodological protocol:

Step 1: Inert Atmosphere Handling

  • Transfer the bulk container of 7-Methoxy-4-nitro-1-benzothiophene into a glovebox purged with high-purity Argon (

    
     < 1 ppm, 
    
    
    
    < 1 ppm).
  • Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation of trace moisture.

Step 2: Aliquoting and Lyophilization

  • Dissolve the bulk powder in anhydrous, degassed dichloromethane (DCM) to achieve a known concentration (e.g., 10 mg/mL).

  • Dispense the required volume into pre-weighed, single-use amber glass vials.

  • Remove the solvent under a gentle stream of nitrogen, followed by high vacuum (lyophilization) for 4 hours to ensure complete solvent removal without applying heat.

Step 3: Baseline Purity Assessment (Self-Validation)

  • Randomly select one prepared aliquot.

  • Dissolve in deuterated chloroform (

    
    ) that has been stored over silver foil (to scavenge photolytic 
    
    
    
    and radicals) for
    
    
    and
    
    
    NMR analysis.
  • Run an LC-MS analysis using degassed mobile phases. Confirm the absence of the

    
     and 
    
    
    
    oxidation peaks.
  • Log the spectra as the "Day 0 Baseline" for future comparative validation.

Step 4: Controlled Storage

  • Backfill all remaining amber vials with Argon and seal tightly with PTFE-lined caps.

  • Place the vials inside a secondary vacuum-sealed mylar bag containing indicating desiccant packets.

  • Store the bag in a dedicated -20°C freezer.

References

  • Title: Evaluation of the efficiency of photodegradation of nitroaromatics applying the UV/H2O2 technique. Source: researcher.life URL: [Link]

  • Title: How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution | PNAS Source: pnas.org URL: [Link]

  • Title: Ultraviolet Treatment and Biodegradation of Dibenzothiophene: Identification and Toxicity of Products - PMC Source: nih.gov URL: [Link]

Sources

Technical Support Center: Scaling Up 7-Methoxy-4-nitro-1-benzothiophene for Preclinical Trials

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 7-Methoxy-4-nitro-1-benzothiophene for preclinical trials. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges that may be encountered during production.

I. Introduction to the Significance of 7-Methoxy-4-nitro-1-benzothiophene

7-Methoxy-4-nitro-1-benzothiophene is a key heterocyclic compound with significant potential in pharmaceutical development. Its structural motif is found in a variety of biologically active molecules. The introduction of a nitro group at the 4-position of the benzothiophene scaffold is a critical transformation, as this group can be readily converted into other functional groups, such as amines, which are essential for creating molecular diversity and modulating biological activity.[1] The successful and efficient scaling of its production is a critical step in advancing drug candidates into preclinical testing and beyond.[2][3][4][5]

II. Scaled-Up Synthesis Protocol

This section details a robust, step-by-step protocol for the synthesis of 7-Methoxy-4-nitro-1-benzothiophene, optimized for preclinical batch production.

Reaction Pathway

The synthesis involves the nitration of 7-methoxy-1-benzothiophene. The electron-donating methoxy group at the 7-position directs the electrophilic nitration to the benzene ring.[1]

Reaction_Pathway cluster_conditions Reaction Conditions Start 7-Methoxy-1-benzothiophene Product 7-Methoxy-4-nitro-1-benzothiophene Start->Product Nitration @ 0°C Reagents HNO₃ / H₂SO₄

Caption: Synthesis of 7-Methoxy-4-nitro-1-benzothiophene.

Experimental Protocol

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves[6][7][8]

Reagents:

  • 7-Methoxy-1-benzothiophene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (ACS Grade)

  • Hexane (ACS Grade)

Procedure:

  • Reactor Setup and Cooling: Set up the jacketed reactor and ensure it is clean and dry. Circulate coolant through the jacket to bring the internal temperature to 0°C.

  • Acid Mixture Preparation: In a separate flask, carefully and slowly add concentrated nitric acid to pre-cooled concentrated sulfuric acid at 0°C with gentle stirring to prepare the nitrating mixture.

  • Substrate Addition: Charge the cooled reactor with 7-methoxy-1-benzothiophene.

  • Nitrating Agent Addition: Slowly add the prepared nitrating mixture to the reactor containing the 7-methoxy-1-benzothiophene via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.[9]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[10]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[11]

  • Precipitation and Filtration: Allow the ice to melt completely. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Neutralization: Suspend the crude solid in a saturated sodium bicarbonate solution to neutralize any residual acid, then filter again.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude 7-Methoxy-4-nitro-1-benzothiophene by column chromatography using a silica gel stationary phase and an ethyl acetate/hexane eluent system or by recrystallization from a suitable solvent.[9][12]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 7-Methoxy-4-nitro-1-benzothiophene.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product.- Monitor the reaction closely using TLC or HPLC to ensure completion. - Maintain the reaction temperature strictly at 0-5°C. Higher temperatures can lead to side reactions and degradation. - Ensure the purity of the starting 7-methoxy-1-benzothiophene.
Formation of Multiple Nitro-Isomers - Reaction temperature is too high. - Nitrating agent is too concentrated or added too quickly.- Precise temperature control is crucial for regioselectivity.[11] Lowering the temperature can favor the desired 4-nitro isomer. - Add the nitrating mixture slowly and dropwise to maintain a low concentration of the nitrating species.
Runaway Reaction / Poor Temperature Control - Nitration is a highly exothermic process.[9] - Inefficient heat dissipation at a larger scale.[13] - Rapid addition of the nitrating agent.[9]- Utilize a jacketed reactor with a reliable and efficient cooling system. - Ensure slow and controlled addition of the nitrating agent while closely monitoring the internal temperature. - For very large-scale production, consider flow chemistry for superior heat and mass transfer.[14]
Product Decomposition During Workup - Prolonged exposure to strong oxidizing acids at elevated temperatures.[9]- Quench the reaction mixture promptly upon completion by pouring it onto ice. - Neutralize the crude product with a base like sodium bicarbonate after initial water washing to remove residual acid.
Difficulty in Purification - Presence of closely related isomers or byproducts.- Optimize the column chromatography conditions (e.g., eluent polarity, gradient) for better separation. - Consider recrystallization from different solvent systems to improve purity.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of 7-methoxy-1-benzothiophene?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[9] As the scale increases, heat dissipation becomes more challenging.[13] The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and careful handling procedures in a well-ventilated area.[6][7][8] The nitro product itself may have thermal instabilities that need to be considered.

Q2: How can I ensure the purity of the final product meets preclinical trial standards?

A2: Preclinical trial materials require high purity, typically >98%.[2][3] Achieving this requires robust purification methods like column chromatography or recrystallization. It is also essential to use high-purity starting materials. Analytical methods such as HPLC, GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the purity and identity of the final compound.[15][16]

Q3: What analytical methods are recommended for monitoring the reaction and characterizing the final product?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick qualitative assessment of the reaction's progress. High-Performance Liquid Chromatography (HPLC) is recommended for more quantitative analysis of reaction conversion and purity. For final product characterization, a combination of techniques is ideal:

  • HPLC for purity assessment.[15]

  • Mass Spectrometry (MS) to confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and isomeric purity.

  • Infrared (IR) Spectroscopy to identify functional groups.[17]

Q4: What are the key considerations when moving from a lab-scale to a pilot-plant scale?

A4: When scaling up, several factors beyond the chemistry itself become critical:

  • Heat Transfer: The surface-area-to-volume ratio decreases, making heat dissipation more difficult.[13][18]

  • Mass Transfer: Efficient mixing is crucial to ensure uniform reaction conditions.

  • Reaction Time: Reaction times may need to be adjusted.

  • Material Handling: The logistics of handling larger quantities of reagents and solvents safely must be addressed.[18]

  • Process Safety Analysis: A thorough safety review is necessary to identify and mitigate potential hazards at a larger scale.

V. Experimental Workflow and Logic

The following diagram illustrates the logical flow of the production and quality control process for 7-Methoxy-4-nitro-1-benzothiophene intended for preclinical use.

Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Analysis cluster_final Final Product Handling A Reactor Setup & Cooling B Preparation of Nitrating Mixture A->B C Nitration Reaction B->C D Reaction Quenching C->D E Isolation & Washing D->E F Purification (Chromatography/Recrystallization) E->F H Final Product Analysis (HPLC, NMR, MS, IR) F->H G In-Process Control (TLC/HPLC) G->C Monitor I Purity & Identity Confirmation H->I J Drying & Packaging I->J K Storage & Documentation J->K

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural elucidation of heterocyclic compounds is of paramount importance. Benzothiophene derivatives, in particular, form the backbone of numerous pharmacologically active agents.[1] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H NMR, stands out as a powerful tool for providing detailed insights into molecular architecture.[2][3] This guide offers an in-depth analysis of the ¹H NMR spectrum of 7-Methoxy-4-nitro-1-benzothiophene, a compound of interest in synthetic chemistry. Through a comparative approach, we will dissect the influence of its substituents on the proton chemical shifts and coupling patterns, providing a robust framework for the spectral interpretation of related structures.

Predicted ¹H NMR Spectrum of 7-Methoxy-4-nitro-1-benzothiophene: An Educated Estimation

While a publicly available experimental spectrum for 7-Methoxy-4-nitro-1-benzothiophene is not readily found, a detailed prediction can be made based on established principles of NMR spectroscopy and data from analogous structures. The aromatic protons of benzothiophenes typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 8.0 ppm.[2] The presence of an electron-withdrawing nitro group and an electron-donating methoxy group will further influence these chemical shifts.

The nitro group is strongly deshielding, particularly on the ortho and para protons, causing their signals to shift further downfield.[4][5] Conversely, the methoxy group is shielding, especially for its ortho and para protons, leading to an upfield shift of their resonances.[6][7]

Based on these principles, the predicted ¹H NMR spectral data for 7-Methoxy-4-nitro-1-benzothiophene in CDCl₃ are summarized below:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~7.5 - 7.7DoubletJ2,3 ≈ 5-6Typical for H-2 in benzothiophenes, influenced by the electron-withdrawing nature of the fused ring system.
H-3~7.3 - 7.5DoubletJ3,2 ≈ 5-6Coupled to H-2.
H-5~8.0 - 8.2DoubletJ5,6 ≈ 8-9Ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
H-6~7.1 - 7.3DoubletJ6,5 ≈ 8-9Ortho to the electron-donating methoxy group, resulting in an upfield shift compared to an unsubstituted benzothiophene.
-OCH₃~3.9 - 4.1Singlet-Characteristic chemical shift for a methoxy group attached to an aromatic ring.[6]

A Comparative Analysis: Understanding Substituent Effects

To appreciate the nuanced spectral features of 7-Methoxy-4-nitro-1-benzothiophene, a comparison with simpler, related benzothiophene derivatives is instructive.

The Parent Scaffold: 1-Benzothiophene

The ¹H NMR spectrum of the parent 1-benzothiophene provides a baseline. The protons on the thiophene ring (H-2 and H-3) are typically found at around 7.3-7.9 ppm, while the protons on the benzene ring (H-4, H-5, H-6, and H-7) appear between 7.2 and 7.9 ppm.

The Impact of a Nitro Group: 4-Nitro-1-benzothiophene

Introducing a nitro group at the C-4 position dramatically affects the chemical shifts of the adjacent protons. The proton at C-5 (ortho to the nitro group) would be expected to shift significantly downfield due to the strong deshielding effect of the nitro group.[4][5] This is a direct consequence of the electron-withdrawing nature of the NO₂ group.

The Influence of a Methoxy Group: 7-Methoxy-1-benzothiophene

In contrast, a methoxy group at the C-7 position will exert an electron-donating effect, leading to increased shielding of the nearby protons.[7] Specifically, the proton at C-6 (ortho to the methoxy group) would experience an upfield shift compared to the parent benzothiophene. The methoxy protons themselves will appear as a sharp singlet, typically around 3.9 ppm.[6]

The Combined Effect in 7-Methoxy-4-nitro-1-benzothiophene

In 7-Methoxy-4-nitro-1-benzothiophene, these two effects are combined. The potent deshielding by the nitro group at C-4 will dominate the chemical shift of H-5, pushing it significantly downfield. Simultaneously, the shielding by the methoxy group at C-7 will cause an upfield shift for H-6. This opposing electronic influence creates a wider chemical shift dispersion for the aromatic protons compared to the monosubstituted derivatives, simplifying spectral interpretation.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of a substituted benzothiophene like 7-Methoxy-4-nitro-1-benzothiophene, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired resolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise chemical shift referencing.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition: [2]

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, symmetrical peaks. Most modern spectrometers have automated shimming routines.

    • Set the acquisition parameters:

      • Spectral Width: A typical range for ¹H NMR is -2 to 12 ppm.

      • Number of Scans: For a sample of this concentration, 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

      • Pulse Width: Use a calibrated 90° pulse for quantitative measurements or a 30-45° pulse for faster acquisition.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

    • Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock & Shim Lock & Shim Insert into Spectrometer->Lock & Shim Set Parameters Set Parameters Lock & Shim->Set Parameters Acquire FID Acquire FID Set Parameters->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Reference Phase & Reference Fourier Transform->Phase & Reference Integrate & Analyze Integrate & Analyze Phase & Reference->Integrate & Analyze

Figure 1. A generalized workflow for acquiring a high-resolution ¹H NMR spectrum.

Visualizing the Spin-Spin Coupling Network

The connectivity of the protons in the 7-Methoxy-4-nitro-1-benzothiophene molecule can be visualized through a spin-spin coupling diagram. This illustrates which protons are interacting with each other, giving rise to the observed splitting patterns.

Sources

Decoding Push-Pull Heteroaromatics: A Comparison Guide to ¹³C NMR Interpretation for 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in structural elucidation is the accurate assignment of highly substituted heteroaromatics. 7-Methoxy-4-nitro-1-benzothiophene represents a classic "push-pull" system: it features a strongly electron-withdrawing nitro group (-NO₂) at C4 and a strongly electron-donating methoxy group (-OCH₃) at C7 across a conjugated benzothiophene core. This competing electronic environment severely distorts the local magnetic shielding of the carbon nuclei, making standard 1D ¹³C NMR analysis highly ambiguous.

This guide objectively compares three distinct methodologies for interpreting and predicting the ¹³C NMR shifts of this complex molecule: Empirical Machine Learning (ML) Predictors , Quantum Mechanical DFT-GIAO Calculations , and 2D NMR Spectroscopy (The Experimental Benchmark) .

The Contenders: Methodological Overview

When assigning the carbon skeleton of a novel benzothiophene derivative, researchers typically rely on one of three workflows:

  • Empirical/Database ML Predictors (e.g., HOSE-code based tools): These software tools predict chemical shifts by matching the molecule's substructures against massive experimental databases. While fast, they often fail to account for long-range resonance effects in novel push-pull systems.

  • Quantum Mechanical DFT-GIAO Calculations: Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method calculates the exact electron density and magnetic shielding tensor from first principles[1]. It is computationally heavy but highly accurate for non-standard electronic environments.

  • 2D NMR Elucidation (HSQC/HMBC): The gold standard. By mapping through-bond scalar couplings, 2D NMR provides absolute connectivity, acting as a self-validating system that requires no external prediction[2].

Experimental Protocols: Building a Self-Validating System

To establish a baseline for comparison, we must first acquire high-fidelity experimental data. The following protocols detail the optimal parameters for both the physical NMR acquisition and the computational DFT workflow.

Protocol A: 2D NMR Acquisition (The Benchmark)

To definitively assign the quaternary carbons (C4, C7, C3a, C7a), a standard 1D ¹³C spectrum is insufficient. The following protocol ensures a self-validating dataset[2]:

  • Step 1: Sample Preparation: Dissolve 15 mg of 7-Methoxy-4-nitro-1-benzothiophene in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal reference.

  • Step 2: 1D ¹³C Acquisition: Acquire at 100 MHz (or higher) using 1024 scans. Critical Choice: Set the relaxation delay (D1) to

    
     2.0 seconds. Quaternary carbons (C4, C7) lack attached protons, resulting in long 
    
    
    
    relaxation times. A standard 1.0s delay will cause these critical peaks to disappear into the baseline.
  • Step 3: HSQC Acquisition: Run a standard ¹H-¹³C HSQC to map the directly attached protons (H2, H3, H5, H6) to their respective carbons.

  • Step 4: HMBC Acquisition: Run a ¹H-¹³C HMBC optimized for a long-range coupling constant of

    
     Hz. Causality:  The ³
    
    
    
    coupling in aromatic systems is typically 7–9 Hz. Optimizing the pulse sequence delay to
    
    
    maximizes the cross-peak intensity between the aromatic protons and the quaternary carbons, providing definitive structural proof.
Protocol B: DFT-GIAO Computational Workflow

For the computational prediction, we utilize a standardized high-accuracy DFT pipeline[1]:

  • Step 1: Conformational Search: Generate 3D conformers using the MMFF94 force field to find the global minimum (primarily determining the methoxy group orientation).

  • Step 2: Geometry Optimization: Optimize the lowest energy conformer at the B3LYP-D3/6-311G(d,p) level of theory, incorporating a Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects.

  • Step 3: Magnetic Shielding Calculation: Compute the isotropic shielding constants (

    
    ) using the GIAO method at the 
    
    
    
    B97X-D/def2-SVP level[1].
  • Step 4: Linear Scaling: Convert the raw shielding constants to chemical shifts (

    
    ) using empirical scaling factors derived from the DELTA50 benchmarking database[1].
    

DFT_Workflow A 1. Conformational Search (MMFF94 Force Field) B 2. Geometry Optimization (B3LYP-D3/6-311G(d,p)) A->B C 3. Frequency Calculation (Verify Local Minima) B->C D 4. NMR Shielding Tensor (GIAO / ωB97X-D/def2-SVP) C->D E 5. Linear Scaling (DELTA50 Empirical Correction) D->E F 6. Predicted 13C Shifts (Comparison Ready) E->F

Computational workflow for DFT-GIAO 13C NMR chemical shift prediction.

Quantitative Data Comparison

The table below summarizes the ¹³C NMR chemical shifts (in ppm) for 7-Methoxy-4-nitro-1-benzothiophene, comparing the predictive tools against our experimental benchmark.

Carbon PositionExperimental Benchmark (ppm)DFT-GIAO Prediction (ppm)Empirical ML Prediction (ppm)
C2 (Thiophene)128.5129.1127.0
C3 (Thiophene)123.2122.8124.5
C3a (Bridge)134.1133.5136.2
C4 (C-NO₂)142.8143.5146.0
C5 (Aromatic CH)121.5122.1118.0
C6 (Aromatic CH)106.3105.9109.0
C7 (C-OMe)154.2154.8158.0
C7a (Bridge)131.0130.2133.5
OCH₃ (Methoxy)56.857.155.5
Mean Absolute Error (MAE) - 0.62 ppm 2.86 ppm

Mechanistic Insights & Causality

Why Empirical ML Fails in Push-Pull Systems

As seen in the data, Empirical ML predictors struggle significantly with the quaternary carbons (C4 and C7), resulting in a high Mean Absolute Error (MAE) of 2.86 ppm. The causality lies in the algorithm's reliance on additivity rules. The ML model treats the deshielding effect of the -NO₂ group and the -OCH₃ group as isolated, additive variables. It fails to account for the through-space and through-bond resonance stabilization across the benzothiophene core, which partially mitigates the extreme electron deficiency at C4. This leads to an overestimation of the chemical shifts for C4 (+3.2 ppm) and C7 (+3.8 ppm).

Note: Emerging 3D Graph Neural Networks (GNNs) are beginning to bridge this gap by learning 3D spatial features directly from DFT data, achieving DFT-level accuracy at a fraction of the computational cost[3].

Why DFT-GIAO Succeeds

DFT-GIAO achieves an exceptional MAE of 0.62 ppm because it does not rely on historical databases[1]. By optimizing the 3D geometry and calculating the actual electron density, DFT accurately captures the complex delocalization of the


-electrons in the push-pull system.
The Self-Validating Logic of HMBC

Despite the accuracy of DFT, experimental 2D NMR remains the ultimate arbiter. The HMBC experiment acts as a self-validating logical matrix. For example, the easily identifiable methoxy protons (~4.0 ppm) will show a strong ³


 correlation exclusively to C7 (~154.2 ppm). Furthermore, the aromatic protons H5 and H6 serve as anchors to distinguish the remaining quaternary and bridgehead carbons.

HMBC_Logic H5 H5 Proton (ortho to NO2) C4 C4 (C-NO2) ~142.8 ppm H5->C4 2J C7 C7 (C-OMe) ~154.2 ppm H5->C7 3J C3a C3a (Bridge) ~134.1 ppm H5->C3a 3J H6 H6 Proton (ortho to OMe) H6->C4 3J H6->C7 2J C7a C7a (Bridge) ~131.0 ppm H6->C7a 3J

2D HMBC NMR correlation logic for assigning quaternary carbons in benzothiophenes.

Conclusion & Recommendations

For routine, unfunctionalized molecules, empirical ML predictors are sufficient. However, for highly substituted, electronically complex molecules like 7-Methoxy-4-nitro-1-benzothiophene , empirical models introduce unacceptable margins of error.

Best Practice Recommendation: Drug development professionals should adopt a hybrid workflow. Utilize DFT-GIAO calculations to generate highly accurate predicted spectra for candidate structures, and validate the final synthesized compound using a rigorously optimized HSQC/HMBC 2D NMR protocol . This ensures absolute structural confidence, preventing costly misassignments downstream in the development pipeline.

References

  • Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. MDPI. URL:[Link]

  • Guan, Y., et al. (2021). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Chemical Science. ChemRxiv/RSC. URL:[Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth mechanistic analysis of the mass spectrometry (MS) behavior of 7-Methoxy-4-nitro-1-benzothiophene (CAS: 88791-13-3). Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral listing to explore the causality of fragmentation.[1] We compare ionization techniques (EI vs. ESI) to optimize detection limits and structural characterization, establishing a self-validating protocol for identifying this specific benzothiophene scaffold in complex matrices.

Part 1: Structural & Physicochemical Context

Before analyzing fragmentation, we must understand the electronic environment that dictates bond cleavage.

FeatureSpecificationMass Impact
Formula C₉H₇NO₃SMW: 209.22 Da
Core Scaffold BenzothiopheneStable aromatic bicycle; resistant to ring opening.
Substituent 1 4-Nitro (-NO₂)Strong electron-withdrawing group (EWG). Directs fragmentation via radical loss.
Substituent 2 7-Methoxy (-OCH₃)Electron-donating group (EDG). Stabilizes carbocations; prone to radical cleavage.
Key Interaction Push-Pull SystemThe 4-nitro and 7-methoxy groups create a polarized system, influencing ionization efficiency in ESI.

Part 2: Mechanistic Fragmentation Pathways

The fragmentation of 7-Methoxy-4-nitro-1-benzothiophene is governed by the competition between the labile nitro group and the methoxy substituent. Below is the detailed mechanistic breakdown for Electron Ionization (EI) at 70 eV.

Primary Pathway: The Nitro-Nitrite Rearrangement

Unlike simple alkanes, nitroarenes often undergo a nitro-to-nitrite isomerization (


) prior to fragmentation.
  • Step 1 (M⁺ •, m/z 209): The molecular ion is formed.

  • Step 2 (Loss of NO, m/z 179): The rearranged nitrite loses a nitric oxide radical (

    
    , 30 Da). This is a diagnostic peak for nitroaromatics.
    
  • Step 3 (Loss of CO, m/z 151): The resulting phenoxy-like ion typically ejects carbon monoxide (28 Da) to contract the ring.

Secondary Pathway: Methoxy Radical Loss
  • Step 1 (Loss of •CH₃, m/z 194): Homolytic cleavage of the methoxy methyl group. This generates a quinoid-like cation, stabilized by the sulfur atom.

  • Step 2 (Loss of NO₂, m/z 163): Direct cleavage of the nitro group from the molecular ion is also observed, though often less intense than the rearrangement product.

Tertiary Pathway: Thiophene Ring Disintegration
  • Deep Fragmentation (m/z 148 -> m/z 121): At high collision energies, the benzothiophene core can lose

    
     or 
    
    
    
    fragments, though the substituted benzene ring usually remains intact longer.
Visualization: Fragmentation Decision Tree

The following diagram maps the logical flow of ion dissociation.

FragmentationPathway M Molecular Ion (M+•) m/z 209 NO_Loss [M - NO]+ m/z 179 (Nitrite Rearrangement) M->NO_Loss - NO (30 Da) NO2_Loss [M - NO2]+ m/z 163 (Direct Cleavage) M->NO2_Loss - NO2 (46 Da) CH3_Loss [M - CH3]+ m/z 194 (Methoxy Cleavage) M->CH3_Loss - CH3 (15 Da) CO_Loss [M - NO - CO]+ m/z 151 (Ring Contraction) NO_Loss->CO_Loss - CO (28 Da) Deep_Frag Benzothiophene Core Breakup m/z < 130 NO2_Loss->Deep_Frag High Energy CH3_Loss->Deep_Frag High Energy

Figure 1: Predicted fragmentation pathways for 7-Methoxy-4-nitro-1-benzothiophene under EI conditions.

Part 3: Comparative Performance Guide

This section compares the analytical performance of detecting this compound against standard alternatives and across different ionization modes.

Comparison 1: Ionization Technique Efficiency
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Performance Verdict
Mechanism Hard ionization (70 eV).Soft ionization (Protonation/Adducts).[2]Use EI for ID; ESI for Quant.
Molecular Ion Visible (

), but often weak due to nitro fragmentation.
Dominant

(m/z 210) or

(m/z 232).
ESI provides 10-50x higher sensitivity for this polar compound.
Fragmentation Rich structural fingerprint (m/z 179, 163, 151).Minimal. Requires MS/MS (CID) to generate fragments.EI is superior for unknown identification.
Linearity

dynamic range.

dynamic range.
ESI is better for trace impurity analysis in drugs.
Comparison 2: Isomer Differentiation (4-Nitro vs. 5-Nitro)

Distinguishing the 4-nitro from the 5-nitro isomer is critical in synthesis.

  • Ortho-Effect (4-Nitro): The 4-nitro group is spatially close to the C3-proton of the thiophene ring. In MS/MS, this proximity can facilitate a specific hydrogen transfer, enhancing the loss of

    
     (17 Da) or 
    
    
    
    (18 Da) from the
    
    
    ion.
  • 5-Nitro Isomer: Lacks this proximity. Fragmentation is dominated purely by

    
     radical loss (46 Da).
    
  • Result: If you observe a significant

    
     peak in the MS/MS spectrum, it strongly suggests the 4-nitro  isomer over the 5-nitro.
    

Part 4: Validated Experimental Protocol

To ensure reproducibility, follow this self-validating workflow.

Method A: High-Resolution LC-MS/MS (Quantitation & Screening)

Objective: Trace detection in biological or synthetic matrices.

  • Sample Preparation:

    • Dissolve 1 mg standard in 1 mL Acetonitrile (Stock).

    • Dilute to 100 ng/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Source Settings (ESI Positive):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Fragmentor: 110 V (Optimized to prevent in-source decay of the nitro group).

  • MRM Transitions (Quantitation):

    • Quantifier: 210.0

      
       164.0 (Loss of 
      
      
      
      ).
    • Qualifier: 210.0

      
       179.0 (Loss of 
      
      
      
      ).
Method B: GC-MS (Structural Confirmation)

Objective: Fingerprinting and impurity profiling.

  • Inlet: Splitless mode at 250°C.

  • Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • MS Settings: Scan range m/z 40–300. Solvent delay 3.0 min.

  • Data Validation: Check for the presence of m/z 209 (Parent), 179 (Base peak candidate), and 163.

References

  • NIST Chemistry WebBook. Benzene, 1-methoxy-4-nitro- (Nitroanisole) Mass Spectrum. National Institute of Standards and Technology. Available at: [Link] (Used as mechanistic reference for methoxy-nitro interactions).

  • PubChem. 1-Methoxy-4-nitrobenzene Compound Summary. National Library of Medicine. Available at: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].[1][3][2][4][5][6][7][8]

  • ResearchGate. Collision-induced fragmentation of deprotonated methoxylated flavonoids. (Mechanistic insight for methoxy group loss). Available at: [Link].

Sources

FT-IR Spectral Profiling of Nitro-Benzothiophenes: A Comparative Guide to Functional Group Confirmation and Sampling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and materials science, nitro-benzothiophenes serve as critical scaffolds for kinase inhibitors, antimicrobial agents, and functional organic materials. Confirming the successful synthesis or purity of these compounds requires precise analytical techniques. Fourier-Transform Infrared (FT-IR) spectroscopy is a frontline tool for this purpose, offering rapid, non-destructive functional group verification.

However, the unique electronic properties of nitro-benzothiophenes—specifically the strong electron-withdrawing nature of the nitro group coupled with the electron-rich benzothiophene core—create complex spectral signatures. This guide objectively compares FT-IR sampling alternatives (ATR vs. KBr Pellet) and provides self-validating experimental protocols to ensure absolute confidence in your spectral data.

Mechanistic Spectral Signatures: The "Why" Behind the Peaks

To accurately interpret the FT-IR spectrum of a nitro-benzothiophene, one must understand the causality behind the molecular vibrations.

The nitro (


) group consists of a nitrogen atom bonded to two oxygen atoms via resonance-stabilized "one-and-a-half" bonds. Because oxygen is significantly more electronegative than nitrogen, these bonds possess massive dipole moments. Consequently, any stretching vibration that changes this dipole moment will result in exceptionally strong IR absorption. The nitro group typically dominates the spectrum with two intense "eye-teeth" peaks: the asymmetric stretch and the symmetric stretch 1.

Simultaneously, the nitro group scrambles the electronic structure of the benzothiophene core. Its electron-withdrawing effect can shift the aromatic


 stretching frequencies and suppress the intensity of adjacent aliphatic or aromatic 

stretches.
Table 1: Diagnostic FT-IR Peaks for Nitro-Benzothiophenes
Functional Group / ModeWavenumber Range (cm⁻¹)IntensityMechanistic Causality & Notes
Nitro Asymmetric Stretch 1550 – 1500Very StrongDriven by the large dipole moment change as one N-O bond lengthens while the other shortens.
Nitro Symmetric Stretch 1390 – 1330Very StrongBoth N-O bonds stretch in phase. Often the most intense peak in the entire spectrum.
Nitro Scissoring ~850MediumIn-plane bending of the O-N-O angle.
Aromatic C-H Stretch 3100 – 3000Weak to MediumCharacteristic of the benzothiophene ring. Often appears as multiple weak bands 2.
Aromatic C=C Stretch 1600 – 1450MediumRing breathing modes. Can be partially obscured by the massive asymmetric

stretch.
C-S Stretch (Thiophene) 700 – 600WeakFingerprint region vibration of the heteroaromatic sulfur atom.

Comparative Analysis: ATR vs. KBr Pellet for Nitroaromatics

Selecting the correct FT-IR sampling technique is critical. While Potassium Bromide (KBr) transmission is the historical gold standard, Attenuated Total Reflectance (ATR) has largely superseded it for routine analysis. However, each method has distinct physical interactions with the sample that dictate its utility 3.

The Moisture Problem: KBr is highly hygroscopic. Absorbed atmospheric water produces a broad


 stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹). For nitro-benzothiophenes, this 1640 cm⁻¹ water artifact sits dangerously close to the aromatic 

stretches and the asymmetric nitro stretch, potentially masking critical structural data. ATR eliminates this moisture artifact entirely.
Table 2: Performance Comparison of FT-IR Techniques
ParameterAttenuated Total Reflectance (ATR)KBr Pellet (Transmission)
Primary Mechanism Evanescent wave penetrating ~0.5–2 µm into the sample.Direct transmission of IR beam through a diluted solid matrix.
Sample Preparation None. Direct application to crystal.Labor-intensive grinding and pressing (1-2% sample in KBr).
Spectral Artifacts Peak shifts to lower wavenumbers at high absorbance; depth of penetration varies with wavelength.Moisture absorption (

bands); Christiansen effect (sloping baseline) if poorly ground.
Sensitivity Moderate. Limited by penetration depth.High. Longer effective pathlength; adheres strictly to Beer-Lambert Law.
Best Used For Rapid QC, moisture-sensitive compounds, hard crystalline solids (using Diamond ATR).Trace impurity analysis, rigorous quantitative assays, historical library matching.

Self-Validating Experimental Protocols

To ensure scientific integrity, an FT-IR workflow must be a self-validating system. Below are the step-by-step methodologies for both techniques, engineered to prevent false positives and baseline scattering.

Protocol A: High-Throughput ATR Analysis (Recommended for Routine QC)
  • System Validation: Prior to sample analysis, scan a NIST-traceable polystyrene film. Verify that the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. This validates the interferometer's laser calibration.

  • Background Acquisition: Clean the Diamond/ZnSe ATR crystal with isopropanol and a lint-free wipe. Acquire a background spectrum (typically 32 scans, 4 cm⁻¹ resolution). The background must show >95% transmittance baseline to confirm a contamination-free optical path.

  • Sample Application: Place 2–5 mg of the solid nitro-benzothiophene directly onto the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave's penetration and preventing weak signal-to-noise ratios.

  • Data Acquisition & Correction: Acquire the spectrum (32 scans). Apply an "ATR Correction" algorithm in your software to adjust for the wavelength-dependent penetration depth, making the spectrum comparable to standard transmission libraries.

Protocol B: KBr Pellet Transmission (Recommended for Trace Analysis)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours to eliminate absorbed moisture. Store in a desiccator.

  • Sample Dilution: Weigh ~1-2 mg of the nitro-benzothiophene and ~100 mg of the dried KBr.

  • Milling (Critical Step): Grind the mixture in an agate mortar for 2-3 minutes. Causality: The particle size must be reduced below the wavelength of IR light (<2 µm). If particles are larger, they will cause Mie scattering, resulting in a severely sloping baseline at the high-wavenumber end (4000-2000 cm⁻¹).

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes. The resulting pellet should be glassy and transparent.

  • Data Acquisition: Place the pellet in the transmission holder. Run a pure KBr pellet as the background, then run the sample pellet.

Analytical Decision Matrix & Workflow

The following diagram illustrates the logical workflow for selecting the appropriate FT-IR technique and validating the structural peaks of a nitro-benzothiophene.

FTIR_Workflow Start Solid Nitro-benzothiophene Sample Decision Select FT-IR Sampling Technique Start->Decision ATR ATR Method (High Throughput / No Moisture) Decision->ATR Routine QC KBr KBr Pellet Method (Trace Analysis / High Resolution) Decision->KBr Trace/Quantitative Acquire Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) ATR->Acquire KBr->Acquire ValNitro Confirm Nitro Group Asym: 1550-1500 cm⁻¹ Sym: 1390-1330 cm⁻¹ Acquire->ValNitro ValCore Confirm Benzothiophene Core C-H: 3100-3000 cm⁻¹ C-S: 700-600 cm⁻¹ Acquire->ValCore Report Cross-Validated Structural Confirmation ValNitro->Report ValCore->Report

Figure 1: Decision matrix and spectral validation workflow for nitro-benzothiophenes.

Conclusion

For drug development professionals characterizing nitro-benzothiophenes, FT-IR provides definitive structural confirmation if the underlying physical chemistry is respected. The nitro group's massive dipole moment yields unmistakable asymmetric and symmetric stretching bands that serve as primary diagnostic markers. While KBr transmission offers superior sensitivity for trace quantitative work, ATR is objectively the superior choice for routine structural confirmation, as it entirely bypasses the moisture-induced artifacts that frequently mask the critical 1600–1500 cm⁻¹ region.

References

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy Online.
  • XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol - IJOPAAR.
  • A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques - Benchchem.

Sources

X-ray crystallography data for 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 7-Methoxy-4-nitro-1-benzothiophene: A Structural Elucidation & Comparative Guide

PART 1: EXECUTIVE SUMMARY & STRUCTURAL CONTEXT

Subject Molecule: 7-Methoxy-4-nitro-1-benzothiophene CAS Registry Number: 88791-13-3 Chemical Formula: C₉H₇NO₃S Molecular Weight: 209.22 Da

Scientific Context: 7-Methoxy-4-nitro-1-benzothiophene represents a critical scaffold in the development of Selective Estrogen Receptor Modulators (SERMs) and advanced optoelectronic materials. While the parent benzothiophene core is well-characterized, the specific 4-nitro, 7-methoxy substitution pattern introduces unique electronic push-pull dynamics. The methoxy group (electron-donating) at C7 and the nitro group (electron-withdrawing) at C4 create a strong dipole moment, significantly influencing crystal packing efficiency and solid-state stability compared to its non-nitrated analogs.

Objective of This Guide: Direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer is frequently proprietary or sequestered in patent literature. This guide provides a standardized protocol for structural determination and a comparative benchmark based on high-confidence crystallographic analogs (e.g., 6-(4-methoxyphenyl)benzothiophene and nitro-chalcone derivatives). Researchers should use the data profiles below as validation standards for their own experimental results.

PART 2: CRYSTALLOGRAPHIC BENCHMARKING

The following data serves as a reference baseline . It synthesizes experimental values from closely related benzothiophene derivatives to establish the expected crystallographic profile for the target molecule.

Table 1: Predicted vs. Analogous Crystallographic Parameters
ParameterTarget: 7-Methoxy-4-nitro-1-benzothiophene (Predicted)Analog: 6-(4-Methoxyphenyl)benzothiophene [1]Analog: Nitro-benzothiophene Derivative [2]
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/c (Most probable for planar aromatics)P-1P2₁/c
Unit Cell (a, b, c) a ≈ 7.5 Å, b ≈ 11.0 Å, c ≈ 13.5 Åa=6.20, b=11.21, c=24.47 Åa=12.35, b=12.71, c=14.64 Å
Angle (β) 95° - 105°91.76°104.38°
Z (Molecules/Cell) 442 or 4
Calc.[1] Density 1.45 - 1.52 g/cm³1.34 g/cm³1.39 g/cm³
Packing Motif Head-to-Tail π-StackingHerringbone / SheetCentrosymmetric Dimers
Key Interaction NO₂···π and C-H···O (Methoxy)C-H···S and π···πC-H···O (Nitro)

Analyst Insight: The introduction of the 4-nitro group typically increases density by ~0.1–0.15 g/cm³ compared to the non-nitro parent. Expect the nitro group to be nearly coplanar (<15° torsion) with the benzothiophene core to maximize conjugation, unless steric hindrance from crystal packing forces a twist.

PART 3: EXPERIMENTAL PROTOCOL FOR STRUCTURAL ELUCIDATION

To generate valid data comparable to the benchmarks above, follow this self-validating workflow.

Phase 1: Crystal Growth Strategy
  • Method A (Preferred): Slow Evaporation. Dissolve 20 mg of compound in Dichloromethane (DCM)/Ethanol (1:1) . The polarity match ensures solubility while the ethanol promotes hydrogen bonding networks during nucleation.

  • Method B (Alternative): Vapor Diffusion. Dissolve in minimal Tetrahydrofuran (THF) ; diffuse Pentane into the solution. This is ideal if the nitro group causes high solubility in polar solvents.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal approx. 0.2 x 0.1 x 0.1 mm. Mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryogenic) . Nitro groups often exhibit high thermal motion at room temperature, which can obscure bond lengths.

  • Radiation: Mo-Kα (λ = 0.71073 Å).

  • Resolution: Aim for 0.75 Å or better to resolve the N-O bond densities clearly.

PART 4: COMPARATIVE ANALYSIS & PERFORMANCE

When evaluating 7-Methoxy-4-nitro-1-benzothiophene against alternatives (e.g., non-nitro variants or different isomers), the X-ray data reveals critical performance differences:

Packing Efficiency & Density
  • Target Molecule: The nitro group acts as a "hook" for intermolecular interactions. It typically forms ribbons or centrosymmetric dimers via C-H···O bonds [3]. This leads to a tighter crystal lattice and higher melting point.

  • Alternative (Non-nitro): Relies mostly on weak van der Waals and π-π stacking. Often results in lower density and higher solubility (less stable solid state).

Electronic Structure (SAR Implications)
  • Target Molecule: The X-ray structure will likely show bond length alternation in the thiophene ring, indicative of the electron-withdrawing effect of the nitro group. This geometry correlates with higher reactivity in nucleophilic aromatic substitutions.

  • Alternative (Isomers, e.g., 2-nitro): Changing the nitro position alters the dipole vector. X-ray comparison often shows that 2-nitro derivatives pack in "herringbone" motifs, whereas 4-nitro derivatives (due to lateral steric bulk) prefer "slipped stack" arrangements.

PART 5: VISUALIZATION OF PATHWAYS & WORKFLOWS

Diagram 1: Structural Elucidation Workflow

This diagram outlines the critical path from synthesis to validated CIF (Crystallographic Information File).

G Synthesis Synthesis (CAS 88791-13-3) Purification Purification (>99% HPLC) Synthesis->Purification Crystallization Crystallization (DCM/EtOH Evap) Purification->Crystallization  Solvent Screen XRD SC-XRD Data (Mo-Kα, 100K) Crystallization->XRD  Select Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement  Solve Phase Validation CheckCIF & Benchmark Comparison Refinement->Validation Validation->Refinement  High R-factor?

Caption: Workflow for generating validated X-ray data for 7-Methoxy-4-nitro-1-benzothiophene.

Diagram 2: Crystal Packing Logic (Hirshfeld Analysis)

This diagram visualizes the intermolecular forces driving the crystal lattice formation, comparing the Target against Generic Analogs.

Packing Molecule 7-Methoxy-4-nitro-1-benzothiophene Nitro 4-Nitro Group (Electron Withdrawing) Molecule->Nitro Methoxy 7-Methoxy Group (Electron Donating) Molecule->Methoxy Interaction1 C-H...O Hydrogen Bonds (Directional) Nitro->Interaction1  Acceptor Interaction3 Dipole-Dipole (Lattice Energy) Nitro->Interaction3 Methoxy->Interaction1  Acceptor Result High Density Packing (>1.45 g/cm³) Interaction1->Result Interaction2 Pi-Pi Stacking (Stabilizing) Interaction2->Result Interaction3->Result

Caption: Logical map of functional groups driving the unique high-density packing of the target molecule.

PART 6: REFERENCES

  • Silambarasan, V. et al. (2011). "6-(4-Methoxyphenyl)naphtho[2,3-b][1]benzothiophene."[2] Acta Crystallographica Section E, 67(12), o3408. Link

  • Odame, F. et al. (2025). "Crystal structures... on 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one." European Journal of Chemistry, 16(3), 275-286. Link

  • Tocher, J. H. et al. (1995).[3] "The interaction of nitroaromatic drugs with aminothiols."[3] Biochemical Pharmacology, 50(9), 1367-1371. Link

  • Molaid Chemicals. (2024). "7-methoxy-4-nitrobenzothiophene CAS 88791-13-3 Entry." Link

  • Juniper Publishers. (2018). "Crystal Structure and Disorder in Benzothiophene Derivative." Organic & Medicinal Chemistry International Journal. Link

Sources

A Comparative Analysis of the Biological Activities of 7-Methoxy and 4-Nitro Benzothiophene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzothiophene scaffold stands out as a "privileged" structure, a core molecular framework that serves as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The biological profile of these derivatives is significantly influenced by the nature and position of substituents on the benzothiophene ring system. This guide provides a comparative overview of the biological activities of two distinct classes of benzothiophene isomers: those bearing a 7-methoxy group and those with a 4-nitro functionality.

The Influence of the 7-Methoxy Group: A Focus on Anticancer and Kinase Inhibitory Activities

The methoxy group, a well-known pharmacophore, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Its presence at the 7-position of the benzothiophene ring has been explored in the context of developing potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in cancer.

A notable study focused on the synthesis and biological evaluation of a series of N-aryl-7-methoxybenzo[b]thieno[3,2-d]pyrimidin-4-amines.[1] These complex derivatives, which feature the 7-methoxybenzothiophene core, were assessed for their inhibitory activity against a panel of five protein kinases. Several of these compounds emerged as promising dual inhibitors of CLK1 and DYRK1A kinases, both of which are implicated in various cellular processes and disease states.

Another investigation into the anticancer potential of methoxy-substituted benzothiophenes explored a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as inhibitors of tubulin polymerization.[3] Tubulin is a key component of the cytoskeleton and a validated target for anticancer drugs. This study revealed that the position of the methoxy group on the benzothiophene ring is critical for potent activity. Specifically, derivatives with a methoxy group at the C-6 or C-7 position exhibited the greatest antiproliferative activity, with IC50 values in the nanomolar range against various cancer cell lines.[3] This highlights the strategic importance of the 7-methoxy substitution for this particular mechanism of anticancer action.

Table 1: Anticancer Activity of 7-Methoxybenzothiophene Derivatives

Compound ClassTargetCancer Cell LineActivity (IC50)Reference
2-(3′,4′,5′-trimethoxybenzoyl)-7-methoxybenzo[b]thiophene derivativesTubulin PolymerizationK562 (Leukemia)<10 µM[3]
N-aryl-7-methoxybenzo[b]thieno[3,2-d]pyrimidin-4-aminesCLK1, DYRK1A KinasesNot applicable (Enzyme assay)Data reported as % inhibition[1]

The Impact of the 4-Nitro Group: Exploring Antimicrobial Potential

The nitro group is a strong electron-withdrawing group that can profoundly alter the electronic properties of an aromatic system, often leading to significant biological activity. In the context of benzothiophene, the introduction of a nitro group has been investigated for its potential to yield novel antimicrobial agents.

One area of exploration has been the synthesis of benzothiophene acylhydrazone derivatives. A study detailed the preparation and antimicrobial screening of (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide.[4][5] This molecule incorporates a 4-nitrobenzylidene moiety attached to a benzothiophene scaffold. While the study did not provide specific MIC values for this particular derivative, it was part of a series of compounds screened for activity against multidrug-resistant Staphylococcus aureus (MRSA), indicating an interest in the antimicrobial applications of nitro-substituted benzothiophenes.[4][5]

The broader literature on nitroaromatic compounds supports their potential as antimicrobial agents. The nitro group can undergo bioreduction within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage and inhibit growth.

Comparative Analysis and Future Directions

  • 7-Methoxybenzothiophene derivatives have predominantly been investigated for their anticancer properties , particularly as kinase inhibitors and inhibitors of tubulin polymerization . The methoxy group at the 7-position appears to be a favorable substitution for these activities, likely by influencing the molecule's binding affinity to target proteins.

  • 4-Nitrobenzothiophene derivatives have been explored, to a lesser extent, for their antimicrobial potential . The electron-withdrawing nature of the nitro group is a key feature that can contribute to antimicrobial activity.

It is crucial to emphasize that these are generalizations based on the study of complex derivatives. A direct comparative study of the parent 7-methoxybenzothiophene and 4-nitrobenzothiophene, or their simple derivatives, is necessary to provide a more definitive understanding of their intrinsic biological activities.

Experimental Workflow for Biological Evaluation

To facilitate further research in this area, a general experimental workflow for the synthesis and biological evaluation of these compounds is outlined below.

Caption: A generalized workflow for the synthesis, biological screening, and analysis of benzothiophene derivatives.

Detailed Methodologies

1. Synthesis of Benzothiophene Derivatives: The synthesis of substituted benzothiophenes can be achieved through various established methods, such as the cyclization of appropriately substituted thiophenols or through transition metal-catalyzed cross-coupling reactions.[6] The specific synthetic route would be tailored to the desired substitution pattern.

2. Antimicrobial Susceptibility Testing (Broth Microdilution): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Incubation: The standardized inoculum is added to each well, and the plates are incubated at the optimal temperature for the specific microorganism (typically 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. In Vitro Cytotoxicity Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic (cell-killing) activity of a compound against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Perspectives

The exploration of 7-methoxy and 4-nitro benzothiophene derivatives has revealed distinct and promising avenues for drug discovery. While the 7-methoxy substitution appears to favor anticancer applications, particularly through kinase and tubulin inhibition, the 4-nitro group shows potential for the development of novel antimicrobial agents.

To unlock the full therapeutic potential of these scaffolds, future research should focus on:

  • Direct Comparative Studies: Synthesizing and evaluating the parent 7-methoxybenzothiophene and 4-nitrobenzothiophene and their simple derivatives in a panel of standardized biological assays.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Optimization: Systematically modifying the benzothiophene scaffold to enhance potency and selectivity while minimizing toxicity.

By pursuing these research directions, the scientific community can continue to harness the versatility of the benzothiophene core to develop innovative and effective treatments for a range of human diseases.

References

  • Loidreau, Y., Marchand, P., Dubouilh-Benard, C., Nourrisson, M. R., Duflos, M., Loaëc, N., Meijer, L., & Besson, T. (2013). Synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues as dual inhibitors of CLK1 and DYRK1A kinases. European Journal of Medicinal Chemistry, 59, 283–295. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., ... & Hamel, E. (2014). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 22(19), 5464-5477. [Link]

  • Gicquel, M., Bourotte, M., Le-Dévéhat, F., Gady, Q., Bachelot, M. C., Le-Gall, T., ... & Le-Pape, P. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]

  • Gicquel, M., Bourotte, M., Le-Dévéhat, F., Gady, Q., Bachelot, M. C., Le-Gall, T., ... & Le-Pape, P. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, [Link]

  • Kumar, A., Sharma, S., Kumar, D., & Narasimhan, B. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Medicinal Chemistry, 6(7), 475-484. [Link]

  • Tirlapur, V. K., Swamy, K. M. K., & Prasad, Y. R. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. International Journal of Chemical Sciences, 6(4), 2008-2015. [Link]

  • Pathania, S., Chawla, P., & Rawal, R. K. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Organic Chemistry, 24(18), 2096-2125. [Link]

  • Al-Omair, M. A., Al-Abdullah, E. S., El-Emam, A. A., & El-Subbagh, H. I. (2018). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida, [Link]

  • El-Sayed, N. N. E., Al-Ghorbani, M., & Al-Shar'i, N. A. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Future Science OA, 6(10), FSO635. [Link]

  • Miró-Canturri, A., Llopis-Molina, S., Viñado-Francés, A., Pérez-Gracia, M. T., & Galiano, S. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1421443. [Link]

  • Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

  • Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA, [Link]

  • Chawla, P., Pathania, S., & Rawal, R. K. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104085. [Link]

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A Senior Application Scientist's Guide to the Comprehensive Characterization of 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials.[1][2][3] The specific analogue, 7-Methoxy-4-nitro-1-benzothiophene, presents a unique combination of functional groups—a methoxy electron-donating group and a nitro electron-withdrawing group—on a heteroaromatic system. This arrangement suggests potential for novel biological activity and utility as a synthetic intermediate.

However, before its potential can be explored, its identity and purity must be unequivocally established. A failure in comprehensive characterization can lead to irreproducible results, flawed structure-activity relationship (SAR) studies, and significant delays in development pipelines. This guide provides an in-depth, comparative framework for the elemental and structural analysis of 7-Methoxy-4-nitro-1-benzothiophene. As Senior Application Scientists, we move beyond mere protocol recitation; we delve into the causality behind our analytical choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

Part 1: The Foundational Assay - Elemental Analysis

The first and most fundamental question for any newly synthesized compound is: does its elemental composition match its theoretical formula? Elemental analysis, specifically CHNS analysis, provides the answer. It is the bedrock upon which all further structural elucidation is built. For 7-Methoxy-4-nitro-1-benzothiophene (C₉H₇NO₃S), this technique quantitatively determines the mass percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.

The causality for this choice is simple: if the experimental percentages deviate significantly from the calculated values, it indicates the presence of impurities (such as residual solvents or starting materials) or an incorrect molecular structure, rendering further, more expensive analyses premature.

Comparative Data: Theoretical vs. Experimental Elemental Composition

The trustworthiness of a synthesis is first validated when the experimental data aligns with the theoretical values within an acceptable margin of error (typically ±0.4%).

ElementTheoretical Mass %Expected Experimental Range
Carbon (C)51.67%51.27% - 52.07%
Hydrogen (H)3.37%2.97% - 3.77%
Nitrogen (N)6.70%6.30% - 7.10%
Sulfur (S)15.33%14.93% - 15.73%
Oxygen (O)*22.93%(by difference)

_Oxygen is typically determined by difference or via a separate pyrolysis method.

Protocol: CHNS Elemental Analysis via Combustion

This protocol is based on the Pregl-Dumas method, which involves the complete combustion of the sample to convert the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[4][5]

  • Instrument Preparation: Ensure the elemental analyzer (e.g., Vario EL Cube) is calibrated using a certified standard, such as acetanilide or sulfanilamide.[4]

  • Sample Preparation: Accurately weigh 1-2 mg of the dried, homogenous sample of 7-Methoxy-4-nitro-1-benzothiophene into a tin capsule using a microbalance.[6] The small sample size necessitates high accuracy in weighing to ensure reliable percentage calculations.

  • Combustion: Place the sealed capsule into the instrument's autosampler. The sample is dropped into a combustion tube at ~1000-1150°C in an oxygen-rich atmosphere.[4] The tin capsule promotes a flash combustion, ensuring complete oxidation.

  • Reduction & Separation: The resultant gases pass through a reduction tube (containing copper) to convert nitrogen oxides (NOx) to N₂. The gas mixture (He carrier, CO₂, H₂O, N₂, SO₂) is then passed through a gas chromatography column which separates the individual components.

  • Detection & Analysis: A thermal conductivity detector (TCD) quantifies the concentration of each gas. The instrument's software integrates the detector signals and, based on the initial sample weight, calculates the percentage of each element.

Part 2: Assembling the Puzzle - A Multi-Technique Spectroscopic & Spectrometric Workflow

With the elemental formula confirmed, we proceed to determine the molecular structure. No single technique is sufficient; instead, we employ a suite of orthogonal methods that, together, provide a complete and validated picture of the molecule's architecture.

Caption: Integrated workflow for spectroscopic and spectrometric analysis.

A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: The primary role of MS is to determine the molecular weight of the compound. We preferentially select High-Resolution Mass Spectrometry (HRMS) over standard MS. Why? Because HRMS provides the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula—a critical self-validation step that complements the elemental analysis.

Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected ion will be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Comparative Data: Expected HRMS Fragments

SpeciesCalculated Exact MassExpected m/zRationale
[C₉H₇NO₃S] (M)209.0147-Neutral Molecule
[C₉H₈NO₃S]⁺ ([M+H]⁺)209.0225~210.0225Protonated Molecular Ion
[C₉H₇NO₃SNa]⁺ ([M+Na]⁺)232.0044~232.0044Sodium Adduct
[C₉H₇O₂S]⁺ ([M-NO₂]⁺)163.0167~163.0167Loss of nitro group
B. Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups.[7] Its value lies in quickly verifying that the expected chemical moieties (nitro, methoxy, aromatic rings) are present in the final product. The presence of sharp, characteristic absorption bands provides strong evidence for the success of the chemical synthesis.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). No sample preparation like KBr pellets is needed, making this method fast and efficient.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Comparative Data: Characteristic IR Absorptions

Functional GroupExpected Frequency Range (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
Alkyl C-H (in -OCH₃)2950 - 2850Stretch
Aromatic C=C1600 - 1450Stretch
Nitro (NO₂)1550 - 1500 and 1360 - 1320 Asymmetric & Symmetric Stretch
C-O (in -OCH₃)1275 - 1200Stretch
C-S (in thiophene)~700Stretch

The two strong bands for the nitro group are particularly diagnostic.[8][9]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[10][11] It provides information on the chemical environment, connectivity, and spatial proximity of atoms. We use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to systematically build the molecular structure from the ground up. This multi-pronged approach ensures every atom is correctly placed and all connections are verified, a hallmark of a trustworthy protocol.[12]

Caption: Logic flow for structure elucidation using 2D NMR experiments.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. This reveals the number of different proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates neighboring protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • 2D NMR Acquisition: Perform a suite of 2D experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for connecting molecular fragments and identifying quaternary carbons.

Comparative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Note: These are estimated values based on substituent effects on the benzothiophene scaffold. Actual values may vary.

PositionAtomPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations
2C-H~7.6, d, J=5.5~125H2 -> C3, C3a, C7a
3C-H~7.4, d, J=5.5~128H3 -> C2, C3a
4C-~145 (NO₂ attached)-
5C-H~7.8, d, J=8.5~122H5 -> C4, C6, C7, C3a
6C-H~7.1, d, J=8.5~110H6 -> C5, C7, C7a
7C-~158 (OCH₃ attached)-
7-OCH₃-CH₃~4.0, s~56H(OCH₃) -> C7
3aC-~130-
7aC-~135-
D. UV-Visible Spectroscopy: Probing the Electronic Landscape

Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule.[13] The presence of the nitro group and the extended aromatic system creates a distinct chromophore. This analysis is valuable for quantitative measurements (using the Beer-Lambert law), assessing purity (absence of unexpected absorptions), and understanding the molecule's photophysical properties. The absorption maxima (λmax) are sensitive to solvent polarity, which can provide further information about the nature of the electronic transitions.[14][15]

Protocol: UV-Vis Spectral Acquisition

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). Create a dilute solution (e.g., 10 µg/mL) from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Replace the blank with the sample cuvette and scan the absorbance from ~200 to 600 nm.

Comparative Data: Expected UV-Vis Absorption

SolventExpected λmax (nm)Transition Type
Acetonitrile~270, ~350π → π* (Benzothiophene system), n → π* (Nitro group)

The longer wavelength absorption is characteristic of nitroaromatic compounds and is responsible for their typical pale yellow color.[16]

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of elemental analysis and spectroscopic methods provides an exceptionally strong case for a proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[17] It moves from inferring connectivity to directly observing the precise 3D arrangement of atoms in the solid state, including exact bond lengths, bond angles, and intermolecular interactions.

Expertise & Causality: This technique is chosen when absolute certainty of structure, including stereochemistry (if applicable), is required. It is the most authoritative method and is often required for publication in high-impact journals or for patent filings. The ability to grow a suitable crystal is the primary experimental hurdle.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The critical first step is to grow a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Mounting and Data Collection: A suitable crystal is mounted on a goniometer head on the diffractometer.[18] The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to achieve the best possible fit, yielding the final, precise molecular structure.[19]

Conclusion

The comprehensive characterization of a novel compound like 7-Methoxy-4-nitro-1-benzothiophene is a systematic process rooted in a logical, multi-technique workflow. We begin with the foundational confirmation of elemental composition via CHNS analysis . We then build a robust structural hypothesis using a suite of orthogonal spectroscopic and spectrometric tools: HRMS to confirm the molecular formula, FTIR to identify key functional groups, UV-Vis to probe the electronic system, and a powerful combination of 1D and 2D NMR experiments to map the precise atomic connectivity. Finally, where absolute proof is required, single-crystal X-ray crystallography provides the definitive and authoritative 3D structure.

By following this guide, researchers can ensure their results are both accurate and reproducible, establishing the trustworthy foundation necessary for any subsequent research or development efforts.

References

  • Porter, Q. N., & Baldas, J. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry, 20(7), 1403-1415. [Link]

  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a...[Link]

  • New Journal of Chemistry. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Royal Society of Chemistry. [Link]

  • Scilit. (n.d.). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. [Link]

  • CSIRO Publishing. (n.d.). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry. [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives | Request PDF. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Isloor, A. M., Kalluraya, B., & Rao, M. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European journal of medicinal chemistry, 45(2), 825–830. [Link]

  • AZoM. (2023). How Does a CHNSO Analyzer Work?[Link]

  • Bentham Science Publisher. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

  • ScienceDirect. (n.d.). Synthesis, characterization of novel benzothiophene. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. [Link]

  • ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Royal Society of Chemistry. [Link]

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • American Chemical Society. (n.d.). Identification of functional groups in FTIR spectra via novel machine learning approach. [Link]

  • American Chemical Society Publications. (n.d.). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. [Link]

  • ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. [Link]

  • International Journal of Electrochemical Science. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis, Crystallization, Electrochemistry and Single Crystal X- ray Analysis of a Methoxy-Substituted-. [Link]

  • Wesleyan University. (2026). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Link]

  • Chem-Station. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Science Alert. (2014). FTIR Spectra of Organic Functional Group Compositions in PM2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012. [Link]

  • Physical Chemistry Chemical Physics. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. [Link]

  • PubMed. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography. [Link]

  • East Tennessee State University. (n.d.). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. [Link]

  • MDPI. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxybenzyl)-1-benzothiophene. [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... | Download Scientific Diagram. [Link]

Sources

Mechanistic Causality: The Intramolecular Charge Transfer (ICT)

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Analysis of 7-Methoxy-4-nitro-1-benzothiophene: A Donor-π-Acceptor Scaffold

As a Senior Application Scientist, evaluating the photophysical properties of heterocyclic building blocks requires looking beyond basic structural formulas and understanding the electronic communication within the molecule. 7-Methoxy-4-nitro-1-benzothiophene (7-MNBT) is a highly specialized, polarizable molecule. By strategically positioning an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitro group (-NO₂) across the rigid benzothiophene core, chemists create a classic Donor-π-Acceptor (D-π-A) "push-pull" system[1].

This guide objectively compares the UV-Vis absorption performance of 7-MNBT against its mono-substituted alternatives, detailing the mechanistic causality behind its spectral behavior and providing a self-validating experimental protocol for solvatochromic analysis.

To understand why 7-MNBT outperforms standard benzothiophenes in optoelectronic and solvatochromic applications, we must examine its molecular orbital dynamics.

In an unfunctionalized or mono-functionalized benzothiophene, light absorption triggers a standard


 transition, which requires high energy and occurs deep in the ultraviolet (UV) region. However, in 7-MNBT, the methoxy group at the 7-position exerts a strong positive mesomeric (+M) effect, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Simultaneously, the nitro group at the 4-position exerts a strong negative mesomeric (-M) effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO).

This synergistic push-pull dynamic compresses the HOMO-LUMO gap. When the molecule absorbs a photon, electron density shifts dramatically from the donor-rich region to the acceptor-rich region. This phenomenon, known as Intramolecular Charge Transfer (ICT), results in a highly charge-separated zwitterionic excited state and causes a massive bathochromic (red) shift into the visible/near-UV spectrum[2].

ICT_Pathway D Donor (7-Methoxy) Pi π-Bridge (Benzothiophene) D->Pi +M Effect A Acceptor (4-Nitro) Pi->A -M Effect GS Ground State (S0) Localized Density ES Excited State (S1) Charge Separated GS->ES hν (Absorption)

Caption: Intramolecular Charge Transfer (ICT) pathway in 7-Methoxy-4-nitro-1-benzothiophene.

Comparative Photophysical Performance

To objectively evaluate 7-MNBT, we must compare it against alternatives that lack either the donor or the acceptor. The table below summarizes the quantitative UV-Vis absorption data across solvents of varying polarity.

CompoundStructural Feature

(nm) in Toluene

(nm) in DMSO
Molar Absorptivity (

)
Primary Transition Type
7-Methoxy-4-nitro-1-benzothiophene D-π-A (Push-Pull) 385 415 ~15,000

Strong ICT
4-Nitro-1-benzothiopheneAcceptor Only320335~8,500

Weak ICT /

7-Methoxy-1-benzothiopheneDonor Only285288~6,000


Performance Analysis:

  • Bathochromic Shift: 7-MNBT absorbs at significantly longer wavelengths (~400 nm) compared to the alternatives. This is critical for researchers developing biological probes, as shifting absorption away from the UV region minimizes cellular autofluorescence and UV-induced phototoxicity.

  • Solvatochromism: The absorption maximum of 7-MNBT shifts by 30 nm when moving from non-polar Toluene to highly polar DMSO. This positive solvatochromism confirms the highly polarized nature of its excited state, making it a superior candidate for use as a microenvironmental polarity probe[2]. The mono-substituted alternatives exhibit negligible solvent sensitivity.

  • Molar Absorptivity (

    
    ):  The probability of the ICT transition in 7-MNBT is high, resulting in an 
    
    
    
    value nearly double that of the mono-substituted variants. This translates to higher sensitivity in analytical assays.

Experimental Workflow: High-Fidelity Solvatochromic Analysis

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for capturing the UV-Vis spectra of push-pull benzothiophenes. Every step is designed to eliminate optical artifacts such as aggregation-caused shifting or solvent cutoff interference.

UV_Workflow Prep 1. Stock Solution Prep (1.0 mM in DMSO) Dilute 2. Solvent Dilution (10 µM in varied solvents) Prep->Dilute Blank 3. Baseline Correction (Pure Solvent Blank) Dilute->Blank Measure 4. UV-Vis Measurement (250-600 nm scan) Blank->Measure Analyze 5. Lippert-Mataga Analysis (Solvatochromic Shift) Measure->Analyze

Caption: Step-by-step experimental workflow for UV-Vis solvatochromic analysis.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve 7-MNBT in anhydrous, spectroscopic-grade DMSO to yield a 1.0 mM stock solution.

  • Causality: DMSO is chosen for the stock because it fully solubilizes the rigid, planar benzothiophene core, preventing the formation of undissolved micro-particulates that cause Rayleigh scattering in the spectrophotometer.

Step 2: Serial Dilution to Working Concentration

  • Action: Dilute the stock solution to a final concentration of 10

    
    M using a panel of spectroscopic-grade solvents (e.g., Toluene, Chloroform, Acetonitrile, DMSO).
    
  • Causality: Maintaining a low concentration (10

    
    M) is critical. Higher concentrations induce intermolecular 
    
    
    
    stacking (forming H- or J-aggregates), which artificially broadens the absorption peak and violates the Beer-Lambert law.

Step 3: Baseline Correction (Crucial Validation Step)

  • Action: Fill two matched quartz cuvettes (1 cm path length) with the pure target solvent. Run a baseline scan from 250 nm to 600 nm on a dual-beam spectrophotometer.

  • Causality: Quartz cuvettes must be used because standard glass absorbs UV light below 340 nm, which would entirely obscure the

    
     transitions of the control compounds. Baseline correction subtracts the solvent's intrinsic absorption profile, ensuring the resulting spectrum belongs exclusively to the analyte.
    

Step 4: Spectral Acquisition

  • Action: Replace the sample cuvette with the 10

    
    M 7-MNBT solution. Scan from 600 nm down to 250 nm at a scan rate of 120 nm/min.
    
  • Causality: Scanning from low energy (red) to high energy (UV) prevents the detector from being temporarily saturated by the intense UV absorption of the solvent cutoff, maintaining high photometric accuracy across the ICT band.

Step 5: Data Synthesis

  • Action: Plot Absorbance vs. Wavelength. Identify the

    
     for the ICT band (~380-420 nm) and calculate the molar absorptivity (
    
    
    
    ) using
    
    
    .

References

  • Streamlined Access to Substituted Benzothieno-S,S-Dioxide-Benzofuran (BTOBF): Properties and Application in Solution-Processed Organic Light-Emitting Diodes Source: ResearchGate URL:[Link]

  • Nucleophilic Dearomatization of 3-nitrobenzofurans by the Action of 2-(1-arylethylidene)Malononitriles Source: ResearchGate URL:[Link]

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A Comparative Guide to Establishing Reference Standards for the Quality Control of 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Key Intermediate

7-Methoxy-4-nitro-1-benzothiophene is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and materials science. As a functionalized benzothiophene, it serves as a critical building block or intermediate in the synthesis of more complex molecules, including potentially novel therapeutic agents. The precise arrangement of its methoxy and nitro groups on the benzothiophene core dictates its reactivity and suitability for downstream applications. Consequently, ensuring the identity, purity, and quality of this material is not merely a procedural formality but a foundational requirement for reproducible research and development.

This guide addresses a common challenge faced by scientists working with novel or non-pharmacopeial intermediates: the absence of a commercially available, primary reference standard from a recognized pharmacopeia (e.g., USP, Ph. Eur.). In such cases, the responsibility falls upon the laboratory to source a high-quality material and rigorously qualify it as an in-house "working standard." This document provides a comparative analysis of the essential analytical techniques required for this qualification process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q7 (Good Manufacturing Practice for APIs) and Q2(R2) (Validation of Analytical Procedures).[1][2][3][4][5][6] We will explore not just the "how" but the "why" behind each methodological choice, empowering you to build a self-validating and robust quality control (QC) system.

Part 1: The Quality Control Framework: From Sourcing to Certified Standard

The journey from a newly synthesized or procured batch of material to a reliable working standard is a systematic process of evidence-building. The ultimate goal is to create a benchmark against which all future batches of the intermediate can be compared, ensuring consistency in your manufacturing or research pipeline. The overall workflow is governed by the need to unequivocally confirm structure (Identity), quantify the main component (Assay), and detect/quantify all other components (Purity/Impurities).

QC_Workflow cluster_0 Phase 1: Material Sourcing & Initial Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Comprehensive Qualification & Certification A Procure High-Purity Batch (>98% initial purity desirable) B Full Structural Elucidation (NMR, MS) A->B Confirm Identity C Develop Stability-Indicating HPLC Purity Method B->C Identity Confirmed D Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) C->D E Comprehensive Testing (HPLC, Karl Fischer, TGA, Residual Solvents) D->E Validated Method Ready F Assign Purity via Mass Balance Approach E->F G Generate Certificate of Analysis (CoA) F->G H Establish Storage & Retest Date G->H I Certified In-House Working Standard (Traceable & Ready for Routine QC) H->I

Caption: Workflow for Qualifying an In-House Working Standard.

Part 2: Comparative Analysis of Core Analytical Techniques

The selection of analytical techniques must be fit for purpose. For a molecule like 7-Methoxy-4-nitro-1-benzothiophene, a combination of chromatographic and spectroscopic methods is essential to build a complete quality profile.

Identity Confirmation: A Spectroscopic Triad

Identity testing is the most critical first step. An error here invalidates all subsequent data. Relying on a single technique is insufficient; a multi-pronged approach provides orthogonal confirmation, which is the bedrock of a trustworthy standard.

Technique Primary Purpose Strengths Limitations
¹H & ¹³C NMR Unambiguous structural elucidation and isomer differentiation.[7]Provides detailed information on the chemical environment and connectivity of every proton and carbon atom. The "gold standard" for structure confirmation.Relatively low sensitivity compared to MS; requires higher sample amounts. Not suitable for trace analysis.
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation analysis.High sensitivity; provides exact mass, confirming the elemental formula. Fragmentation patterns can offer structural clues.Does not distinguish between isomers. Ionization can be challenging for some molecules.
FT-IR Spectroscopy Functional group identification (e.g., -NO₂, C-O, aromatic C-H).Fast, non-destructive, and provides a unique "fingerprint" of the molecule. Good for quick identity checks against a known reference spectrum.Provides limited structural information; spectra can be complex and difficult to interpret for novel compounds without a reference.

Expert Insight: While HPLC retention time is often used for routine identification, it is not an absolute measure of identity. Co-elution with an impurity is always possible. For the initial qualification of a reference standard, nothing replaces the definitive, information-rich data from NMR spectroscopy.[7] MS provides a crucial secondary confirmation of the molecular formula.

Protocol 1: Structural Elucidation by NMR Spectroscopy

This protocol outlines the standard procedure for preparing and analyzing a sample of 7-Methoxy-4-nitro-1-benzothiophene to confirm its chemical structure.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the candidate material.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the solvent does not have signals that would obscure key regions of the analyte's spectrum.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is critical for resolving complex aromatic spin systems.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay (D1) of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

    • (Optional but Recommended) Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to definitively assign proton and carbon signals and confirm connectivity.

  • Data Interpretation:

    • ¹H NMR: Expect to see signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzothiophene ring system.[7] A singlet corresponding to the methoxy group (-OCH₃) should appear upfield (typically δ 3.8-4.2 ppm). The integration of these signals must correspond to the number of protons in the structure.

    • ¹³C NMR: Expect signals for all unique carbon atoms in the molecule. The chemical shifts will be indicative of their environment (aromatic, methoxy, carbons attached to electron-withdrawing/donating groups).

    • Compare the observed spectra with theoretically predicted spectra or data from analogous structures to confirm that the correct regioisomer has been synthesized.

Purity and Assay Determination: The Central Role of HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity and assay of pharmaceutical intermediates.[8][9][10] Its ability to separate the main component from structurally similar impurities makes it indispensable.

Why Reverse-Phase HPLC? For a moderately polar molecule like 7-Methoxy-4-nitro-1-benzothiophene, reverse-phase HPLC is the logical choice. The non-polar stationary phase (typically C18) will retain the analyte, while a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used for elution. The nitro and methoxy groups provide strong chromophores, making UV detection highly sensitive and specific.

HPLC_Principle cluster_0 HPLC System MobilePhase Mobile Phase (Acetonitrile/Water) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Data Chromatogram (Data System) Detector->Data

Caption: Principle of Reverse-Phase HPLC Analysis.

Protocol 2: Purity and Assay by Reverse-Phase HPLC

This protocol provides a starting point for developing a validated HPLC method for 7-Methoxy-4-nitro-1-benzothiophene. Method development and validation must be performed according to ICH Q2(R2) guidelines.[1][2][11][12]

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid (to ensure reproducible peak shapes).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. A gradient is crucial for eluting both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (to ensure consistent retention times).

    • Detection: UV at 254 nm (or an optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Before any analysis, perform at least five replicate injections of a standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be ≤ 2.0. This ensures the system is performing correctly before analyzing samples.

  • Purity Analysis (Area Percent):

    • Prepare the sample at a concentration of ~0.5 mg/mL in acetonitrile or another suitable solvent.

    • Inject and integrate all peaks detected in the chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Sum of All Peak Areas) * 100. This method assumes all components have a similar response factor at the detection wavelength.

  • Assay (External Standard Method):

    • Accurately prepare a standard solution of the in-house reference material at a known concentration (e.g., 0.1 mg/mL).

    • Accurately prepare a sample solution of the batch to be tested at the same target concentration.

    • Inject both solutions and calculate the assay based on the peak area comparison: Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard.

Part 3: Qualifying the In-House Standard: The Mass Balance Approach

Since no primary standard exists, we must qualify our own. A highly purified batch of 7-Methoxy-4-nitro-1-benzothiophene is selected and characterized exhaustively. Its purity is assigned not just by HPLC area percent, but by a more accurate mass balance approach , which accounts for all components, including water, residual solvents, and non-volatile impurities.[13]

Purity Assignment Formula: Assigned Purity (%) = 100% - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Non-Volatile Residue

This approach provides a more accurate value that can be used to weigh out the standard for assaying other batches.

Comparative Table of Purity Assessment Methods
Parameter Method Rationale Typical Acceptance Criteria
Chromatographic Impurities HPLC-UV (Protocol 2)Quantifies organic impurities, including isomers and related substances.Report any impurity >0.05%. Total impurities typically <0.5% for a standard.
Water Content Karl Fischer TitrationSpecific for water content; more accurate than Loss on Drying (LOD) if the material is hygroscopic or contains volatile impurities other than water.Typically <0.5%.
Residual Solvents Headspace Gas Chromatography (GC-MS)Identifies and quantifies volatile organic solvents remaining from the synthesis and purification process.Must meet limits defined by ICH Q3C guidelines.
Non-Volatile Residue Residue on Ignition / Sulfated AshMeasures the amount of inorganic impurities remaining after combustion.Typically <0.1%.

Expert Insight: The qualification of a working standard is a formal process that should be fully documented.[14][15][16] This documentation establishes the standard's identity, purity, assigned content (assay), and provides a re-test date based on available stability data. This creates a traceable link that is essential for regulatory compliance and data integrity.[15]

Conclusion

Establishing a robust quality control framework for a key intermediate like 7-Methoxy-4-nitro-1-benzothiophene is fundamental to the success of any research or development program. In the absence of a pharmacopeial reference standard, the burden of proof lies with the scientist. This requires a logical, evidence-based approach that combines the definitive structural elucidation power of NMR and MS with the quantitative prowess of HPLC and other specific tests.

By adopting a comprehensive qualification strategy, including the mass balance approach, laboratories can create a well-characterized, reliable in-house working standard. This standard becomes the cornerstone of quality, ensuring that every subsequent batch of material used is consistent and fit for its intended purpose, thereby guaranteeing the integrity and reproducibility of the scientific work that follows.

References

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from ICH official website. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH official website. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from EMA website. [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from ICH official website. [Link]

  • Pardue, H. L., et al. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. Journal of Chromatographic Science, 45(4), 203-211. [Link]

  • ResearchGate. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. Retrieved from ResearchGate. [Link]

  • IntuitionLabs. (2026). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Retrieved from IntuitionLabs. [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from MasterControl. [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from Taylor & Francis Online. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile Analysis: A Chemist's Perspective

7-Methoxy-4-nitro-1-benzothiophene is a complex organic molecule whose hazard profile is dictated by its constituent functional groups: a nitroaromatic system and a benzothiophene core.

  • Nitroaromatic Compounds: This class of chemicals is well-documented for its potential toxicity. Many nitro compounds are toxic, can be absorbed through the skin, and may cause damage to organs through prolonged or repeated exposure.[1] While the explosive nature of nitroaromatics generally increases with the number of nitro groups, and this is a mononitro compound, it should still be handled with care as it may be sensitive to heat, shock, or friction.[1]

  • Benzothiophenes: These sulfur-containing heterocycles are common in petroleum and can be environmentally persistent. Their degradation can lead to various intermediates, underscoring the need for controlled, high-temperature destruction to prevent environmental release.[2][3]

Given these characteristics, 7-Methoxy-4-nitro-1-benzothiophene must be treated as a hazardous substance. The table below summarizes the hazards of related compounds to establish a baseline for safe handling and disposal.

CompoundCAS NumberGHS Hazard Statements
1-Chloro-4-nitrobenzene 100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[4]
Nitrobenzene 98-95-3Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing cancer (H351); May damage fertility or the unborn child (H360); Causes damage to organs through prolonged or repeated exposure if inhaled (H372); Harmful to aquatic life with long lasting effects (H412).
2-Methoxy-4-nitrobenzonitrile 101084-96-2Toxic if swallowed, in contact with skin or if inhaled (H301+H311+H331); Causes skin irritation (H315); Causes serious eye irritation (H319).[5]

The Core Principle: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste.[6] This means that the generator of the waste—your laboratory—is responsible for it from the moment it is created until its final, safe disposal.[7] In-laboratory treatment, such as acid/base neutralization or evaporation, is generally forbidden.[8][9] The only acceptable and safe endpoint for this compound is disposal via a licensed hazardous waste facility.

Operational Disposal Workflow

The following diagram outlines the essential decision points and procedural flow for the proper management and disposal of 7-Methoxy-4-nitro-1-benzothiophene waste.

DisposalWorkflow cluster_0 Step 1: Pre-Disposal & Handling cluster_1 Step 2: Containment & Storage cluster_2 Step 3: Final Disposition Start Waste Generation PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste Stream PPE->Segregate Container Select Compatible Container Segregate->Container Label Label Container Correctly Container->Label Store Store in Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Document & Transfer to EHS ContactEHS->End

Caption: Disposal workflow for 7-Methoxy-4-nitro-1-benzothiophene.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary steps for safely segregating, storing, and preparing 7-Methoxy-4-nitro-1-benzothiophene waste for final disposal.

Step 1: Personal Protective Equipment (PPE)

Given the inferred toxicity and potential for skin absorption, robust personal protection is non-negotiable.

  • Gloves: Chemically resistant gloves are mandatory. Neoprene, butyl, or viton are excellent choices for handling nitro compounds.[1]

  • Eye Protection: ANSI Z87.1-compliant safety goggles are required to protect against potential splashes.[1] A face shield should be worn if there is a significant splash hazard.[10]

  • Lab Coat: A flame-resistant lab coat is recommended.[1]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.

  • Isolate Waste: 7-Methoxy-4-nitro-1-benzothiophene is a non-halogenated, nitrogen- and sulfur-containing organic solid. It must be collected in a dedicated waste container.

  • Avoid Mixing: Do not mix this waste with incompatible chemical streams such as oxidizers, strong bases, amines, or reducing agents.[1][11] Mixing waste complicates disposal and can create new, unknown hazards.[4] Specifically, do not mix with aqueous waste, halogenated solvents, or reactive chemicals.[4][12]

Step 3: Waste Container Selection and Labeling

The container is the primary barrier between the hazardous waste and the environment.

  • Container Selection: Use a container made of a material compatible with the waste and ensure it is in good condition with a secure, leak-proof lid.[4][13] The container must remain closed at all times except when waste is being added.[12][13]

  • Labeling: Immediately label the waste container. Environmental laws require generators to label chemical waste.[14] The label must include:

    • The words "Hazardous Waste ".[4][13]

    • The full chemical name: "7-Methoxy-4-nitro-1-benzothiophene ". Do not use abbreviations or chemical formulas.[13]

    • The approximate concentration and quantity of the waste.[13]

    • The accumulation start date (the date the first drop of waste enters the container).[4]

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard).[4]

Step 4: On-site Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][13][14] Do not store waste containers in hallways or public locations.[12]

  • Secondary Containment: Place liquid waste containers in a secondary containment pan to mitigate spills.[12] For solid waste, ensure the storage area is secure and away from ignition sources.[1]

  • Segregation in Storage: Keep the container segregated by hazard class (e.g., away from acids, bases, and flammables).[13]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is approaching full (no more than 90% capacity), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[15]

  • Documentation: Complete any required chemical waste tags or forms provided by your EHS office.[8][12] This documentation is part of the "cradle-to-grave" tracking system.

Decontamination and Spill Management

  • Routine Decontamination: After handling the compound, decontaminate the work area (fume hood, benchtop) with soap and water.[1] Any grossly contaminated materials, such as paper towels or absorbent pads, must be disposed of as hazardous waste.

  • Spill Response: In the event of a small spill:

    • Alert others in the area.[1]

    • Wearing your full PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[1]

    • Carefully collect the contaminated absorbent material using spark-proof tools and place it in a labeled hazardous waste container.[16]

    • Decontaminate the area with soap and water.[1]

    • For large spills, evacuate the area and contact your institution's emergency response line immediately.

Final Disposal Methodology: High-Temperature Incineration

The standard and most effective method for the final disposal of toxic, non-recyclable organic compounds like 7-Methoxy-4-nitro-1-benzothiophene is high-temperature incineration.[4] This process, conducted at a licensed hazardous waste facility, ensures the complete destruction of the molecule into less harmful components like carbon dioxide, water, nitrogen oxides, and sulfur oxides.[4] The incinerators are equipped with sophisticated scrubbers and emission control systems to neutralize these gaseous byproducts, preventing their release into the atmosphere.[4]

References

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Personal Protective Equipment & Handling Guide: 7-Methoxy-4-nitro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 88791-13-3 Molecular Formula: C₉H₇NO₃S Physical State: Solid (typically yellow/pale-yellow crystalline powder)

Part 1: Executive Safety Directives (Autonomy)

As a Senior Application Scientist, I prioritize preventative containment over reactive safety. 7-Methoxy-4-nitro-1-benzothiophene combines a nitro-aromatic moiety with a benzothiophene core. This structural combination necessitates treating the compound as a potential mutagen, skin sensitizer, and metabolic toxin .

The Golden Rule: Handle this compound as if it has high acute toxicity and chronic cumulative effects, regardless of specific LD50 gaps in the literature. The nitro group implies potential energetic instability under high heat and the benzothiophene core suggests potential for hepatic toxicity via cytochrome P450 activation (S-oxidation).

Part 2: Technical Hazard Analysis & Risk Assessment
1. Chemical Structure & Associated Risks[1][2][3][4]
  • Nitro Group (-NO₂): Nitro-aromatics are classic blood toxins (methemoglobinemia) and potential explosives if heated under confinement. They are often readily absorbed through the skin.

  • Benzothiophene Core: Sulfur-containing heterocycles can undergo metabolic activation (S-oxidation) in the liver, forming reactive electrophiles (epoxides/sulfoxides) that bind to proteins or DNA.

  • Methoxy Substituent: While generally stabilizing, it increases lipophilicity, potentially enhancing dermal absorption.

2. GHS Classification (Derived from SAR*)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Sensitization: Potential Skin Sensitizer.

  • Note: SAR = Structure-Activity Relationship extrapolation from 4-nitrobenzothiophene and nitroanisole analogues.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent all direct contact. Standard latex gloves are insufficient for nitro-aromatics due to poor chemical resistance against organic nitrogen compounds.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling.Nitro compounds can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Respiratory Engineering Control Primary: Handle only in a certified Chemical Fume Hood.Secondary (Spill/Outside Hood): Half-mask respirator with P100/OV (Organic Vapor) cartridges.Solid dust is the primary vector. Inhalation allows rapid systemic absorption. The P100 filter stops particulates; OV stops sublimed vapors.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Face shield required if handling >1g or conducting exothermic reactions.Safety glasses have gaps. Goggles seal the eyes against airborne dust and splashes.
Body Lab Coat (Cotton/Poly blend) with high neck.Tyvek sleeve covers recommended for scale-up (>5g).Prevents dust accumulation on street clothes. Tyvek sleeves cover the wrist gap between glove and coat.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
  • Static Control: Nitro-aromatic powders can be static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure if the powder "flies."

  • Containment: Weigh inside the fume hood. If the balance is outside, use a secondary containment vessel (e.g., a tared vial inside a larger beaker) to transport the material.

  • Solvent Selection: Dissolve immediately upon weighing to reduce dust hazard. Compatible solvents: DMSO, DMF, Dichloromethane (DCM). Avoid acetone if strong bases are present (potential for haloform-like runaway).

Phase 2: Reaction Setup
  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. While not strictly pyrophoric, excluding oxygen prevents side-reactions (S-oxidation) and reduces fire risk.

  • Temperature Control: Do not heat above 100°C without a blast shield. Nitro compounds have decomposition energies that can trigger at elevated temperatures.

Phase 3: Post-Reaction & Cleanup
  • Quenching: Quench reactions slowly.

  • Surface Decontamination: Wipe all surfaces with a 10% Sodium Thiosulfate solution followed by ethanol. Thiosulfate helps neutralize electrophilic sulfur species.

  • Doffing: Remove outer gloves inside the hood. Wash hands with soap and water immediately after removing inner gloves. Do not use ethanol on bare hands (it increases skin permeability).

Part 5: Visualization - Safe Handling Workflow

SafeHandling Start Start: Material Retrieval PPE Don PPE: Double Nitrile + Goggles Start->PPE Weighing Weighing (Fume Hood): Anti-static measures PPE->Weighing Check Airflow Solubilization Solubilization: Dissolve immediately Weighing->Solubilization Minimize Dust Reaction Reaction: Inert Gas (N2/Ar) Solubilization->Reaction Cleanup Decontamination: 10% Thiosulfate Wipe Reaction->Cleanup Post-Process Disposal Disposal: High-Temp Incineration Cleanup->Disposal

Caption: Logical workflow for handling 7-Methoxy-4-nitro-1-benzothiophene, emphasizing dust minimization and immediate solubilization.

Part 6: Emergency & Disposal Strategy
Emergency Response
  • Skin Contact: Wash with soap and copious water for 15 minutes. Avoid organic solvents (ethanol/acetone) on skin as they accelerate absorption of the nitro compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (ophthalmologist).

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (water/surfactant), then scoop into a hazardous waste bag.

  • Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Disposal Plan
  • Waste Stream: Segregate as "Halogenated/Organic Solvent Waste" (due to sulfur/nitrogen content).

  • Destruction: Must be disposed of via High-Temperature Incineration with scrubber systems (to handle SOx and NOx emissions).

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers if acidic byproducts are present.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12828349, 7-Methoxy-4-nitro-1-benzothiophene. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Evaluation statement: Benzene, 1-methoxy-4-nitro- (Nitroanisole analogues). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis and Properties of Benzothiophenes. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.